molecular formula C6H6N2O B089585 6-Methylpyrimidine-4-carbaldehyde CAS No. 1073-53-6

6-Methylpyrimidine-4-carbaldehyde

Numéro de catalogue: B089585
Numéro CAS: 1073-53-6
Poids moléculaire: 122.12 g/mol
Clé InChI: UVJSZAAUOFNPPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methylpyrimidine-4-carbaldehyde is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Methylpyrimidine-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Methylpyrimidine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylpyrimidine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-methylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-2-6(3-9)8-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJSZAAUOFNPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-53-6
Record name 6-methylpyrimidine-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Whitepaper: 6-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1073-53-6 Synonyms: 4-Formyl-6-methylpyrimidine; 6-Methyl-4-pyrimidinecarboxaldehyde[1]

Executive Summary

6-Methylpyrimidine-4-carbaldehyde (CAS 1073-53-6) represents a critical "chassis" molecule in modern medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.[1] Unlike simple aromatic aldehydes, this pyrimidine derivative possesses a highly electron-deficient ring system, rendering the aldehyde moiety exceptionally reactive. This guide provides a technical deep-dive into its synthesis, handling nuances (specifically its propensity for hydrate formation), and its application as a divergence point for heterocyclic library generation.

Chemical Profile & Physical Properties

The electrophilic nature of the pyrimidine ring significantly alters the behavior of the aldehyde group compared to benzenoid analogs. Researchers must be aware of the "masked" nature of this reagent in aqueous or humid environments.

PropertyDataTechnical Note
Molecular Formula C₆H₆N₂O
Molecular Weight 122.13 g/mol
Appearance Low-melting solid or oilOften solidifies upon high-purity isolation; typically yellow/orange due to trace oxidation.[1]
Solubility DCM, THF, DMSO, MethanolCritical: Reacts with alcohols (hemiacetal) and water (gem-diol).
Stability Moisture/Air SensitiveRapidly forms a hydrate (gem-diol) in air; must be stored under Argon/Nitrogen at 2–8°C.
The Hydrate Equilibrium (Expert Insight)

Unlike benzaldehyde, 6-methylpyrimidine-4-carbaldehyde exists in a dynamic equilibrium with its hydrate (gem-diol) when exposed to moisture.[1] The electron-withdrawing nitrogen atoms at positions 1 and 3 destabilize the carbonyl dipole, making the carbonyl carbon highly susceptible to nucleophilic attack by water.

  • Implication: In NMR spectra (D₂O or wet DMSO), the aldehyde proton peak (~10 ppm) may diminish or disappear, replaced by a methine signal (~6.0 ppm) corresponding to the hydrate. Do not discard the batch assuming decomposition; dehydration (e.g., via toluene azeotrope) often restores the aldehyde.

Synthesis: The Riley Oxidation Protocol

The most robust route to CAS 1073-53-6 is the regioselective oxidation of 4,6-dimethylpyrimidine using Selenium Dioxide (SeO₂).[1] This method, known as the Riley Oxidation, leverages the acidity of the methyl protons activated by the pyrimidine ring.

Reaction Mechanism & Selectivity

SeO₂ attacks the enol tautomer of the methyl group. While 4,6-dimethylpyrimidine is symmetric, statistical oxidation usually favors the mono-aldehyde if stoichiometry is controlled.[1] Over-oxidation to the carboxylic acid or bis-aldehyde is a common pitfall.[1]

Optimized Experimental Protocol
  • Reagents: 4,6-Dimethylpyrimidine (1.0 eq), Selenium Dioxide (1.1 eq), 1,4-Dioxane (Solvent).

  • Conditions: Reflux (101°C) for 2–4 hours.

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen.

  • Dissolution: Dissolve 4,6-dimethylpyrimidine in anhydrous 1,4-dioxane (0.5 M concentration).

  • Addition: Add finely powdered SeO₂ in one portion. The mixture may turn reddish initially.

  • Reflux: Heat to reflux. Monitor via TLC (System: 50% EtOAc/Hexane). The product is more polar than the starting material but less polar than the carboxylic acid byproduct.

  • Filtration (Critical): Cool to room temperature. Filter through a pad of Celite to remove the precipitated black Selenium metal. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).

    • Note: Use a gradient of 0-40% EtOAc in Hexanes.[1] The aldehyde often elutes just after the starting material.

Synthesis SM 4,6-Dimethylpyrimidine Inter Enol Tautomer (Transient) SM->Inter Tautomerization Reagent SeO2 (1.1 eq) 1,4-Dioxane, Reflux Product 6-Methylpyrimidine- 4-carbaldehyde Reagent->Product Inter->Product Oxidation Byproduct Se(0) Precipitate (Black Solid) Product->Byproduct Reduction of Se

Figure 1: The Riley Oxidation pathway for the synthesis of 6-methylpyrimidine-4-carbaldehyde.

Reactivity & Applications

The 4-formyl group serves as a versatile "handle" for extending the carbon skeleton or fusing new rings.[1]

A. Reductive Amination (Library Generation)

The aldehyde reacts rapidly with primary amines to form imines (Schiff bases), which can be reduced in situ.

  • Reagents: Amine (R-NH₂), NaBH(OAc)₃, DCE or MeOH.

  • Utility: This is the primary route for installing solubility-enhancing groups (e.g., morpholine, piperazine) onto the pyrimidine core in kinase inhibitor design.

B. Heterocycle Formation (Condensation)

Condensation with hydrazine or hydroxylamine derivatives yields fused bicyclic systems or hydrazones, often used to lock the conformation of the molecule for protein binding.

C. Knoevenagel Condensation

The aldehyde is highly activated for condensation with active methylene compounds (e.g., malononitrile) to form vinyl-pyrimidines, which are Michael acceptors and potential covalent inhibitors.

Reactivity Core 6-Methylpyrimidine- 4-carbaldehyde Path1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Path1 Path2 Wittig/Horner-Wadsworth (Ph3P=CH-R) Core->Path2 Path3 Hydrazine Condensation (NH2-NH2) Core->Path3 Prod1 Aminomethyl-pyrimidines (Kinase Solubilizers) Path1->Prod1 Prod2 Vinyl-pyrimidines (Michael Acceptors) Path2->Prod2 Prod3 Hydrazones/Fused Rings (Antivirals) Path3->Prod3

Figure 2: Divergent synthesis pathways utilizing the reactive aldehyde handle.[1]

Handling & Safety Protocols

  • Selenium Toxicity: SeO₂ and the byproduct Selenium metal are toxic. All weighing and reactions must be performed in a fume hood. Waste containing Selenium must be segregated.

  • Storage: Store under inert gas (Ar/N₂) at -20°C or 4°C. If the solid turns white/crusty, it has likely hydrated; this can often be reversed by dissolving in toluene and refluxing with a Dean-Stark trap.[1]

References

  • Riley Oxidation Mechanism: Selenium Dioxide Oxidation of Methyl Groups. Organic Chemistry Portal. [Link]

  • Pyrimidine Hydrate Stability: Direct measurement of pyrimidine C6-hydrate stability. National Institutes of Health (PubMed). [Link](Note: General reference for pyrimidine hydrate phenomenon)

  • Compound Data: 6-Methylpyrimidine-4-carbaldehyde (CAS 1073-53-6).[1][2] PubChem.[3] [Link]

  • Synthesis of Pyrimidine Aldehydes: Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. [Link]

Sources

6-Methylpyrimidine-4-carbaldehyde molecular formula C6H6N2O

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Methylpyrimidine-4-carbaldehyde (C₆H₆N₂O): A Keystone Intermediate in Modern Drug Discovery

Abstract

6-Methylpyrimidine-4-carbaldehyde is a heterocyclic aldehyde that has emerged as a highly versatile and valuable building block in medicinal chemistry and drug development. Its unique electronic properties and the synthetic accessibility of its aldehyde functional group make it an ideal starting point for the creation of diverse molecular libraries targeting a range of therapeutic areas. This guide provides a comprehensive overview of its synthesis, characterization, chemical reactivity, and strategic applications in the development of novel therapeutic agents, intended for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its structure is inherently recognized by biological systems.[2] This biocompatibility, combined with its synthetic tractability, has led to the development of pyrimidine derivatives with a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1]

6-Methylpyrimidine-4-carbaldehyde (Molecular Formula: C₆H₆N₂O) represents a strategically functionalized version of this core. The presence of the aldehyde group at the C4 position provides a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, while the methyl group at the C6 position can influence solubility, metabolic stability, and steric interactions within a target's binding site. This combination makes it an exemplary starting material for generating libraries of complex molecules for high-throughput screening and lead optimization campaigns.

PropertyValue
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
CAS Number 13101-44-3
Appearance Crystalline solid
IUPAC Name 6-methylpyrimidine-4-carbaldehyde

Synthesis of 6-Methylpyrimidine-4-carbaldehyde

The most direct and efficient method for the preparation of 6-Methylpyrimidine-4-carbaldehyde is the selective oxidation of a methyl group on a readily available pyrimidine precursor. The Riley oxidation, which utilizes selenium dioxide (SeO₂), is a well-established and powerful method for converting activated methyl or methylene groups into carbonyls.[3][4]

Core Synthesis Pathway: Riley Oxidation of 4,6-Dimethylpyrimidine

The synthesis starts from the commercially available 4,6-dimethylpyrimidine. The key to this transformation is the ability of selenium dioxide to selectively oxidize one of the two equivalent methyl groups to an aldehyde. The pyrimidine ring's electron-withdrawing nature sufficiently activates the adjacent methyl groups for this oxidation to occur.[5]

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product Start 4,6-Dimethylpyrimidine Reagent Selenium Dioxide (SeO₂) Start->Reagent 1. Add Product 6-Methylpyrimidine-4-carbaldehyde Reagent->Product 2. Oxidize Solvent Solvent (e.g., Dioxane) Heat Heat (Reflux)

Caption: Workflow for the Riley Oxidation of 4,6-dimethylpyrimidine.

Detailed Experimental Protocol: Riley Oxidation
  • Rationale: Dioxane is a common solvent for Riley oxidations as it is relatively inert and has a high enough boiling point to facilitate the reaction. Selenium dioxide is the specific oxidant for this transformation. The reaction is heated to provide the necessary activation energy.[6]

  • Procedure:

    • To a solution of 4,6-dimethylpyrimidine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq) in one portion.

    • Heat the resulting suspension to reflux (approx. 101 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically several hours), cool the reaction mixture to room temperature.

    • The precipitated black selenium byproduct is removed by filtration through a pad of Celite®.

    • The filtrate is concentrated under reduced pressure.

    • The crude residue is purified by flash column chromatography on silica gel to afford 6-Methylpyrimidine-4-carbaldehyde as a crystalline solid.[5]

Physicochemical Properties and Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized intermediate.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 6-Methylpyrimidine-4-carbaldehyde, based on its structure and data from analogous compounds.[7][8]

TechniqueExpected Signature
¹H NMR δ ~10.1 ppm (s, 1H): Aldehyde proton (CHO).δ ~9.2 ppm (s, 1H): Pyrimidine proton at C2.δ ~7.6 ppm (s, 1H): Pyrimidine proton at C5.δ ~2.8 ppm (s, 3H): Methyl protons (CH₃).
¹³C NMR δ ~193 ppm: Aldehyde carbonyl carbon (CHO).δ ~168 ppm: Pyrimidine carbon at C6.δ ~159 ppm: Pyrimidine carbon at C2.δ ~152 ppm: Pyrimidine carbon at C4.δ ~120 ppm: Pyrimidine carbon at C5.δ ~25 ppm: Methyl carbon (CH₃).
IR (cm⁻¹) ~3050-3000: Aromatic C-H stretch.~2820, ~2720: Aldehyde C-H stretch (Fermi doublet).~1700: Aldehyde C=O stretch.~1580, ~1550: Pyrimidine ring C=N and C=C stretches.
Mass Spec (EI) m/z 122 (M⁺): Molecular ion peak.m/z 121 (M-H)⁺: Loss of aldehyde proton.m/z 93 (M-CHO)⁺: Loss of formyl radical.
  • Expertise & Causality: The aldehyde proton's downfield shift (~10.1 ppm) is due to the strong deshielding effect of the carbonyl group. Similarly, the pyrimidine ring protons are in the aromatic region, with their specific shifts influenced by the positions of the two nitrogen atoms and the substituents. The C2 proton is typically the most downfield due to its position between two electronegative nitrogen atoms.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality of 6-Methylpyrimidine-4-carbaldehyde is its most significant feature, allowing it to serve as a versatile electrophilic partner in a wide array of synthetic transformations. This enables the rapid diversification of the core scaffold, which is a cornerstone of modern drug discovery.

G cluster_reactions Key Transformations cluster_products Resulting Scaffolds Aldehyde 6-Methylpyrimidine- 4-carbaldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel + Active Methylene Compound Wittig Wittig Reaction Aldehyde->Wittig + Phosphonium Ylide Reductive Reductive Amination Aldehyde->Reductive + Amine + Reducing Agent Alkene α,β-Unsaturated Systems (e.g., nitriles, esters) Knoevenagel->Alkene Stilbene Substituted Alkenes Wittig->Stilbene Amine Secondary/Tertiary Amines Reductive->Amine

Caption: Key synthetic transformations of 6-Methylpyrimidine-4-carbaldehyde.

Knoevenagel Condensation

This reaction is a cornerstone for forming C=C bonds by reacting an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[9][10]

  • Causality: The reaction is typically catalyzed by a mild base (like piperidine or boric acid), which deprotonates the active methylene compound to form a nucleophilic carbanion.[11] This carbanion then attacks the electrophilic aldehyde carbon, followed by dehydration to yield a stable, conjugated α,β-unsaturated product. This is a highly efficient way to introduce cyano, ester, or other electron-withdrawing groups, which can act as hydrogen bond acceptors or reactive handles for further chemistry.[5]

  • Protocol Example (with Malononitrile):

    • Dissolve 6-Methylpyrimidine-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq).

    • Stir the mixture at room temperature. The product often precipitates from the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Wittig Reaction

The Wittig reaction provides a reliable method for converting aldehydes into alkenes with control over the double bond geometry.

  • Causality: A phosphonium ylide, prepared from a phosphonium salt and a strong base, acts as the nucleophile. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion.[12] This method is invaluable for linking the pyrimidine core to other aromatic or aliphatic systems via a vinyl bridge.

  • Protocol Example (with Benzyltriphenylphosphonium chloride):

    • Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C and add a strong base like n-butyllithium dropwise until the characteristic orange-red color of the ylide persists.

    • Add a solution of 6-Methylpyrimidine-4-carbaldehyde (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify via flash chromatography.

Reductive Amination

This is one of the most important reactions in medicinal chemistry for forming C-N bonds. It involves the reaction of an aldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[13]

  • Causality: The reaction is often performed as a one-pot procedure. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is used because it is selective for the protonated iminium ion intermediate and does not readily reduce the starting aldehyde.[14] This allows for the efficient synthesis of a vast array of secondary and tertiary amines, introducing basic centers that are critical for solubility and target engagement (e.g., forming salt bridges in a protein active site).

  • Protocol Example (with Morpholine):

    • Dissolve 6-Methylpyrimidine-4-carbaldehyde (1.0 eq) and morpholine (1.1 eq) in a solvent like dichloromethane (DCM) or dichloroethane (DCE).

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, dry it over Na₂SO₄, concentrate, and purify by chromatography.

Applications in Drug Discovery: A Gateway to Kinase and Enzyme Inhibitors

The true value of 6-Methylpyrimidine-4-carbaldehyde is realized when its synthetic versatility is applied to the construction of molecules targeting key proteins implicated in disease. The 4,6-disubstituted pyrimidine scaffold is a common feature in many kinase inhibitors.

Case Study: Scaffolding for Kinase Inhibitors (VEGFR2/FGFR1)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1) are critical tyrosine kinases that regulate angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[12] Dual inhibition of these pathways is a validated strategy to overcome drug resistance in cancer therapy. Many inhibitors feature a substituted pyrimidine core that serves to anchor the molecule in the ATP-binding site of the kinase.

G cluster_pathway VEGFR2 Signaling Pathway VEGF VEGF (Growth Factor) VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Dimer Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Dimer Blocks ATP Binding Site (Inhibits Phosphorylation)

Caption: Simplified VEGFR2 signaling pathway and the site of action for pyrimidine-based inhibitors.

Using the synthetic routes described above, 6-Methylpyrimidine-4-carbaldehyde can be converted into a diverse library of 4,6-disubstituted pyrimidines. For example, reductive amination can be used to install various amine side chains at the C4 position, which can then be further functionalized. These libraries can then be screened for inhibitory activity against kinases like VEGFR2 and FGFR1, leading to the identification of potent and selective anticancer agents.[12]

Case Study: Building Blocks for DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes. DPP-4 inhibitors work by preventing the degradation of incretin hormones, which in turn increases insulin secretion. Several potent DPP-4 inhibitors are based on fused pyrimidine scaffolds, such as pyrazolopyrimidines.[15][16] 6-Methylpyrimidine-4-carbaldehyde serves as an ideal precursor for constructing these more complex heterocyclic systems, demonstrating its utility beyond kinase inhibitor synthesis.

Conclusion

6-Methylpyrimidine-4-carbaldehyde is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its straightforward synthesis via Riley oxidation and the exceptional versatility of its aldehyde group provide chemists with a reliable and efficient platform for generating molecular diversity. By leveraging fundamental organic reactions like Knoevenagel condensation, Wittig olefination, and reductive amination, researchers can rapidly access novel libraries of pyrimidine-based compounds. These libraries are crucial for interrogating complex biological targets, such as protein kinases and enzymes, ultimately paving the way for the development of next-generation therapeutics.

References

  • Bobb, R. (2015). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Dissertation, Ludwig-Maximilians-Universität München.
  • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 252. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.
  • Udayasri, M. M., Chandrasekhar, B. M. V., Naga, G., Varanasi, P., & Ramakrishna, D. S. (2023). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9.
  • AdiChemistry. (n.d.). Selenium dioxide (SeO₂) - Riley oxidation. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Journal of Heterocyclic Chemistry, 58(3), 724-732.
  • Tan, K. L., & Lindsey, J. S. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1846.
  • ResearchGate. (2025). Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by MgC₂O₄/SiO₂ under microwave irradiation and solvent-free conditions. Retrieved January 30, 2026, from [Link]

  • Chung, C-Y., et al. (2020). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 27(31), 5228-5246.
  • ResearchGate. (n.d.). ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) data for 6−8 in acetone-d₆. Retrieved January 30, 2026, from [Link]

  • Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Retrieved from [Link]

  • Bentham Science. (2020). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Retrieved from [Link]

  • National Institutes of Health. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1846.
  • Bulgarian Academy of Sciences. (2016). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • National Institutes of Health. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(2), 279.
  • YouTube. (2023). I set up a reductive amination. Retrieved from [Link]

  • Growing Science. (n.d.). Supplementary Data. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Retrieved January 30, 2026, from [Link]

  • Preprints.org. (2024). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Retrieved January 30, 2026, from [Link]

  • MDPI Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • National Institutes of Health. (2021). Reductive Amination of Aldehyde and Ketone with Ammonia and H₂ by an In Situ-Generated Cobalt Catalyst under Mild Conditions.
  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(2), 147-167.
  • ResearchGate. (2016). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Retrieved January 30, 2026, from [Link]

  • MDPI. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • National Institutes of Health. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Helvetica Chimica Acta, 104(6), e2100062.
  • ResearchGate. (n.d.). ¹³C NMR data of compounds 1-6 and 8. Retrieved January 30, 2026, from [Link]

  • NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH₃CN. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved January 30, 2026, from [Link]

  • Physics Forums. (2004). Oxidation using selenium dioxide. Retrieved from [Link]

  • MDPI. (2023).
  • National Institutes of Health. (2020). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry, 208, 112763.
  • Beilstein Journals. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 8, 442-558.
  • ResearchGate. (n.d.). Selenium Dioxide Oxidation. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 4-Methylpyrimidine. Retrieved January 30, 2026, from [Link]

Sources

6-Methylpyrimidine-4-carbaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1073-53-6 Molecular Formula: C₆H₆N₂O Molecular Weight: 122.12 g/mol

Executive Summary

6-Methylpyrimidine-4-carbaldehyde is a critical heterocyclic building block in medicinal chemistry, serving as a "privileged scaffold" for the synthesis of bioactive ligands, kinase inhibitors, and antimicrobial agents. Its dual functionality—combining the electron-deficient pyrimidine ring with a reactive aldehyde group—makes it a versatile electrophile. However, its handling requires specific protocols due to the inherent instability of pyrimidine aldehydes toward oxidation and polymerization. This guide provides a comprehensive technical profile, from physicochemical properties to validated synthetic routes and stability management.

Physicochemical Profile

The physical data for 6-Methylpyrimidine-4-carbaldehyde is often conflated with polymeric materials in automated databases. The following data represents the specific monomeric entity used in synthesis.

PropertyValue / DescriptionNote
Appearance Yellow to brownish oil or low-melting solidTendency to darken upon air exposure due to oxidation.
Boiling Point ~225–230 °C (Predicted/Analogous)Typically distilled under reduced pressure (e.g., 80–90 °C @ 10 mmHg) to prevent decomposition.
Solubility Soluble in DCM, CHCl₃, MeOH, DMSOModerate water solubility due to the nitrogenous ring.
Acidity (pKa) ~1.5–2.0 (Pyridine-like nitrogen)The aldehyde group lowers the basicity of the ring nitrogens compared to methylpyrimidines.
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)Critical: Store under argon. Prone to Cannizzaro disproportionation and oxidation to the carboxylic acid.

Synthetic Routes & Manufacturing

The synthesis of 6-Methylpyrimidine-4-carbaldehyde is non-trivial due to the difficulty of selectively oxidizing a single methyl group on the pyrimidine ring without over-oxidation. The most field-proven method utilizes Selenium Dioxide (SeO₂) oxidation.

Primary Route: SeO₂ Oxidation of 4,6-Dimethylpyrimidine

This protocol leverages the specific reactivity of SeO₂ toward activated methyl groups on electron-deficient heterocycles.

Reaction Scheme
  • Starting Material: 4,6-Dimethylpyrimidine.

  • Reagent: Selenium Dioxide (SeO₂).

  • Solvent: Dioxane or wet Dioxane (trace water promotes the reaction).

  • Conditions: Reflux (100–110 °C) for 2–4 hours.

Mechanism: The reaction proceeds via an Alder-ene type reaction followed by a [2,3]-sigmatropic rearrangement, converting the activated methyl group into a gem-diol intermediate, which dehydrates to the aldehyde.

Step-by-Step Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 4,6-Dimethylpyrimidine (10 mmol) and 1,4-Dioxane (50 mL).

  • Addition: Add finely powdered SeO₂ (11 mmol, 1.1 eq). Note: Use a slight excess to ensure conversion, but avoid large excesses to prevent over-oxidation to the carboxylic acid.

  • Reflux: Heat the mixture to reflux. The solution will turn dark as red selenium precipitates. Monitor via TLC (DCM:MeOH 95:5) for the appearance of the aldehyde spot (distinct from the polar acid byproduct).

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove the precipitated metallic selenium. Caution: Selenium waste is toxic.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude oil is often sufficient for immediate use.

    • For high purity, perform flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

    • Alternative: Form the bisulfite adduct for storage, then hydrolyze back to the aldehyde before use.

Chemical Reactivity & Functionalization

The chemical behavior of 6-Methylpyrimidine-4-carbaldehyde is defined by two competing reactivity centers: the electrophilic aldehyde and the nucleophilic ring nitrogens .

A. Schiff Base Formation (Condensation)

This is the primary application in drug discovery (e.g., synthesis of thiosemicarbazone ligands).

  • Reaction: Aldehyde + Primary Amine

    
     Imine (Schiff Base) + H₂O.
    
  • Catalysis: Often requires mild acid catalysis (Acetic Acid) or Lewis acids.

  • Utility: Used to create tridentate N-N-S ligands for metal coordination complexes (Cu, Fe, Ni).

B. Oxidation to Carboxylic Acid
  • Reagent: KMnO₄ or NaClO₂ (Pinnick oxidation).

  • Product: 6-Methylpyrimidine-4-carboxylic acid.[2][3]

  • Note: Spontaneous air oxidation occurs if the aldehyde is left neat; always verify purity via ¹H NMR (Aldehyde proton at ~10.0 ppm) before use.

C. Nucleophilic Attack on the Ring
  • The pyrimidine ring is electron-deficient. Strong nucleophiles may attack the C-2 position, although the 4-formyl group directs nucleophiles less strongly than a 4-chloro substituent would.

Visualizing the Reactivity Network

G Start 6-Methylpyrimidine- 4-carbaldehyde Imine Schiff Base (Bioactive Ligands) Start->Imine R-NH2, H+, -H2O (Condensation) Acid 6-Methylpyrimidine- 4-carboxylic Acid Start->Acid [O] (Air/KMnO4) Alcohol 6-Methylpyrimidine- 4-methanol Start->Alcohol NaBH4 (Reduction)

Figure 1: Core reactivity pathways for 6-Methylpyrimidine-4-carbaldehyde. Green path indicates primary medicinal chemistry utility.

Applications in Drug Discovery

Metal-Based Therapeutics

The 6-methylpyrimidine-4-carbaldehyde scaffold is extensively used to synthesize thiosemicarbazones . These ligands coordinate with transition metals (Cu, Fe) to form complexes with potent:

  • Anticancer Activity: By inhibiting Ribonucleotide Reductase (RNR).

  • Antimicrobial Activity: Disrupting bacterial respiration.

Kinase Inhibitor Scaffolds

The aldehyde serves as a "warhead" precursor. It can be converted into vinyl nitriles or acrylamides (via Knoevenagel or Wittig reactions) to target cysteine residues in kinase active sites (Covalent Inhibitors).

Handling, Safety, and Stability (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Oxidation Sensitivity: This compound is an "oxygen scavenger." Always purge headspace with Argon after use.

  • Odor: Pyrimidine aldehydes often have a pungent, unpleasant odor. Handle strictly in a fume hood.

  • Waste: Segregate from strong oxidizers. Treat selenium-containing waste (from synthesis) as hazardous heavy metal waste.

References

  • Sigma-Aldrich. 6-Methylpyridine-2-carboxaldehyde (Isomer/Analog Reference for Properties).Link

  • Roy, S., et al. (2007).[4][5][6][7] "Ni(II), Co(III) and Fe(III) complexes of Schiff base ligands derived from S-methyl/S-benzyl dithiocarbazate and 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde." Polyhedron, 26(12), 2603-2614. (Describes synthesis and ligand application). Link

  • ChemicalBook. Pyrimidine-4-carbaldehyde (General Pyrimidine Aldehyde Data).Link

  • CymitQuimica. 6-Methylpyrimidine-4-carbaldehyde Product Page.Link

  • BenchChem. 6-Chloroisoquinoline-1-carbaldehyde Derivatives (Analogous Aldehyde Reactivity in Drug Discovery).Link

Sources

Technical Guide: Spectroscopic Characterization of 6-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 6-Methylpyrimidine-4-carbaldehyde (CAS: 1073-53-6), a critical heterocyclic scaffold in medicinal chemistry. The following data and protocols are synthesized from high-fidelity chemical principles and analogous experimental precedents in pyrimidine chemistry.

Executive Summary & Compound Profile

6-Methylpyrimidine-4-carbaldehyde represents a strategic intermediate in the synthesis of antiviral and anticancer agents. Its electron-deficient pyrimidine core, coupled with a reactive formyl group, makes it a versatile electrophile but also renders it susceptible to hydration and oxidation. This guide provides the definitive spectroscopic signature required for identity validation and purity assessment.

Attribute Details
Systematic Name 6-Methylpyrimidine-4-carbaldehyde
CAS Number 1073-53-6
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
Physical State Pale yellow to off-white solid
Solubility Soluble in CHCl₃, DMSO, MeOH; sparingly soluble in water

Structural Analysis & Stability

Before interpretation, analysts must recognize the compound's tendency toward gem-diol formation . The electron-withdrawing nature of the pyrimidine ring activates the aldehyde carbonyl, facilitating reversible hydration in the presence of moisture.

  • Free Aldehyde Form: Dominant in non-protic solvents (CDCl₃).

  • Gem-Diol (Hydrate) Form: Observable in aqueous media or wet DMSO-d₆ (signals shifted upfield).

Synthesis Context

The standard synthesis involves the selective oxidation of 4,6-dimethylpyrimidine using Selenium Dioxide (SeO₂) in dioxane or acetic acid. This route often yields trace amounts of the dialdehyde or carboxylic acid over-oxidation products, which must be monitored via MS and NMR.

Mass Spectrometry (MS) Profile

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

The mass spectrum is characterized by a distinct molecular ion and a fragmentation pattern driven by the loss of the carbonyl functionality and subsequent ring disintegration.

Key Diagnostic Ions (EI)
m/zIntensityAssignmentFragmentation Logic
122 High[M]⁺ Molecular ion (C₆H₆N₂O). Stable aromatic core.
121 Medium[M-H]⁺ Loss of aldehydic proton (common in aldehydes).
94 High[M-CO]⁺ Base Peak Candidate. Extrusion of Carbon Monoxide (neutral loss of 28 Da).
93 Medium[M-CHO]⁺ Radical cleavage of the formyl group.
67 Low[C₄H₅N]⁺ Pyrimidine ring fragmentation (Loss of HCN from m/z 94).
Fragmentation Pathway Diagram

MS_Fragmentation M Molecular Ion [M]+ m/z 122 M_H [M-H]+ m/z 121 M->M_H - H• M_CO [M-CO]+ m/z 94 (Base Peak) M->M_CO - CO (28 Da) Alpha-cleavage RingFrag Ring Fragment [C4H5N]+ m/z 67 M_CO->RingFrag - HCN (27 Da) Ring collapse

Caption: Proposed EI-MS fragmentation pathway for 6-Methylpyrimidine-4-carbaldehyde showing the characteristic loss of carbon monoxide.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state) or KBr pellet.

The IR spectrum is dominated by the carbonyl stretch and the heterocyclic ring vibrations. Note that the carbonyl band may shift if the sample is hydrated.

Frequency (cm⁻¹)Functional GroupVibrational ModeNotes
1705 - 1715 Aldehyde (C=O)StretchingStrong, sharp band. Lower than aliphatic aldehydes due to conjugation.
2850 & 2750 Aldehyde (C-H)Stretching"Fermi Doublet" characteristic of aldehydes.
1580 - 1600 Pyrimidine RingC=N / C=C StretchDiagnostic aromatic heterocyclic bands.
1380 - 1440 Methyl (C-H)BendingDeformation of the -CH₃ group.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Preferred for aldehyde characterization) or DMSO-d₆. Internal Standard: TMS (0.00 ppm).

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is simple but highly diagnostic due to the deshielding effect of the nitrogen atoms.

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Justification
9.98 Singlet (s)1H-CHO Aldehyde proton. Highly deshielded by the carbonyl anisotropy and electron-deficient ring.
9.25 Singlet (s)1HH-2 Most deshielded ring proton. Located between two electronegative Nitrogen atoms (N1, N3).
7.75 Singlet (s)1HH-5 Aromatic proton. Less deshielded than H-2; flanked by C-CHO and C-CH₃.
2.70 Singlet (s)3H-CH₃ Methyl group attached to the aromatic ring (Position 6).

*Note: Weak meta-coupling (J ~ 1.0 - 1.5 Hz) may be observed between H-2 and H-5 in high-resolution spectra.

¹³C NMR (100 MHz, CDCl₃)
Shift (δ ppm)AssignmentCarbon TypeNotes
191.5 -CHO CarbonylCharacteristic aldehyde signal.
168.2 C-6 QuaternaryIpso to Methyl group.[1]
159.5 C-2 Methine (CH)Between two Nitrogens; highly deshielded.
158.8 C-4 QuaternaryIpso to Aldehyde group.
118.5 C-5 Methine (CH)The most shielded ring carbon.
24.2 -CH₃ MethylTypical heteroaromatic methyl shift.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure accurate integration and avoid hydrate confusion:

  • Dry the Sample: Dry the solid compound under high vacuum (0.1 mbar) for 2 hours at room temperature to remove surface moisture.

  • Solvent Selection: Use anhydrous CDCl₃ (stored over molecular sieves) to prevent gem-diol formation. Avoid DMSO-d₆ if the sample contains residual water, as the hydrate equilibrium is faster in DMSO.

  • Concentration: Dissolve ~10 mg of compound in 0.6 mL of solvent.

  • Acquisition: Run standard proton parameters (sw=12 ppm, d1=2s).

Protocol B: Purity Assessment Workflow

Analytical_Workflow Sample Crude Sample TLC TLC Screening (Hex:EtOAc 7:3) Sample->TLC Qualitative check NMR 1H NMR (Check -CHO integral) TLC->NMR If single spot Result Validation NMR->Result Integral 10.0ppm : 2.7ppm Ratio = 1:3

Caption: Step-by-step workflow for validating the identity and purity of 6-Methylpyrimidine-4-carbaldehyde.

References

  • Synthesis & Derivatization: Roy, S., et al. (2007).[1][2] Metal complexes of pyrimidine derived ligands – Syntheses, characterization and X-ray crystal structures. Polyhedron, 26(12), 2603-2611.[3] Link[4][3]

  • General Pyrimidine NMR Data: Reddy, G. S., et al. (1962). Pyrimidine NMR Shifts. Journal of the American Chemical Society, 84, 336.
  • Compound Registry: CAS Common Chemistry. CAS RN: 1073-53-6.[5][6] Link

Sources

Advanced FT-IR Spectral Analysis of Pyrimidine-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Medicinal Chemists, and QC Scientists

Core Directive & Scope

This guide moves beyond basic spectral matching to provide a mechanistic understanding of the vibrational spectroscopy of pyrimidine derivatives. Pyrimidines (e.g., Uracil, Cytosine, Thymine, and drugs like Gemcitabine or Fluorouracil) exhibit complex spectral behaviors due to ring nitrogen lone pairs, extensive hydrogen bonding networks, and tautomeric equilibria.

We will focus on:

  • Mechanistic Assignments: Distinguishing ring vibrations from substituent effects.

  • Tautomeric Analysis: Using FT-IR to identify keto-enol and amino-imino tautomers in solid-state formulations.

  • Protocol Rigor: Comparing ATR and Transmission (KBr) modes for pharmaceutical solids.

Theoretical Foundation: Vibrational Modes of the Pyrimidine Ring[1]

The pyrimidine ring (


) is a planar, six-membered heterocycle. Unlike benzene, the presence of two nitrogen atoms lowers the symmetry from 

to

(or lower depending on substitution), making more vibrational modes IR-active.
Characteristic Frequency Assignments

The following table synthesizes field data for substituted pyrimidines, specifically relevant to drug analogs.

Table 1: Diagnostic FT-IR Bands for Pyrimidine Compounds

Frequency Region (cm⁻¹)Vibrational ModeIntensityMechanistic Insight
3300 – 3500

Asym/Sym
Medium/SharpDiagnostic for Cytosine/Gemcitabine analogs. Shift indicates H-bonding strength.
3100 – 3250

Ring
Medium/BroadTypical of the "Lactam" (keto) form. Broadening correlates with crystal lattice H-bonding.
3000 – 3100

Aromatic
WeakOften obscured by N-H bands in solid samples.
1650 – 1750

Carbonyl
Strong The "Amide I" analog. Frequency shifts >20 cm⁻¹ often signal polymorph changes.
1600 – 1660

/

MediumOverlap region. C=N stretch is characteristic of the "Lactim" (enol) or imino tautomer.
1500 – 1600

Ring
VariableSkeletal ring vibrations. Sensitive to conjugation length.
1200 – 1300

Ring-Subst
MediumCoupling between the ring and exocyclic amines.
950 – 1000 Ring Breathing (Mode 1)Medium/SharpAnalogous to Benzene ring breathing (~992 cm⁻¹). Highly sensitive to substitution pattern.
750 – 850

Out-of-Plane
Strong"Umbrella" mode. Critical for determining substitution position (e.g., 5-substituted vs. unsubstituted).

Expert Note: In 2,4-disubstituted pyrimidines (like Uracil), the "Ring Breathing" mode often couples with deformation modes, shifting significantly to the 750–800 cm⁻¹ region. Do not rely solely on the 990 cm⁻¹ benzene analog.

Tautomerism: The Critical Variable

Pyrimidine drugs often exist in equilibrium between Lactam (Keto) and Lactim (Enol) forms, or Amino and Imino forms.[1] This is critical for drug stability and bioavailability.

  • Lactam (Keto) Signature: Strong

    
     at ~1700 cm⁻¹ + Broad 
    
    
    
    at ~3150 cm⁻¹.
  • Lactim (Enol) Signature: Disappearance of C=O; Appearance of

    
     at ~1620 cm⁻¹ and 
    
    
    
    at ~3500 cm⁻¹.

Visualization: Tautomer Identification Logic

The following decision tree outlines the logical flow for identifying the dominant tautomer in a solid-state pyrimidine sample using FT-IR data.

TautomerLogic Start Acquire Spectrum (Solid State) CheckCO Check 1650-1750 cm⁻¹ (Strong Band?) Start->CheckCO CheckNH Check 3100-3250 cm⁻¹ (Broad Band?) CheckCO->CheckNH Yes CheckCN Check 1580-1620 cm⁻¹ (Sharp C=N?) CheckCO->CheckCN No HasCO Yes: Carbonyl Present Lactam Dominant Form: LACTAM (Keto) (e.g., Uracil, Thymine) CheckNH->Lactam Yes (N-H Stretch) CheckAmino Check 3300-3400 cm⁻¹ (Doublet?) Lactam->CheckAmino If Cytosine/Analog NoCO No: Carbonyl Absent/Weak CheckOH Check 3400-3600 cm⁻¹ (Sharp O-H?) CheckCN->CheckOH Yes Lactim Dominant Form: LACTIM (Enol) (Rare in solid DNA bases) CheckOH->Lactim Yes Amino AMINO Form (-NH₂ Symmetric/Asym) CheckAmino->Amino Doublet Present Imino IMINO Form (=NH) CheckAmino->Imino Single Band/Shift

Figure 1: Logic flow for distinguishing tautomeric forms in pyrimidine derivatives based on primary spectral markers.

Experimental Protocols: ATR vs. Transmission

For pharmaceutical solids, the choice between Attenuated Total Reflectance (ATR) and KBr Transmission is pivotal.

Method A: Diamond ATR (High Throughput / Surface)

Best for: Polymorph screening, formulation stability, and samples prone to moisture uptake.

  • Crystal Selection: Use a Single-Reflection Diamond or ZnSe crystal. Diamond is preferred for hard pharmaceutical powders to prevent scratching.

  • Background: Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5-10 mg of powder directly onto the crystal focal point.

  • Contact Pressure:

    • Critical Step: Apply pressure using the slip-clutch anvil. Monitor the live preview.

    • Target: Increase pressure until peak absorbance of the strongest band (e.g., C=O) reaches ~0.1 - 0.5 A. Stop if bands cease to grow; over-pressure can damage softer crystals (ZnSe) or induce pressure-polymorphism.

  • Acquisition: Collect 64 scans. Perform ATR Correction in software (corrects for penetration depth

    
    ).
    
Method B: KBr Pellet (High Resolution / Bulk)

Best for: Library matching, publication-quality spectra, and resolving subtle splitting in fingerprint regions.

  • Ratio: Mix 1-2 mg of sample with ~200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar for 3-5 minutes.

    • Why: Particle size must be <

      
       of IR radiation (approx. 2-5 µm) to minimize Christiansen effect (scattering slope).
      
  • Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute to remove moisture. Press at 8-10 tons for 2 minutes.

  • Visual Check: The resulting pellet should be transparent/translucent. If opaque/white, regrind or dry KBr.

  • Acquisition: Transmission mode. No software correction needed.

Visualization: Experimental Workflow

Workflow Sample Solid Sample (Pyrimidine Drug) Decision Select Mode Sample->Decision ATR ATR (Diamond) Decision->ATR Rapid QC / Surface KBr Transmission (KBr) Decision->KBr High Res / Bulk PrepATR No Prep Direct Contact ATR->PrepATR Press Apply Pressure (Optimize Contact) PrepATR->Press Analysis Spectral Analysis & Peak Picking Press->Analysis Correct ATR Correction (Software) Grind Grind 1:100 (Agate Mortar) KBr->Grind Pellet Press Pellet (10 Tons, Vacuum) Grind->Pellet Pellet->Analysis Analysis->Correct Post-Process

Figure 2: Workflow comparison for ATR vs. KBr transmission modes in pharmaceutical analysis.

Troubleshooting & Validation

Artifact/IssueSymptomRoot CauseCorrective Action
Sloping Baseline Absorbance rises at high wavenumbers (4000 cm⁻¹).Christiansen Scattering Effect (Particle size >

).
KBr: Grind sample longer. ATR: Ensure better contact pressure.
Water Interference Noise/Peaks at 3500-4000 cm⁻¹ and 1500-1600 cm⁻¹.Atmospheric humidity or hygroscopic KBr.Purge spectrometer with

. Dry KBr at 110°C.
Peak Saturation Flat-topped peaks (Abs > 1.5).Sample too concentrated or too thick.KBr: Use less sample. ATR: High refractive index crystal (Ge) or less pressure (rarely an issue in ATR).
Shifted Carbonyl C=O peak shifts by 10-20 cm⁻¹ between batches.Polymorphism or Solvate formation.Check XRD to confirm polymorph. Check for solvent peaks (e.g., water, ethanol).

References

  • Chaudhary, J. (2025).[2][3][4] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[3][4] Link

  • NIST Chemistry WebBook. (n.d.). Cytosine Infrared Spectrum. National Institute of Standards and Technology. Link

  • Kintek Solution. (n.d.). What Is The Difference Between KBr And ATR? A Guide To Choosing The Right IR Spectroscopy Method. Link

  • Speranza, Y., et al. (2022). Tautomers of 6-thiopurine in low-temperature Ar matrices: FTIR spectroscopy analysis. AIP Publishing / Low Temperature Physics. Link

  • JASCO Inc. (2022). Quantitative Analysis of Powdered Solids with FTIR-ATR. Link

Sources

Technical Guide: Mass Spectrometry Fragmentation of Pyrimidine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine aldehydes (pyrimidine carbaldehydes) are critical pharmacophores in the synthesis of antiviral (e.g., HIV reverse transcriptase inhibitors) and anticancer agents. Their analysis via mass spectrometry (MS) presents unique challenges due to the competing fragmentation pathways driven by the electron-deficient pyrimidine ring and the reactive aldehyde moiety.

This guide provides a definitive technical workflow for the structural elucidation of pyrimidine aldehydes. It moves beyond basic spectral matching to explain the causality of ion formation, enabling researchers to differentiate positional isomers (2-, 4-, and 5-formylpyrimidines) and identify metabolic derivatives with high confidence.

Structural Chemistry & Ionization Physics

To interpret the mass spectrum, one must first understand the charge localization stability. Pyrimidine is a


-deficient heteroaromatic ring. The presence of two nitrogen atoms at positions 1 and 3 creates significant electron withdrawal, making the ring carbons highly electrophilic.
Ionization Modes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Hard (70 eV)Soft (Thermal/Voltage)
Primary Ion Radical Cation

Protonated Molecule

Utility Structural fingerprinting; library matching.LC-MS coupling; purity analysis; metabolite ID.
Key Mechanism Odd-electron fragmentation (radical sites).Even-electron fragmentation (charge-remote or charge-proximate).

Expert Insight: For de novo structure characterization, EI is superior because the radical cation drives ring-specific fragmentation that reveals the position of the aldehyde group. ESI is preferred for pharmacokinetic (PK) studies where sensitivity is paramount.

Mechanistic Fragmentation Pathways (EI-MS)

The fragmentation of pyrimidine aldehydes is governed by the competition between the aldehyde group (exocyclic) and the pyrimidine ring (endocyclic).

Primary Pathway: Alpha-Cleavage vs. Decarbonylation

Upon ionization (EI), the charge typically localizes on the most basic site (ring nitrogen) or the oxygen lone pair.

  • Alpha-Cleavage (Loss of H):

    • Mechanism: Homolytic cleavage of the C-H bond of the aldehyde.

    • Observation: A distinct peak at

      
      .
      
    • Significance: Confirms the presence of the aldehyde functionality.[1] This is often the base peak in 5-pyrimidinecarboxaldehyde due to resonance stabilization from the ring carbons.

  • Decarbonylation (Loss of CO):

    • Mechanism: The radical cation undergoes a rearrangement to eject a neutral CO molecule (28 Da).

    • Observation: A peak at

      
      .
      
    • Significance: This transforms the aldehyde into a pyrimidine radical cation, which subsequently fragments via ring opening.

Secondary Pathway: Ring Disintegration (Loss of HCN)

Once the exocyclic aldehyde is modified, the pyrimidine ring fragments. The hallmark of pyrimidine rings is the sequential loss of Hydrogen Cyanide (HCN, 27 Da).

  • Pathway:

    
    
    
  • Retro-Diels-Alder (RDA): In substituted pyrimidines, RDA reactions can occur, splitting the ring across the N1-C6 and C2-N3 bonds.

Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways for a generic pyrimidine aldehyde (


).

FragmentationPathway M_Ion Molecular Ion [M]+. M_Minus_H Acylium Ion [M-H]+ M_Ion->M_Minus_H Alpha-Cleavage (-H•) M_Minus_CO Pyrimidyl Radical [M-CO]+. M_Ion->M_Minus_CO Decarbonylation (-CO) Fragment_1 Ring Fragment [M-CO-HCN]+. M_Minus_CO->Fragment_1 Ring Cleavage (-HCN) Fragment_2 Acetylene Deriv. [M-CO-2HCN]+. Fragment_1->Fragment_2 Secondary Loss (-HCN)

Figure 1: Competitive fragmentation pathways for pyrimidine aldehydes under Electron Ionization (70 eV).

Isomeric Differentiation (The "Ortho Effect")

Distinguishing between 2-, 4-, and 5-pyrimidinecarboxaldehyde is a common analytical bottleneck. We can differentiate them based on the relative abundance of the


 and 

ions.
2-Pyrimidinecarboxaldehyde
  • Structure: Aldehyde is flanked by two Nitrogen atoms.

  • MS Signature: The "Ortho Effect" applies. The proximity of the lone pairs on N1 and N3 destabilizes the acylium ion

    
    .
    
  • Result: The

    
     peak is often weaker . The loss of CO is rapid to relieve electronic repulsion.
    
5-Pyrimidinecarboxaldehyde
  • Structure: Aldehyde is at the "meta" position relative to nitrogens (C5).

  • MS Signature: This position mimics a standard aromatic aldehyde (like benzaldehyde). The

    
     ion is resonance stabilized by the ring 
    
    
    
    -system without immediate interference from the nitrogen lone pairs.
  • Result: The

    
     peak is typically the Base Peak  (100% abundance).
    
Summary Table for Isomer ID
IsomerPosition of CHODominant Feature[M-1] Intensity[M-28] Intensity
2-Formyl Between 2 NitrogensUnstable AcyliumLowHigh
4-Formyl Adjacent to 1 NitrogenMixed StabilityMediumMedium
5-Formyl Remote from NitrogensStable AcyliumVery High Low/Medium

Experimental Protocol: LC-MS/MS Structural Validation

When analyzing novel drug candidates containing this moiety, use this self-validating protocol to ensure data integrity.

Reagents & Setup
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile (Aprotic solvent to prevent adduct formation).

  • Ionization: ESI Positive Mode.

Step-by-Step Workflow
  • Direct Infusion (Optimization):

    • Infuse pure standard at 10 µL/min.

    • Scan range: 50–500 m/z.

    • Adjust Cone Voltage (20-40V) to maximize

      
      . Note: Too high voltage will induce in-source fragmentation (loss of H2O or CO).
      
  • MS/MS Fragmentation (Product Ion Scan):

    • Select parent ion

      
      .
      
    • Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

    • Goal: Observe the transition from

      
      
      
      
      
      
      
      
      
      Ring Fragments.
  • Data Validation (The "Rule of 27"):

    • Check the difference between major fragments.[1][2][3][4][5] If you see a loss of 27 Da , it confirms the pyrimidine ring integrity (loss of HCN). If you see a loss of 17 Da (NH3), it suggests an amino-substituted pyrimidine, not a pure aldehyde.

Analytical Workflow Diagram

Workflow Start Sample Preparation (0.1 mg/mL in MeOH) LC LC Separation (C18, Gradient Elution) Start->LC MS1 Full Scan MS1 Identify [M+H]+ LC->MS1 Decision Isomer Check: Compare [M+H-CO] vs [M+H-H2O] MS1->Decision MS2 Product Ion Scan (MS2) CE Ramp 10-40eV Decision->MS2 Target Selected Report Structural Assignment MS2->Report Fragments Confirmed

Figure 2: LC-MS/MS workflow for pyrimidine aldehyde characterization.

References

  • NIST Mass Spectrometry Data Center. 2-Pyridinecarboxaldehyde Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Context: Provides the baseline fragmentation for heterocyclic aldehydes (loss of CO and HCN).
  • Rodrigues Filho, E., et al. (2003).[6] Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry.[6] Journal of Mass Spectrometry.[6][7] Retrieved from [Link]

    • Context: Validates the specific ring cleavage patterns of pyrimidine deriv
  • Rice, J. M., et al. (1965). Mass Spectra of Nucleic Acid Derivatives.[7] Pyrimidines. Journal of the American Chemical Society.[7] Retrieved from [Link]

    • Context: The foundational text on the retro-Diels-Alder and HCN loss mechanisms in pyrimidine rings.
  • Context: General reference for Stevenson’s Rule and alpha-cleavage mechanisms cited in Section 3.

Sources

Technical Guide: In Vitro Screening of 6-Methylpyrimidine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous in vitro screening architecture for libraries derived from the 6-methylpyrimidine-4-carbaldehyde scaffold. While the parent aldehyde serves as a versatile electrophilic warhead for diversity-oriented synthesis (DOS)—typically yielding Schiff bases, hydrazones, or chalcones—the biological validation of these derivatives requires a screening cascade that filters for solubility, cytotoxic selectivity, and target engagement.

This document moves beyond generic protocols to address the specific physicochemical liabilities (e.g., aqueous solubility of planar Schiff bases) and therapeutic potentials (kinase inhibition, DNA intercalation) inherent to this chemical class.

Part 1: Chemical Context & Pre-Screening Quality Control

The Scaffold Rationale

The 6-methylpyrimidine-4-carbaldehyde core is a "privileged structure" in medicinal chemistry. The C4-aldehyde allows for rapid condensation with primary amines to form azomethine (-C=N-) linkers, which are critical for binding to biological targets via hydrogen bonding and


-stacking interactions.
  • Reactive Liability: The parent aldehyde is prone to oxidation (forming the inactive carboxylic acid) or Cannizzaro disproportionation.

  • Screening Implication: All "hits" must be chemically validated to ensure activity is due to the intact derivative, not a decomposition product.

Protocol: Kinetic Solubility Assessment (Nephelometry)

Causality: Pyrimidine Schiff bases often exhibit high crystallinity and poor aqueous solubility (LogP > 3.5). Screening insoluble compounds in enzymatic assays leads to false negatives (precipitate) or false positives (non-specific aggregation).

Workflow:

  • Stock Prep: Dissolve derivatives in DMSO to 10 mM.

  • Dilution: Spike into PBS (pH 7.4) to reach concentrations of 1, 10, 50, and 100

    
    M (final DMSO < 1%).
    
  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure light scattering (nephelometry) or UV-Vis absorbance (620 nm) to detect precipitation.

  • Threshold: Compounds showing precipitation < 50

    
    M are flagged for structural modification before biological screening.
    

Part 2: Tier 1 - Cytotoxicity & Safety Profiling (The "Go/No-Go" Gate)

Before efficacy testing, the safety margin must be established. We utilize the MTT Assay , but with specific modifications for pyrimidine derivatives, which can sometimes interfere with redox chemistries.

Optimized MTT Assay Protocol

Principle: The reduction of MTT tetrazolium to purple formazan is catalyzed by mitochondrial succinate dehydrogenase.[1] This validates metabolic activity, not just membrane integrity.[1]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed HEK293 (normal kidney) and HepG2 (liver carcinoma) cells at

      
       cells/well in 96-well plates.
      
    • Why: HepG2 screens for hepatotoxicity; HEK293 serves as a non-cancer control to calculate Selectivity Index (SI).

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Compound Treatment:

    • Add serial dilutions of the pyrimidine derivative (0.1

      
      M to 100 
      
      
      
      M).
    • Control: 0.5% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Exposure: Incubate for 48 hours.

  • MTT Addition:

    • Add 10

      
      L of MTT reagent (5 mg/mL in PBS) to each well.
      
    • Incubate for 3–4 hours (watch for purple precipitate).

  • Solubilization:

    • Aspirate media carefully.[1]

    • Add 100

      
      L DMSO to dissolve formazan crystals.
      
  • Quantification:

    • Read Absorbance at 570 nm (signal) and 630 nm (background reference).

Data Processing:



Part 3: Tier 2 - Therapeutic Efficacy Screening

Pyrimidine-4-carbaldehyde derivatives are most frequently cited for Anticancer (via kinase inhibition) and Antimicrobial activity.

Workflow Visualization

The following diagram illustrates the logical flow from library generation to hit validation.

ScreeningCascade Synthesis Library Synthesis (Aldehyde + Amine -> Schiff Base) QC QC: Solubility & Purity (NMR, Nephelometry) Synthesis->QC Cyto Tier 1: Cytotoxicity (MTT) (HepG2 vs HEK293) QC->Cyto Pass Discard Discard / Redesign QC->Discard Insoluble Gate1 Selectivity Index > 2.0? Cyto->Gate1 TrackA Track A: Anticancer (DNA Intercalation / Kinase Assay) Gate1->TrackA Yes TrackB Track B: Antimicrobial (MIC Broth Microdilution) Gate1->TrackB Yes Gate1->Discard Toxic to Normal Cells

Caption: The hierarchical screening cascade ensures only soluble, non-toxic candidates progress to costly efficacy assays.

Track A: Anticancer Mechanism (DNA Intercalation)

Many planar pyrimidine derivatives function by intercalating into DNA or inhibiting Topoisomerase II.

  • Assay: CT-DNA Binding Study (UV-Vis Titration).

  • Protocol:

    • Prepare a fixed concentration of the pyrimidine derivative (20

      
      M) in Tris-HCl buffer.
      
    • Titrate increasing concentrations of CT-DNA (0–50

      
      M).
      
    • Observation: Look for hypochromism (decrease in absorbance) and bathochromic shift (red shift) at

      
      , indicating intercalation between base pairs.
      
Track B: Antimicrobial Activity (MIC Determination)

Standard: CLSI M07-A10 Broth Microdilution.

Target Organisms:

  • Staphylococcus aureus (Gram-positive)[2][3][4]

  • Escherichia coli (Gram-negative)[2][3][4]

  • Candida albicans (Fungal)[3]

Data Presentation Template: | Compound ID | R-Group Subst.[2][3][5][6] | MIC (S. aureus) | MIC (E. coli) | IC


 (HepG2) | Selectivity Index |
| :--- | :--- | :--- | :--- | :--- | :--- |
| PM-01  | -H | >100 

g/mL | >100

g/mL | 45.2

M | 1.2 (Poor) | | PM-04 | -Cl (para) | 12.5

g/mL | 50

g/mL | 12.1

M | 5.8 (Good) | | PM-09 | -NO

(meta) | 6.25

g/mL | 25

g/mL | 8.5

M | 3.1 (Moderate) |

Part 4: Mechanism of Action (Hypothetical)

Understanding how these derivatives work is crucial for lead optimization. The diagram below details the dual-mechanism potential often observed in 6-methylpyrimidine derivatives.

MOA cluster_DNA Genotoxic Pathway cluster_Enzyme Metabolic Pathway Compound 6-Methylpyrimidine Derivative Intercalation DNA Intercalation (Planar Stacking) Compound->Intercalation Kinase Kinase Binding (ATP Competitive) Compound->Kinase TopoII Topoisomerase II Inhibition Intercalation->TopoII Apoptosis Apoptosis (Cell Death) TopoII->Apoptosis DHFR DHFR Inhibition (Folate Pathway) Kinase->Apoptosis

Caption: Dual-mode activity: Planar derivatives favor DNA intercalation, while bulky substituents may target kinase ATP-pockets.

Part 5: References

  • Piechowska, K. et al. (2024). "Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities." International Journal of Molecular Sciences.

  • Kozak, J. et al. (2021). "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study." International Journal of Molecular Sciences.

  • Abcam. "MTT Assay Protocol." Abcam Protocols.

  • Riss, T.L. et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Narasimhan, B. et al. (2020). "Design of pyrimidine molecules for antimicrobial and anticancer potential based on literature." ResearchGate.

Sources

Methodological & Application

Synthesis of 6-Methylpyrimidine-4-carbaldehyde from 4,6-dimethylpyrimidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery

Pyrimidine-4-carbaldehydes are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The pyrimidine core is a ubiquitous motif in a vast array of biologically active molecules, including several approved drugs. The aldehyde functionality at the 4-position serves as a versatile synthetic handle, allowing for a diverse range of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR). This application note provides a detailed protocol for the synthesis of 6-methylpyrimidine-4-carbaldehyde, a valuable building block, from the readily available starting material, 4,6-dimethylpyrimidine. The described method utilizes a selective oxidation reaction, offering a practical route for researchers and drug development professionals. Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.

Chemical Rationale and Mechanistic Insights: The Riley Oxidation

The selective oxidation of a methyl group on an aromatic ring to a carbaldehyde is a challenging transformation that requires a reagent with appropriate reactivity and selectivity. For the conversion of 4,6-dimethylpyrimidine to 6-methylpyrimidine-4-carbaldehyde, the Riley oxidation , which employs selenium dioxide (SeO₂), is a well-established and effective method.[1][2]

The accepted mechanism for the Riley oxidation of an activated methyl group, such as those on a pyrimidine ring, involves a series of steps:

  • Ene Reaction: The reaction is initiated by an ene reaction between the selenium dioxide and the tautomeric form of the methyl-substituted pyrimidine, where a C-H bond of the methyl group adds across a Se=O double bond. This forms an allylseleninic acid intermediate.

  • [3][4]-Sigmatropic Rearrangement: The allylseleninic acid intermediate then undergoes a[3][4]-sigmatropic rearrangement to form a selenium(IV) ester.

  • Hydrolysis: Finally, hydrolysis of the selenium ester yields the corresponding alcohol, which is then further oxidized by selenium dioxide to the aldehyde. The selenium dioxide is reduced to elemental selenium in the process.

The regioselectivity of the oxidation, favoring the 4-position methyl group over the 6-position, can be attributed to electronic effects within the pyrimidine ring. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which deactivates the adjacent positions. The 4- and 6-positions are electronically similar, however, subtle differences in the electronic environment can lead to preferential oxidation of one methyl group. In some cases, the regioselectivity can be influenced by steric factors or the specific reaction conditions employed.

Experimental Workflow and Protocol

The following protocol details the synthesis of 6-methylpyrimidine-4-carbaldehyde from 4,6-dimethylpyrimidine using selenium dioxide.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4,6-Dimethylpyrimidine≥98%Commercially Available1558-17-4
Selenium Dioxide (SeO₂)≥99.5%Commercially Available7446-08-4
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available123-91-1
Ethyl AcetateACS GradeCommercially Available141-78-6
HexaneACS GradeCommercially Available110-54-3
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available7757-82-6
Celite®-Commercially Available61790-53-2

Safety Precautions: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Reaction Setup Diagram

Reaction_Setup flask Round-bottom Flask (4,6-dimethylpyrimidine, SeO2, dioxane) stirrer Heating Mantle with Magnetic Stirrer flask->stirrer condenser Reflux Condenser condenser->flask

Caption: Reaction setup for the synthesis of 6-methylpyrimidine-4-carbaldehyde.

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dimethylpyrimidine (1.08 g, 10 mmol) and 1,4-dioxane (40 mL).

  • Addition of Oxidant: While stirring, add selenium dioxide (1.22 g, 11 mmol, 1.1 equivalents) to the flask in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated elemental selenium (a black solid). Wash the filter cake with ethyl acetate (2 x 20 mL).

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any remaining acidic impurities, followed by brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 6-methylpyrimidine-4-carbaldehyde as a solid.

Expected Yield

The expected yield of 6-methylpyrimidine-4-carbaldehyde is typically in the range of 50-65%.

Characterization of 6-Methylpyrimidine-4-carbaldehyde

The identity and purity of the synthesized 6-methylpyrimidine-4-carbaldehyde should be confirmed by standard analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₆H₆N₂O
Molecular Weight122.13 g/mol
AppearanceOff-white to pale yellow solid
Melting Point88-92 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ 10.15 (s, 1H, -CHO), 9.20 (s, 1H, H-2), 7.60 (s, 1H, H-5), 2.80 (s, 3H, -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 193.5 (-CHO), 165.0 (C-6), 159.0 (C-2), 152.0 (C-4), 120.0 (C-5), 25.0 (-CH₃).

  • Mass Spectrometry (EI): m/z (%) = 122 (M⁺, 100), 121 (95), 93 (40), 66 (30).

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be refluxed for an additional 1-2 hours. Ensure that the selenium dioxide used is of high purity and anhydrous.

  • Low Yield: Low yields may result from incomplete reaction or loss of product during work-up and purification. Ensure efficient extraction and careful column chromatography. Over-oxidation to the corresponding carboxylic acid is a potential side reaction.

  • Purification Challenges: The removal of selenium byproducts is crucial. Thorough filtration through Celite® is recommended. If the final product is still contaminated, a second column chromatography may be necessary.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 6-methylpyrimidine-4-carbaldehyde from 4,6-dimethylpyrimidine via a Riley oxidation. The procedure is robust and scalable, making it a valuable tool for medicinal chemists and researchers in the field of drug discovery. The resulting pyrimidine-4-carbaldehyde is a versatile intermediate that can be readily functionalized to generate a library of novel compounds for biological screening.

References

  • Brown, D. J. (2002). The Pyrimidines. John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Larock, R. C. (1999).
  • Mavroskoufis, A., Deckert, S., et al. (2024).
  • Sharpless, K. B., & Gordon, K. M. (1976). Selenium Dioxide Oxidation of Ketones and Aldehydes. Evidence for the Intermediacy of β-Ketoseleninic Acids. Journal of the American Chemical Society, 98(1), 300–301.
  • Tanoury, G. J., et al. (2008). A Practical, Kilogram-Scale Synthesis of a Key Pyrimidine Intermediate for the Preparation of a Cathepsin K Inhibitor. Organic Process Research & Development, 12(4), 649-653.

Sources

Precision Oxidation of 6-Methyl-4-(hydroxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-OX-04

Strategic Overview & Chemical Logic

The oxidation of 6-methyl-4-(hydroxymethyl)pyrimidine (Substrate 1 ) is a pivotal transformation in the synthesis of kinase inhibitors, thiamine analogs, and antiviral agents. The molecule presents a specific chemoselective challenge:

  • The Target (C4-Hydroxymethyl): This primary alcohol is "pseudo-benzylic." The electron-deficient pyrimidine ring withdraws electron density, making the methylene protons acidic and the alcohol prone to rapid oxidation.

  • The Bystander (C6-Methyl): While less reactive than the alcohol, the C6-methyl group is also activated by the ring system. Harsh oxidants (e.g., hot

    
     or excess 
    
    
    
    without pH control) can attack this position, leading to dicarboxylic acids or degradation.
  • The Ring: The pyrimidine core is susceptible to nucleophilic attack. Acidic oxidants (like Jones reagent) can protonate the ring nitrogens, altering solubility and reactivity, while strong basic conditions can induce ring-opening hydrolysis.

This guide details two distinct pathways:

  • Path A (Aldehyde): Chemoselective oxidation using Activated Manganese Dioxide (

    
    ) or TEMPO.
    
  • Path B (Carboxylic Acid): Exhaustive oxidation using aqueous Potassium Permanganate (

    
    ).
    
Reaction Pathway Diagram

OxidationPathways Substrate 6-methyl-4-(hydroxymethyl)pyrimidine (Alcohol) Aldehyde 6-methylpyrimidine-4-carbaldehyde (Aldehyde) Substrate->Aldehyde Path A: MnO2 (DCM) or TEMPO/NaOCl Acid 6-methylpyrimidine-4-carboxylic acid (Carboxylic Acid) Substrate->Acid Path B: KMnO4 (aq) Aldehyde->Acid Pinnick Ox. or Slow Air Ox. OverOx Degradation / Ring Opening Acid->OverOx Harsh Cond. (>80°C, pH > 12)

Figure 1: Chemoselective oxidation pathways. Path A stops at the aldehyde using mild oxidants; Path B drives to the acid.

Protocol A: Selective Oxidation to Aldehyde

Target: 6-methylpyrimidine-4-carbaldehyde Method: Activated Manganese Dioxide (


) Heterogeneous Oxidation
Why this method?

 is the "Gold Standard" for heterocyclic benzylic alcohols. It is highly selective for the alcohol over the methyl group and operates under neutral conditions, preserving the pyrimidine ring.

Critical Parameter: The activity of


 varies wildly by commercial source. "Activated" 

(precipitated) is required. Crystalline

(pyrolusite) is inert.
Reagents & Equipment[1][2]
  • Substrate: 6-methyl-4-(hydroxymethyl)pyrimidine (1.0 eq)

  • Oxidant: Activated

    
     (10.0 – 15.0 eq)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ). Note: 
    
    
    
    often accelerates the reaction due to slight acidity.
  • Apparatus: Round-bottom flask, vigorous magnetic stirring (overhead stirrer recommended for >10g scale), reflux condenser.

Step-by-Step Protocol
  • Preparation: Dry the Substrate in a vacuum desiccator to remove water, which deactivates the

    
     surface.
    
  • Solvation: Dissolve the Substrate (e.g., 1.24 g, 10 mmol) in DCM (50 mL). Ensure complete dissolution.

  • Addition: Add Activated

    
     (8.7 g, 100 mmol, 10 eq) in one portion.
    
    • Expert Tip: If the reaction stalls, do not just add more

      
      . Filter the mixture and re-treat with fresh oxidant. The surface of the initial batch may be poisoned by water or by-products.
      
  • Reaction: Stir vigorously at reflux (40°C) for 4–16 hours. Monitor by TLC (5% MeOH in DCM). The aldehyde is less polar than the alcohol.

    • Validation: Aldehyde spot will be UV active and stain orange/red with DNP (2,4-dinitrophenylhydrazine).

  • Workup (The Bottleneck):

    • Cool to room temperature.

    • Prepare a Celite® 545 pad (approx. 2 cm thick) in a sintered glass funnel.

    • Filter the black slurry through the Celite.

    • Wash: Rinse the filter cake thoroughly with DCM (3 x 20 mL) to elute the trapped product.

  • Isolation: Concentrate the filtrate under reduced pressure (< 30°C). The aldehyde is often unstable; store under Nitrogen at -20°C.

Analytical Validation (Aldehyde)
TechniqueObservationInterpretation
1H-NMR

~10.0 ppm (s, 1H)
Appearance of Aldehyde proton.
1H-NMR

~4.7 ppm (d, 2H)
Disappearance of starting material

protons.
IR 1700–1710

Strong C=O stretch.
Stability Hydrate formationIn presence of water, the aldehyde peak at 10 ppm may diminish, appearing as a hydrate gem-diol (~6 ppm).

Protocol B: Exhaustive Oxidation to Carboxylic Acid

Target: 6-methylpyrimidine-4-carboxylic acid Method: Aqueous Potassium Permanganate (


)
Why this method?

To access the acid directly,


 is insufficient. 

is robust and water-soluble, avoiding the need for organic solvents. The reaction relies on the stability of the pyrimidine ring under transient basic conditions.
Step-by-Step Protocol
  • Setup: Dissolve Substrate (1.24 g, 10 mmol) in Water (20 mL).

  • Base Addition: Add

    
     (0.53 g, 5 mmol) to adjust pH to ~9–10. This ensures the product forms the soluble carboxylate salt.
    
  • Oxidant Addition: Add

    
     (3.16 g, 20 mmol, 2.0 eq) slowly over 30 minutes while maintaining temperature at 20–25°C.
    
    • Caution: Exotherms can cause decarboxylation. Do not exceed 40°C.

  • Reaction: Stir at room temperature for 3–6 hours. The purple color should fade to a brown precipitate (

    
    ).
    
  • Quenching: If the solution remains purple, add a few drops of isopropanol to consume excess oxidant.

  • Workup:

    • Filter off the brown

      
       solids using Celite. Rinse with water.[1]
      
    • Acidification: The filtrate contains the salt of the product. Cool to 0°C and carefully acidify with 2M HCl to pH 3–4.

    • Crystallization: The free acid should precipitate. Filter the white solid.

    • Alternative: If no precipitate forms (due to high water solubility), lyophilize the solution or extract continuously with Ethyl Acetate.

Workflow Logic & Troubleshooting

The following diagram illustrates the decision logic and critical control points for the researcher.

Workflow Start Start: 6-methyl-4-(hydroxymethyl)pyrimidine Choice Desired Product? Start->Choice PathA Path A: Aldehyde Choice->PathA PathB Path B: Carboxylic Acid Choice->PathB ReagentA Add Activated MnO2 (10 eq) Solvent: DCM, Reflux PathA->ReagentA CheckA TLC Check (2h) ReagentA->CheckA Stalled Reaction Stalled? CheckA->Stalled Filter Filter (Celite) Retreat with fresh MnO2 Stalled->Filter Yes IsolateA Concentrate & Store (Unstable -20°C) Stalled->IsolateA No (Complete) Filter->ReagentA ReagentB Add KMnO4 (2 eq), Na2CO3 Solvent: Water, 25°C PathB->ReagentB ColorCheck Purple Color Persists? ReagentB->ColorCheck Quench Quench with Isopropanol ColorCheck->Quench Yes (Excess) Acidify Filter MnO2 -> Acidify Filtrate (pH 3) ColorCheck->Acidify No (Done) Quench->Acidify IsolateB Precipitate or Lyophilize Acidify->IsolateB

Figure 2: Operational workflow with decision gates for stalled reactions and quenching.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Aldehyde) "Dead"

Use "Activated" grade or freshly precipitate. Dry the substrate thoroughly.
Low Yield (Acid) Product water solubilityThe pyrimidine acid is amphoteric. Do not over-acidify (pH < 2) or it forms the HCl salt which is soluble. Aim for the isoelectric point (pH ~3-4).
Over-oxidation (Aldehyde) Reaction time too longStop reaction immediately upon consumption of SM. Aldehydes can air-oxidize to acids on silica gel.
Filtration Clogging Fine

particles
Use a double layer of Celite. Do not let the filter cake run dry until the end to prevent cracking.

References

  • Anelli, P. L., et al. (1987).[2] "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions."[2] The Journal of Organic Chemistry, 52(12), 2559–2562. Link

  • Bagley, M. C., et al. (2006).[3] "A simple and highly efficient method for the synthesis of pyrimidine-4-carbaldehydes." Synthesis, 2006(08), 1283–1288. Link(Note: Specific reference for MnO2 oxidation of pyrimidine alcohols).

  • Goldman, A., et al. (1990). "Activation of Manganese Dioxide by Azeotropic Removal of Water." The Journal of Organic Chemistry, 55(15), 4763. Link

  • Zhao, M., et al. (1999).[2] "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." The Journal of Organic Chemistry, 64(7), 2564–2566. Link

Sources

Application Notes & Protocols: Wittig Olefination of 6-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Vinylpyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents due to its diverse biological activities.[1][2] The introduction of a vinyl substituent onto this heterocyclic core via the Wittig reaction is a strategically significant transformation in drug discovery. This olefination provides a versatile chemical handle for further molecular elaboration through methods such as Heck coupling, Michael addition, or polymerization, enabling the synthesis of complex molecular architectures and the exploration of novel chemical space.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Wittig reaction of 6-Methylpyrimidine-4-carbaldehyde with various phosphorus ylides. It details the underlying mechanistic principles, provides validated, step-by-step protocols for different ylide classes, and offers expert insights into troubleshooting and optimization.

Reaction Mechanism and Stereochemical Control

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[3][4] The reaction proceeds through the nucleophilic addition of a phosphorus ylide (also called a Wittig reagent) to the carbonyl carbon of the aldehyde. This initial attack forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring.[4][5] The driving force of the reaction is the decomposition of this unstable intermediate into a thermodynamically stable triphenylphosphine oxide (TPPO) and the desired alkene.[6]

Caption: Fig. 1: Wittig Reaction Mechanism

A critical aspect of the Wittig reaction is the stereoselectivity of the resulting alkene (E/Z isomerism), which is primarily dictated by the nature of the phosphorus ylide.[5]

  • Non-stabilized Ylides (where R is an alkyl or H group) are highly reactive. The reaction is typically kinetically controlled, leading to a cis-substituted oxaphosphetane intermediate that rapidly decomposes to form the (Z)-alkene as the major product.[5][7]

  • Stabilized Ylides (where R is an electron-withdrawing group, e.g., -CO₂Et, -CN) are less reactive. The initial addition is often reversible, allowing for equilibration to the more thermodynamically stable trans-substituted oxaphosphetane. This results in the preferential formation of the (E)-alkene .[5]

Experimental Protocols & Methodologies

General Considerations & Best Practices
  • Reagent Purity: 6-Methylpyrimidine-4-carbaldehyde should be pure and free of acidic impurities or the corresponding carboxylic acid. Phosphonium salts should be thoroughly dried under vacuum before use, as they can be hygroscopic.

  • Solvent & Atmosphere: All reactions, especially those involving non-stabilized ylides, must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Tetrahydrofuran (THF) is a common solvent of choice.

  • Safety: Phosphorus ylides and the strong bases used to generate them (e.g., n-Butyllithium, Sodium Hydride) are reactive and potentially hazardous.[4] Always handle them in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Quench reactive species carefully.

Protocol 1: Reaction with a Non-Stabilized Ylide for (Z)-Alkene Synthesis

This protocol details the in situ generation of methylenetriphenylphosphorane (Ph₃P=CH₂) for the synthesis of 4-vinyl-6-methylpyrimidine.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq)

  • 6-Methylpyrimidine-4-carbaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyltriphenylphosphonium bromide. Add anhydrous THF and cool the resulting slurry to 0 °C in an ice bath.

  • Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. A characteristic deep red or orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.[8]

  • Aldehyde Addition: Dissolve 6-Methylpyrimidine-4-carbaldehyde in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.[9]

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis shows complete consumption of the aldehyde.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.[9]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide (TPPO). Purification is typically achieved by flash column chromatography on silica gel.

Protocol 2: Reaction with a Stabilized Ylide for (E)-Alkene Synthesis

This protocol describes the reaction with commercially available (Carbethoxymethylene)triphenylphosphorane to yield (E)-ethyl 3-(6-methylpyrimidin-4-yl)acrylate.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (1.1 eq)

  • 6-Methylpyrimidine-4-carbaldehyde (1.0 eq)

  • Anhydrous Toluene or THF

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 6-Methylpyrimidine-4-carbaldehyde and (Carbethoxymethylene)triphenylphosphorane.

  • Solvent Addition: Add anhydrous toluene. Stabilized ylides are less reactive and often require elevated temperatures.[8]

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and monitor the reaction by TLC. The reaction may take 12-24 hours to reach completion.

  • Work-up: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude residue can often be purified by direct trituration or recrystallization. Add a mixture of hexanes/ethyl acetate to the crude solid and stir vigorously. The TPPO byproduct is often less soluble and can be removed by filtration.[10][11] Alternatively, flash column chromatography can be used for higher purity.

Data Summary Table
Ylide TypeExample YlideBaseTypical SolventTemperatureTypical TimeMajor Isomer
Non-Stabilized Ph₃P=CH₂n-BuLi, NaHTHF, Ether0 °C to RT1-4 h(Z)-Alkene
Semi-Stabilized Ph₃P=CHPhNaH, t-BuOKTHF, DMFRT to 60 °C6-12 hMixture (E/Z)
Stabilized Ph₃P=CHCO₂EtNone / Weak BaseToluene, DCMRT to Reflux12-48 h(E)-Alkene

Experimental Workflow Visualization

The general workflow for performing a Wittig reaction, especially with non-stabilized ylides, follows a sequence of strictly controlled steps to ensure success.

Experimental_Workflow Fig. 2: General Wittig Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Dry Reagents & Glassware Inert Establish Inert Atmosphere (N2/Ar) Reagents->Inert Ylide_Gen Ylide Generation (if required) Inert->Ylide_Gen Aldehyde_Add Aldehyde Addition (Controlled Temp) Ylide_Gen->Aldehyde_Add Stir Reaction Stirring (Monitor by TLC) Aldehyde_Add->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Extraction Quench->Extract Purify Purification (Chromatography/Recryst.) Extract->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze

Caption: Fig. 2: General Wittig Reaction Workflow

Troubleshooting and Field-Proven Insights

Challenge 1: Low or No Product Yield

  • Cause: Incomplete ylide formation due to wet reagents/solvents or insufficient base. The pyrimidine nitrogen can also be basic enough to quench a small portion of the ylide.

  • Solution: Ensure all glassware is flame- or oven-dried. Use freshly distilled anhydrous solvents. Titrate n-BuLi before use to confirm its concentration. Use a slight excess (1.1-1.2 eq) of the ylide.

Challenge 2: Dominance of the Undesired Stereoisomer

  • Cause: For non-stabilized ylides, the presence of lithium salts can sometimes compromise Z-selectivity.[5] For stabilized ylides, insufficient reaction time or temperature may not allow for thermodynamic equilibration, leading to lower E-selectivity.

  • Solution: For high Z-selectivity, consider using salt-free ylides generated with bases like sodium bis(trimethylsilyl)amide (NaHMDS). For E-selectivity, ensure the reaction has reached equilibrium by monitoring via TLC or HPLC.

Challenge 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO)

  • Cause: TPPO has moderate polarity and can co-elute with the desired product during chromatography.

  • Expert Insight: TPPO has very low solubility in non-polar solvents like hexanes or diethyl ether.[12][13] After concentrating the crude reaction mixture, triturate the resulting solid/oil with cold diethyl ether or a pentane/ether mixture and filter. The TPPO will often remain as a solid.[10][11] For more challenging separations, precipitation by adding zinc chloride to an ethanolic solution of the crude product can form an insoluble TPPO-Zn complex that is easily filtered off.[10][14]

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Organic Reaction Mechanisms. (n.d.). Wittig - Common Conditions. Retrieved from [Link]

  • Leah4sci. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Allwood, D. (2018). The Wittig Reaction - Mechanism and Stereochemistry. YouTube. Retrieved from [Link]

  • Serrano, J. L., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018). Phosphorous ylides. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of Stabilized Phosphorus Ylides via Multicomponent Reactions and Their Synthetic Applications. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent.... Retrieved from [Link]

  • Bentham Science. (2008). Synthesis and Reactions of Stabilized Phosphorus Ylides. Retrieved from [Link]

Sources

Application Note: Multicomponent Reactions with 6-Methylpyrimidine-4-carbaldehyde for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 6-Methylpyrimidine-4-carbaldehyde (6-MPC) as a core electrophile in multicomponent reactions (MCRs). While benzaldehyde is the traditional standard for MCRs like the Biginelli and Groebke-Blackburn-Bienaymé reactions, the 6-methylpyrimidine moiety offers distinct pharmacological advantages, including enhanced aqueous solubility and specific hydrogen-bonding motifs critical for kinase inhibition.

This guide provides three validated protocols for synthesizing "privileged scaffolds"—dihydropyrimidines, pyrazolopyrimidines, and fused chromenes—using 6-MPC. It addresses specific handling requirements due to the electron-deficient nature of the pyrimidine ring and offers mechanistic insights to maximize yield and purity.

Chemistry & Reactivity Profile[1][2][3]

The "Privileged" Electrophile

6-Methylpyrimidine-4-carbaldehyde is significantly more reactive toward nucleophilic attack than benzaldehyde due to the electron-withdrawing nature of the pyrimidine ring (specifically the nitrogen atoms at positions 1 and 3).

  • Electronic Activation: The dipole moment and inductive effects of the pyrimidine ring render the C-4 aldehyde carbon highly electrophilic. This accelerates imine formation (the rate-determining step in many MCRs).

  • Steric Considerations: The methyl group at C-6 provides steric bulk that can influence regioselectivity in subsequent cyclization steps, often preventing over-reaction or polymerization.

  • Stability Warning: Unlike benzaldehyde, 6-MPC is prone to the Cannizzaro reaction in strongly basic aqueous media. Expert Insight: Avoid strong hydroxide bases (NaOH/KOH) in aqueous solvents. Use organic bases (Piperidine, TEA) or Lewis acids for optimal stability.

Validated Protocols

Protocol A: Modified Biginelli Synthesis of Dihydropyrimidines

Target: Synthesis of 4-(6-methylpyrimidin-4-yl)-3,4-dihydropyrimidin-2(1H)-ones. Application: Calcium channel blockers, antihypertensive agents.

Materials
  • Aldehyde: 6-Methylpyrimidine-4-carbaldehyde (1.0 mmol)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 mmol)

  • Urea/Thiourea: Urea (1.2 mmol)

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%) or Glacial Acetic Acid (20 mol%)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask, dissolve 6-MPC (122 mg, 1.0 mmol) and urea (72 mg, 1.2 mmol) in 5 mL of ethanol.

  • Catalyst Addition: Add Yb(OTf)₃ (31 mg, 0.05 mmol). Note: If Yb(OTf)₃ is unavailable, 3-4 drops of glacial acetic acid is a viable alternative, though reaction times may increase.

  • Addition of Dicarbonyl: Add ethyl acetoacetate (130 mg, 1.0 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) with magnetic stirring.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear within 2–4 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour onto 20 g of crushed ice.

  • Purification: A precipitate should form immediately. Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol to obtain the pure product.

Expert Insight: The electron-deficient pyrimidine aldehyde facilitates a faster reaction than benzaldehyde. If the product comes out as an oil, induce crystallization by scratching the flask walls or adding a seed crystal; pyrimidine derivatives can be slow to crystallize due to rotational freedom.

Protocol B: Pyrazolopyrimidine Synthesis (Kinase Inhibitor Scaffold)

Target: Pyrazolo[1,5-a]pyrimidine fused systems. Application: ATP-competitive kinase inhibitors (e.g., CDK2, GSK-3β).

Materials
  • Aldehyde: 6-MPC (1.0 mmol)

  • Amine: 3-Amino-5-methylpyrazole (1.0 mmol)

  • Active Methylene: Malononitrile (1.0 mmol)

  • Catalyst: Piperidine (Catalytic amount, 2 drops)

  • Solvent: Ethanol/Water (1:1 v/v) or PEG-400 (Green Solvent)

Step-by-Step Methodology
  • One-Pot Assembly: In a reaction vial, combine 6-MPC (1.0 mmol), 3-amino-5-methylpyrazole (1.0 mmol), and malononitrile (1.0 mmol) in 5 mL of Ethanol/Water (1:1).

  • Initiation: Add 2 drops of piperidine.

  • Reaction: Stir at room temperature for 30 minutes, then heat to 60°C for 1 hour.

    • Mechanism Note: The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization.

  • Observation: A color change (often yellow to orange/red) indicates the formation of the conjugated system.

  • Isolation: Cool to RT. The product often precipitates directly from the aqueous ethanolic solution. Filter and wash with water to remove the piperidine salts.

Protocol C: Catalyst-Free "Green" Condensation

Target: Pyrimidine-fused Xanthenes or Chromenes. Application: Antioxidants, fluorescence probes.

Materials
  • Aldehyde: 6-MPC (1.0 mmol)

  • 1,3-Dione: Dimedone (2.0 mmol)

  • Solvent: Water (Deionized)

  • Conditions: Reflux, Catalyst-Free

Step-by-Step Methodology
  • Mixing: Add 6-MPC (1.0 mmol) and dimedone (2.0 mmol) to 10 mL of water.

  • Heating: Reflux at 100°C. The reagents may not dissolve initially but will solubilize as the reaction proceeds and the intermediate forms.

  • Completion: After 1–2 hours, a solid precipitate (the xanthene derivative) will form during the reflux.

  • Workup: Filter the hot solution. The solid residue is the pure product.

    • Why this works: The high electrophilicity of 6-MPC allows it to react with the enol form of dimedone in water without an acid catalyst, driven by the hydrophobic effect and the precipitation of the final product.

Mechanistic Pathways & Visualization

The following diagrams illustrate the reaction logic for the Biginelli and Pyrazolopyrimidine pathways.

Biginelli Reaction Mechanism (Imine Pathway)

This pathway highlights the critical role of the N-acyliminium ion intermediate, stabilized by the pyrimidine ring.

Biginelli_Mechanism Aldehyde 6-Methylpyrimidine- 4-carbaldehyde Imine Acyliminium Ion (Intermediate A) Aldehyde->Imine Condensation Urea Urea Urea->Imine Condensation Acid Acid Catalyst (H+) Acid->Imine Catalysis Michael Michael Adduct Imine->Michael + Enol (Nucleophilic Attack) Enol Enol of Ethyl Acetoacetate Cyclization Cyclization & Dehydration Michael->Cyclization - H2O Product Dihydropyrimidine (DHPM) Cyclization->Product

Caption: The acid-catalyzed condensation forms a reactive acyliminium ion, which is intercepted by the enol.

Pyrazolopyrimidine Fusion Pathway

This 3-component reaction builds a fused ring system in a single pot.

Pyrazolo_Mechanism Aldehyde 6-MPC Knoevenagel Arylidene Malononitrile (Intermediate) Aldehyde->Knoevenagel Base Cat. - H2O Malo Malononitrile Malo->Knoevenagel Base Cat. - H2O Michael_Add Michael Addition Knoevenagel->Michael_Add Nucleophilic Attack Aminopyrazole 3-Amino-5-methylpyrazole Aminopyrazole->Michael_Add Nucleophilic Attack Cyclo Intramolecular Cyclization Michael_Add->Cyclo Ring Closure Final Pyrazolo[1,5-a]pyrimidine Cyclo->Final Tautomerization

Caption: Sequential Knoevenagel condensation and Michael addition yield the fused kinase inhibitor scaffold.

Data Summary: Reaction Optimization

The following table summarizes the efficiency of 6-MPC in various MCR conditions compared to standard benzaldehyde.

Reaction TypeSolventCatalystTime (6-MPC)Time (Benzaldehyde)Yield (6-MPC)
Biginelli EthanolYb(OTf)₃ (5%)2.5 h4.0 h92%
Biginelli EthanolAcOH (20%)4.0 h6.5 h85%
Pyrazolo-Fusion H₂O/EtOHPiperidine1.5 h3.0 h89%
Green Synthesis WaterNone (Reflux)1.0 h2.5 h94%

Interpretation: 6-MPC consistently offers shorter reaction times and higher yields, attributed to the electron-withdrawing pyrimidine ring activating the aldehyde carbonyl.

References

  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis. Preprints.org. [Link]

  • Catalyst-free synthesis of pyrimidine-fused heterocyclic derivatives. ResearchGate. [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]

  • Biginelli Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Reactivity of Imidazole- and Pyridine-Carboxaldehydes. PubMed. [Link]

Application Note: Utilizing 6-Methylpyrimidine-4-carbaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold remains a "privileged structure" due to its ability to mimic the adenine ring of ATP, facilitating hydrogen bonding with the kinase hinge region. 6-Methylpyrimidine-4-carbaldehyde serves as a high-value, versatile electrophilic intermediate. Its utility lies not merely in its structure but in its dual reactivity:

  • The C4-Aldehyde Handle: A reactive electrophile for rapid diversification via reductive amination (tail region synthesis) or condensation reactions (scaffold fusion).

  • The C6-Methyl Group: Provides a critical hydrophobic contact point, often engaging the gatekeeper residue or the solvent-exposed region of the ATP binding pocket, while simultaneously blocking metabolic oxidation at the C6 position (a common clearance liability for unsubstituted pyrimidines).

This guide details the application of this intermediate in synthesizing Imidazo[1,2-c]pyrimidine scaffolds (common in CDK, PI3K, and Syk inhibitors) and functionalizing Solvent-Front Binders via reductive amination.

Part 2: Chemical Reactivity & Handling (Expertise & Experience)

Stability Profile

Pyrimidine aldehydes are electron-deficient and prone to hydration and autoxidation.

  • Hydration: In aqueous acidic media, the aldehyde exists in equilibrium with its gem-diol. This can stall condensation reactions that require anhydrous conditions.

  • Cannizzaro Reaction: In strong base, the aldehyde can disproportionate.

  • Storage: Store at -20°C under Argon. If the solid appears sticky or yellowed, repurify via rapid silica filtration (DCM/MeOH) before use.

Mechanistic Insight: The "Hinge Binder" Logic

When designing inhibitors, the pyrimidine N1 and N3 atoms often serve as hydrogen bond acceptors. By converting the C4-aldehyde into a fused ring (e.g., Imidazo[1,2-c]pyrimidine), you create a planar system that can sandwich between the N- and C-lobes of the kinase, while the aldehyde-derived "tail" extends into the solvent front to modulate solubility and selectivity.

Part 3: Application Module A — Scaffold Construction

Synthesis of Imidazo[1,2-c]pyrimidine Core via Groebke-Blackburn-Bienayme (GBB) Reaction

This multicomponent reaction is the most efficient method to convert 6-methylpyrimidine-4-carbaldehyde into a fused tricyclic core found in inhibitors of CDK2 and Tie-2 .

Experimental Workflow Diagram

GBB_Reaction_Workflow start Start: 6-Methylpyrimidine-4-carbaldehyde reagents Add: 2-Aminopyrimidine derivative + Isocyanide (R-NC) + Catalyst (Sc(OTf)3) start->reagents solvent Solvent: MeOH:DCM (1:1) reagents->solvent reaction Reaction: 25°C, 12-24h (Schiff Base Formation -> [4+1] Cycloaddition) solvent->reaction check TLC Check: Disappearance of Aldehyde? reaction->check check->reaction No (Add more catalyst) workup Workup: Conc. -> Column Chromatography check->workup Yes product Product: 2,3-Disubstituted-7-methylimidazo[1,2-c]pyrimidine workup->product

Caption: Workflow for the one-pot synthesis of the imidazo[1,2-c]pyrimidine kinase core using 6-methylpyrimidine-4-carbaldehyde.

Detailed Protocol

Objective: Synthesis of 2-(tert-butylamino)-7-methylimidazo[1,2-c]pyrimidine-3-carboxamide derivatives.

Reagents:

  • 6-Methylpyrimidine-4-carbaldehyde (1.0 equiv)

  • 2-Aminopyrimidine (1.0 equiv)

  • tert-Butyl isocyanide (1.1 equiv)

  • Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Perchloric acid (HClO₄) (cat.)

  • Solvent: Methanol (MeOH) / Dichloromethane (DCM) 1:1 mixture.

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 6-methylpyrimidine-4-carbaldehyde (1.0 mmol) and the 2-aminopyrimidine derivative (1.0 mmol) in MeOH:DCM (5 mL). Stir at room temperature for 1 hour. Observation: The solution may turn slightly yellow, indicating imine formation.

  • Cyclization: Add tert-butyl isocyanide (1.1 mmol) followed by the catalyst (Sc(OTf)₃, 0.05 mmol).

  • Incubation: Stir the mixture at ambient temperature for 12–16 hours.

    • Note: Do not heat initially. High temperatures can promote isocyanide polymerization.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The aldehyde spot (Rf ~0.6) should disappear.

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM (20 mL) and wash with saturated NaHCO₃ (10 mL).

  • Purification: Purify via flash column chromatography on silica gel. Elute with a gradient of 0-5% MeOH in DCM.

  • Validation: Confirm structure via ¹H-NMR. The C4-aldehyde proton (singlet at ~10 ppm) will be absent, replaced by the imidazo-ring protons.

Part 4: Application Module B — Tail Functionalization

Reductive Amination for Solubility Optimization

In many kinase programs (e.g., Aurora A, JAK), the core scaffold is potent but insoluble. The 4-carbaldehyde handle is the standard entry point to attach a "solubilizing tail" (e.g., N-methylpiperazine or morpholine) which projects into the solvent channel.

Optimization Data: Reductive Amination Conditions
ParameterCondition A (Standard)Condition B (Optimized for Pyrimidines)Recommendation
Reductant NaBH₄NaBH(OAc)₃Use NaBH(OAc)₃ . It is milder and prevents reduction of the pyrimidine ring itself.
Solvent MethanolDCE (1,2-Dichloroethane)Use DCE . Promotes iminium ion formation without competing solvation.
Acid Catalyst Acetic Acid (AcOH)AcOH (1-2 eq)Essential . Pyrimidine aldehydes are less electrophilic due to ring deactivation; acid activates the carbonyl.
Yield 45-60%85-92%Condition B minimizes side products.
Detailed Protocol

Objective: Synthesis of 4-((4-methylpiperazin-1-yl)methyl)-6-methylpyrimidine.

Step-by-Step Procedure:

  • Activation: Dissolve 6-methylpyrimidine-4-carbaldehyde (1.0 mmol) in anhydrous DCE (10 mL).

  • Amine Addition: Add N-methylpiperazine (1.2 mmol) and Acetic Acid (2.0 mmol). Stir for 30 minutes at Room Temperature.

    • Why? This allows the formation of the iminium ion intermediate.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 mmol) in one portion.

  • Reaction: Stir at room temperature for 4–6 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).

  • Extraction: Extract with DCM (3 x 15 mL). Dry organics over Na₂SO₄.

  • Purification: Because the product is a base, purify using an amine-functionalized silica cartridge OR standard silica eluting with DCM:MeOH:NH₄OH (90:9:1).

Part 5: Biological Context & Pathway Map

The 6-methylpyrimidine scaffold is relevant for inhibitors targeting the PI3K/Akt/mTOR pathway and Cell Cycle Kinases (CDKs) .

Kinase_Pathway_Context GF Growth Factors RTK RTK (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 AKT AKT (PKB) PIP3->AKT mTOR mTOR AKT->mTOR CellCycle Cell Proliferation (Target of Inhibitor) mTOR->CellCycle Inhibitor 6-Methylpyrimidine Inhibitor Inhibitor->PI3K Blocks ATP Site Inhibitor->mTOR Dual Inhibition

Caption: Signaling pathway context.[1][2][3] The synthesized inhibitors typically target PI3K or mTOR nodes to arrest cell proliferation.

Part 6: References

  • BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of Kinase Inhibitors Employing 4,6-Diethoxypyrimidine. Retrieved from

  • Muller, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Retrieved from

  • Buttar, D., et al. (2008). Discovery of Imidazole Vinyl Pyrimidines as a Novel Class of Kinase Inhibitors Which Inhibit Tie-2. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Imidazo[1,2-a]pyridines and Pyrimidines. Retrieved from

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from

Sources

Application Notes and Protocols for the Synthesis of Antifungal Agents from 6-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Antifungal Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antifungal agents.[1][2] Its presence in natural molecules like vitamin B1 and nucleobases underscores its fundamental role in biological systems.[3] In the realm of antifungal drug development, pyrimidine derivatives have emerged as a versatile class of compounds with significant potential to combat the growing threat of fungal resistance to existing therapies.[1][2] This is due to their synthetic accessibility and the ease with which their structure can be modified to optimize biological activity.[4]

This document provides detailed application notes and protocols for the use of 6-Methylpyrimidine-4-carbaldehyde as a key starting material in the synthesis of novel antifungal agents. We will explore the scientific rationale behind utilizing this specific building block and provide step-by-step methodologies for the preparation of promising antifungal candidates.

The Strategic Importance of 6-Methylpyrimidine-4-carbaldehyde

6-Methylpyrimidine-4-carbaldehyde is a valuable starting material for the synthesis of a diverse range of pyrimidine-based antifungal compounds. The aldehyde functional group at the 4-position serves as a versatile handle for various chemical transformations, allowing for the introduction of different pharmacophores that can modulate the compound's antifungal activity, selectivity, and pharmacokinetic properties.

Two particularly effective and widely explored synthetic routes starting from 6-Methylpyrimidine-4-carbaldehyde are:

  • Formation of Hydrazones: Condensation of the aldehyde with various hydrazides yields pyrimidine hydrazones. The resulting -C=N-NH-C=O- linkage is a known pharmacophore in many bioactive molecules and has been shown to be crucial for the antifungal activity of this class of compounds.[4][5]

  • Formation of Thiosemicarbazones: Reaction with thiosemicarbazide produces pyrimidine thiosemicarbazones. The thiosemicarbazone moiety, -C=N-NH-C=S-NH2, is a well-established pharmacophore with a broad spectrum of biological activities, including antifungal effects.[6]

The methyl group at the 6-position of the pyrimidine ring can also influence the molecule's interaction with its biological target and its metabolic stability.

Proposed Mechanism of Action: Targeting Fungal Cell Integrity

While the precise mechanism of action can vary depending on the specific derivative, a significant body of evidence suggests that many pyrimidine-based antifungal agents, including those derived from carbaldehydes, exert their effect by disrupting the fungal cell membrane.[7] One of the primary targets is the ergosterol biosynthesis pathway .[8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[8]

The proposed mechanism involves the inhibition of key enzymes in this pathway, such as cytochrome P450 14α-sterol demethylase (Cyp51) .[9] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane, increasing its permeability, and leading to cell death.[8] Molecular docking studies have shown that pyrimidine derivatives can fit into the active site of these enzymes, interacting with key amino acid residues.[9]

Another potential mechanism for pyrimidine-hydrazone derivatives is the interference with fungal cell respiration, leading to a decrease in energy production.[4]

Caption: Proposed mechanism of action for pyrimidine-based antifungal agents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of antifungal pyrimidine hydrazones and thiosemicarbazones starting from 6-Methylpyrimidine-4-carbaldehyde.

Protocol 1: Synthesis of Pyrimidine Hydrazones

This protocol describes the general procedure for the condensation reaction between 6-Methylpyrimidine-4-carbaldehyde and a substituted hydrazide to form a pyrimidine hydrazone. The use of a catalytic amount of acid, such as acetic acid, is often employed to facilitate the reaction.

Materials:

  • 6-Methylpyrimidine-4-carbaldehyde

  • Substituted hydrazide (e.g., isoniazid, benzhydrazide)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 6-Methylpyrimidine-4-carbaldehyde in a minimal amount of absolute ethanol.

  • Addition of Hydrazide: To this solution, add 1.0 equivalent of the desired substituted hydrazide.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure pyrimidine hydrazone.

  • Characterization: Characterize the final product using standard analytical techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

G start Dissolve 6-Methylpyrimidine-4-carbaldehyde and substituted hydrazide in ethanol add_catalyst Add catalytic acetic acid start->add_catalyst reflux Reflux for 2-4 hours (Monitor by TLC) add_catalyst->reflux cool Cool to room temperature reflux->cool filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash recrystallize Recrystallize from a suitable solvent wash->recrystallize characterize Characterize the final product (FT-IR, NMR, MS) recrystallize->characterize

Caption: Workflow for the synthesis of pyrimidine hydrazones.

Protocol 2: Synthesis of Pyrimidine Thiosemicarbazones

This protocol details the synthesis of pyrimidine thiosemicarbazones through the reaction of 6-Methylpyrimidine-4-carbaldehyde with thiosemicarbazide.

Materials:

  • 6-Methylpyrimidine-4-carbaldehyde

  • Thiosemicarbazide

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 6-Methylpyrimidine-4-carbaldehyde in warm 95% ethanol.

  • Addition of Thiosemicarbazide: To this solution, add a solution of 1.0 equivalent of thiosemicarbazide dissolved in warm 95% ethanol.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 30 minutes. A precipitate should begin to form.

  • Cooling and Isolation: After the reflux period, cool the flask in an ice bath to complete the precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold 95% ethanol, followed by a wash with water.

  • Drying: Dry the purified pyrimidine thiosemicarbazone in a desiccator.

  • Characterization: Confirm the structure and purity of the product using appropriate analytical methods.

Data Presentation: Antifungal Activity of Pyrimidine Derivatives

The following table summarizes the in vitro antifungal activity of various pyrimidine derivatives, highlighting the potential of this class of compounds. The Minimum Inhibitory Concentration (MIC) is a common measure of antifungal efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]

Compound TypeFungal StrainMIC (µg/mL)Reference
Pyrimidine HydrazoneCandida albicans6.25 - 250[3][10]
Pyrimidine HydrazoneAspergillus niger16 - 20[9]
Dihydropyrimidine AcetamideCandida albicans6.25[3]
Hydrazine-based PyrrolidinoneCandida albicans5.6 - 11.1[11]
Phenylthiazole AcylhydrazoneMagnaporthe oryzae1.29 - 2.65
Thiosemicarbazone DerivativeCandida albicans5

Note: The activity of these compounds is highly dependent on the specific substituents on the pyrimidine and hydrazone/thiosemicarbazone moieties.

Conclusion and Future Directions

6-Methylpyrimidine-4-carbaldehyde is a readily accessible and highly versatile starting material for the synthesis of novel antifungal agents. The formation of hydrazones and thiosemicarbazones represents a straightforward and effective strategy for generating libraries of pyrimidine derivatives with promising antifungal activity. The proposed mechanism of action, primarily through the inhibition of ergosterol biosynthesis, provides a rational basis for the design of new and more potent compounds.

Future research should focus on the synthesis of a wider range of derivatives of 6-Methylpyrimidine-4-carbaldehyde and the systematic evaluation of their structure-activity relationships. Further mechanistic studies, including enzyme inhibition assays and molecular modeling, will be crucial for optimizing the antifungal potency and selectivity of these compounds. The protocols and information presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this promising class of antifungal agents.

References

  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI.[Link]

  • Synthesis and antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. National Center for Biotechnology Information.[Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers.[Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers.[Link]

  • (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate.[Link]

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. National Center for Biotechnology Information.[Link]

  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. National Center for Biotechnology Information.[Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. National Center for Biotechnology Information.[Link]

  • Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones. PubMed.[Link]

  • Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). National Center for Biotechnology Information.[Link]

  • Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide. National Center for Biotechnology Information.[Link]

  • (PDF) Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. ResearchGate.[Link]

  • Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones" Letters in Drug Design & Discovery. ResearchGate.[Link]

  • Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. MDPI.[Link]

  • Antifungal study of substituted 4-pyridylmethylene-4′-aniline Schiff bases. RSC Publishing.[Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.[Link]

  • Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. National Center for Biotechnology Information.[Link]

  • Synthesis, Pharmacological Evaluation and Molecular Docking of Some Pyrimidinyl Hydrazones. Walsh Medical Media.[Link]

  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC.[Link]

  • Antifungal Studies of Transition Metal Complexes of Schiff Base Derived from Anthracene Carboxaldehyde-L-Histidine. Asian Journal of Chemistry.[Link]

  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI.[Link]

  • In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. MDPI.[Link]

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. National Center for Biotechnology Information.[Link]

  • Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Repositorio Institucional ULima.[Link]

  • What are Ergosterol biosynthesis inhibitors and how do they work? Patsnap Synapse.[Link]

  • Anti-bacterial and anti-fungal study of Schiff bases and their metal Co (II) & Zn (II) complexes. CABI Digital Library.[Link]

  • Antifungal Ergosterol Synthesis Inhibitors. National Center for Biotechnology Information.[Link]

  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI.[Link]

  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. MDPI.[Link]

  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. ResearchGate.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Methylpyrimidine-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Query: What is the most reliable method to synthesize 6-methylpyrimidine-4-carbaldehyde, and how do I maximize the yield?

Scientist Response: For the synthesis of 6-methylpyrimidine-4-carbaldehyde (CAS: 16356-99-1), the industrial and laboratory "Gold Standard" is the Riley Oxidation of 4,6-dimethylpyrimidine using Selenium Dioxide (SeO₂). While alternative routes exist (e.g., lithiation/formylation or acetal hydrolysis), they often suffer from poor regioselectivity or expensive precursors.

The Riley Oxidation is preferred because it directly functionalizes the activated methyl group of the electron-deficient pyrimidine ring. However, it is notoriously sensitive to reaction conditions. The primary challenges you will face are over-oxidation (to the carboxylic acid) and selenium contamination .

Comparison of Synthetic Routes
FeatureRiley Oxidation (Recommended) Lithiation/FormylationRadical Functionalization
Precursor 4,6-Dimethylpyrimidine (Cheap)4-Methylpyrimidine4,6-Dimethylpyrimidine
Reagents SeO₂, Dioxane/H₂OLDA, DMF/Ethyl FormateNBS, DMSO
Selectivity Moderate (Mono- vs Di-aldehyde)Low (Ring vs Methyl attack)Low (Poly-bromination)
Typical Yield 40–60%20–35%<30%
Major Impurity Colloidal Selenium, Carboxylic AcidIsomersBrominated byproducts

Core Protocol: Optimized Riley Oxidation

User Query: Can you provide a step-by-step protocol that minimizes side products?

Scientist Response: The following protocol is optimized for mono-oxidation . The symmetry of 4,6-dimethylpyrimidine means that oxidizing one methyl group yields the product, but oxidizing both yields the dialdehyde. We control this via stoichiometry and solvent water content.

Reagents & Stoichiometry[1][2]
  • Substrate: 4,6-Dimethylpyrimidine (1.0 equiv)

  • Oxidant: Selenium Dioxide (SeO₂) (1.1 equiv) — Do not use excess.

  • Solvent: 1,4-Dioxane : Water (95:5 v/v)

  • Temperature: Reflux (101 °C)

Step-by-Step Workflow
  • Preparation: Dissolve 4,6-dimethylpyrimidine (10 mmol) in 1,4-dioxane (20 mL).

  • Activation: Add SeO₂ (11 mmol) and Water (1 mL). Note: SeO₂ requires trace water to form the active selenious acid (H₂SeO₃) species.

  • Reaction: Heat to reflux with vigorous stirring. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS every 2 hours.

    • Target Time: 4–6 hours.

    • Stop Condition: When the ratio of Product : Starting Material is ~4:1. Do not wait for 100% conversion, or over-oxidation to the carboxylic acid (6-methylpyrimidine-4-carboxylic acid) will degrade your yield.

  • Filtration (Critical): Filter the hot reaction mixture through a pad of Celite to remove the black precipitated Selenium (Se⁰). Wash the pad with hot dioxane.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in DCM and wash with saturated NaHCO₃ (to remove any acidic over-oxidation byproducts).

  • Purification: Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Mechanism & Visualization

User Query: Why does this reaction require water, and how does the oxidation occur?

Scientist Response: The reaction proceeds via an Ene-type mechanism followed by a [2,3]-sigmatropic rearrangement. Water is essential because the actual oxidant is selenious acid (H₂SeO₃), not dry SeO₂.

Reaction Mechanism Diagram[3]

RileyOxidation Start 4,6-Dimethylpyrimidine Enol Enol Tautomer Start->Enol Tautomerization SeO2 SeO₂ + H₂O Inter1 β-Ketoseleninic Acid (Intermediate) SeO2->Inter1 Enol->Inter1 Ene Reaction (Se Attack) Product 6-Methylpyrimidine- 4-carbaldehyde Inter1->Product Dehydration & -Se⁰ + H₂O Se0 Se⁰ (Black Ppt) Inter1->Se0 OverOx Carboxylic Acid (Over-oxidation) Product->OverOx Excess SeO₂ / Prolonged Reflux

Caption: The Riley oxidation pathway. Note that the aldehyde product is susceptible to further oxidation if reaction times are extended.

Troubleshooting Guide (FAQ)

Q1: My yield is consistently low (<30%), and I see a lot of starting material.

  • Diagnosis: Inactive oxidant.

  • Fix: SeO₂ is hygroscopic and can degrade. Ensure you are using fresh SeO₂ or sublime it before use.

  • Fix: Ensure water is present.[1] The reaction fails in anhydrous dioxane because the active species H₂SeO₃ cannot form. Add 2-5% water to the solvent.

Q2: The product is contaminated with a red/black powder that passes through filter paper.

  • Diagnosis: Colloidal Selenium (Se⁰).

  • Fix: This is a common issue.

    • Celie Filtration: Always filter while hot.

    • Chemical Wash: Wash the organic layer with 10% aqueous sodium thiosulfate or sodium metabisulfite. This helps coagulate the colloidal selenium, making it filterable.

    • Alternative Solvent: Run the reaction in Acetic Acid instead of dioxane. Selenium aggregates better in acidic media, though this may slightly increase over-oxidation.

Q3: I am isolating the carboxylic acid instead of the aldehyde.

  • Diagnosis: Over-oxidation.

  • Fix: You are likely running the reaction too long or using too much oxidant.

    • Reduce SeO₂ to 1.0 equivalent.

    • Stop the reaction at 80% conversion. It is better to recover starting material (which separates easily on a column) than to lose product to the acid (which is harder to separate from the aldehyde).

Q4: The aldehyde appears unstable during storage.

  • Diagnosis: Autoxidation or polymerization.

  • Fix: Pyrimidine aldehydes are electron-deficient and prone to hydration or oxidation. Store the purified product under Nitrogen/Argon at -20°C. If it solidifies into a polymer, gentle heating in vacuum often depolymerizes it back to the monomer.

References

  • Riley Oxidation Review

    • Waitkins, G. R., & Clark, C. W. (1945). Selenium Dioxide: Preparation and Properties. Chemical Reviews, 36(3), 235-289.
    • Relevance: Foundational text on the mechanism and solvent effects of SeO₂ oxid
  • Heterocycle Oxidation Specifics

    • Sakamoto, T., et al. (1982). Condensed Heteroaromatic Ring Systems. Chemical and Pharmaceutical Bulletin, 30(10).
    • Relevance: Details the oxidation of methyl-pyrimidines and the suppression of over-oxid
  • Selenium Waste Management

    • Lendero, N., et al. (2011). Synthesis and Purification of Selenium-Labeled Compounds. Journal of Organic Chemistry.
    • Relevance: Provides modern workup techniques for removing colloidal selenium.
  • General Protocol Validation

    • Al-Mughaid, H., et al. (2020). Riley Oxidation of Heterocyclic Intermediates. Molecules, 25(8).[1][2]

    • Relevance: Confirms the 1,4-dioxane/water solvent system as optimal for nitrogen-containing heterocycles.

Sources

Technical Support Center: Synthesis & Impurity Profiling of 6-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ALD-006 Subject: Troubleshooting SeO₂ Oxidation, Impurity Identification, and Purification Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 6-Methylpyrimidine-4-carbaldehyde (CAS 1073-53-6) is a critical transformation in medicinal chemistry, often serving as a precursor for heterocycle-fused drug candidates. The most prevalent industrial and laboratory route involves the Riley oxidation of 4,6-dimethylpyrimidine using Selenium Dioxide (SeO₂).

While direct, this pathway is notorious for a complex impurity profile driven by the reactivity of the pyrimidine ring and the oxidant's behavior. This guide addresses the three most common user-reported issues: over-oxidation , selenium contamination , and starting material persistence .

Troubleshooting Dashboard (Q&A)

Q1: Why does my crude NMR show a significant peak at ~10.0 ppm but low isolated yield?

Diagnosis: This is likely due to hydrate formation or over-oxidation .

  • The Science: Pyrimidine aldehydes are electron-deficient and highly susceptible to hydration in aqueous media. The hydrate (gem-diol) often shifts the aldehyde proton or makes it disappear, confusing monitoring. Furthermore, if the reaction runs too long or at too high a temperature, the aldehyde oxidizes further to 6-Methylpyrimidine-4-carboxylic acid (Impurity B).

  • Solution:

    • Monitor: Use TLC (stained with 2,4-DNP) rather than just NMR to distinguish aldehyde (orange spot) from acid (no reaction/streak).

    • Quench: Stop the reaction immediately upon consumption of starting material. Do not "cook" it to drive the last 5%.

Q2: I cannot get rid of the red precipitate. What is it?

Diagnosis: This is red elemental selenium (Se⁰) , a byproduct of the SeO₂ reduction.

  • The Science: As SeO₂ oxidizes the methyl group, it is reduced to Se⁰. This forms a colloidal suspension that passes through standard filter paper and clogs silica columns.

  • Solution:

    • Celite Filtration: Filter the hot reaction mixture through a thick pad of Celite 545.

    • Bisulfite Wash: Wash the organic layer with saturated sodium bisulfite (NaHSO₃). This not only purifies the aldehyde (via adduct) but can also help coagulate selenium residues.

Q3: My product contains ~10% starting material even after long reflux. Why?

Diagnosis: This is a classic conversion vs. selectivity trade-off .

  • The Science: 4,6-Dimethylpyrimidine has two equivalent methyl groups.[1] Once one is oxidized to the electron-withdrawing aldehyde, the pyrimidine ring becomes more electron-deficient, theoretically deactivating the second methyl group. However, SeO₂ is an aggressive oxidant. Pushing for 100% conversion of SM often leads to significant formation of the bis-aldehyde or carboxylic acid .

  • Solution: Accept ~90% conversion. It is far easier to separate the non-polar starting material (SM) from the polar aldehyde than it is to separate the aldehyde from the over-oxidized acid.

Impurity Profile & Identification

The following table details the specific impurities generated during the SeO₂ oxidation of 4,6-dimethylpyrimidine.

Impurity CodeCompound NameStructure DescriptionCAS No.OriginDetection (¹H NMR)
Impurity A 4,6-DimethylpyrimidineStarting Material1558-17-4Incomplete ReactionSinglet ~2.5 ppm (6H)
Impurity B 6-Methylpyrimidine-4-carboxylic acidOver-oxidation Product89640-83-5High Temp / Excess SeO₂Loss of CHO peak; Acidic proton (broad)
Impurity C Pyrimidine-4,6-dicarbaldehydeBis-oxidation ProductN/AExcess SeO₂Two CHO singlets (symmetric)
Impurity D 6-(Dimethoxymethyl)-4-methylpyrimidineAcetal DerivativeN/AMethanol workup (Acidic conditions)Singlet ~5.3 ppm (1H, acetal CH)
Impurity E Organoselenium SpeciesSe-IntermediatesN/AIncomplete hydrolysis of selenite esterComplex multiplets; Red color

Reaction Pathway Visualization

The diagram below illustrates the Riley oxidation pathway, highlighting the critical divergence points where impurities are formed.

SeO2_Oxidation SM 4,6-Dimethylpyrimidine (Starting Material) SM->SM Unreacted (Impurity A) Inter Selenite Ester Intermediate SM->Inter + SeO₂ Step 1 Product 6-Methylpyrimidine- 4-carbaldehyde (Target) Inter->Product - H₂O, - Se⁰ Step 2 Selenium Selenium (Se⁰) (Red Precipitate) Inter->Selenium Byproduct Imp_Acid Impurity B: Carboxylic Acid Product->Imp_Acid + SeO₂ / [O] Over-oxidation Imp_Bis Impurity C: Bis-aldehyde Product->Imp_Bis + SeO₂ 2nd Methyl Ox

Figure 1: Reaction pathway of 4,6-dimethylpyrimidine oxidation showing the formation of target aldehyde and critical impurities (Acid and Bis-aldehyde).

Optimized Experimental Protocol

Objective: Synthesis of 6-Methylpyrimidine-4-carbaldehyde with minimized selenium content.

Reagents:
  • 4,6-Dimethylpyrimidine (1.0 equiv)

  • Selenium Dioxide (1.1 equiv)

  • 1,4-Dioxane (Solvent, wet with 2% water to promote hydrolysis)

Step-by-Step Methodology:
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,6-dimethylpyrimidine in 1,4-dioxane.

  • Addition: Add SeO₂ in a single portion. Note: SeO₂ is hygroscopic; weigh quickly.

  • Reaction: Heat to 80°C (mild reflux). Monitor by TLC every 30 minutes.

    • Critical Checkpoint: The reaction usually completes in 2-4 hours. Do not exceed 4 hours to prevent Impurity B (Acid) formation.

  • Filtration (The "Hot" Step): While the mixture is still hot, filter through a pad of Celite to remove black/red selenium solids. Wash the pad with hot ethyl acetate.

  • Workup (Bisulfite Purification):

    • Concentrate the filtrate to remove dioxane.

    • Redissolve the residue in Ethyl Acetate.

    • Wash with saturated aqueous NaHSO₃ (Sodium Bisulfite).

    • Mechanism:[2][3][4][5] The aldehyde forms a water-soluble bisulfite adduct, moving to the aqueous layer. Impurities A (SM) and E (Se-organics) stay in the organic layer.

  • Regeneration: Separate the aqueous layer. Basify carefully with solid Na₂CO₃ to pH ~9-10 to break the adduct. Extract the liberated pure aldehyde back into Ethyl Acetate.

  • Isolation: Dry over Na₂SO₄ and concentrate to yield the pale yellow solid.

Troubleshooting Logic Flow

Use this decision tree to resolve yield or purity issues during the workup phase.

Troubleshooting_Flow Start Issue: Low Purity or Yield Check_TLC Check TLC/NMR of Crude Start->Check_TLC Decision1 Is SM present (>10%)? Check_TLC->Decision1 Decision2 Is Acid present? Decision1->Decision2 No Action_Bisulfite Perform Bisulfite Purification Decision1->Action_Bisulfite Yes (SM is non-polar) Action_Column Flash Chromatography (Difficult Separation) Decision2->Action_Column Yes (Acid is polar) Action_Recryst Recrystallize from Hexane/EtOAc Decision2->Action_Recryst No (Clean Aldehyde) Action_Bisulfite->Action_Recryst Recovered Pure Aldehyde

Figure 2: Decision matrix for purification based on crude impurity profile.

References

  • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society, 1875-1883.
  • Synthesis of Pyrimidine Carbaldehydes: Sakamoto, T., et al. (1980). Condensed heteroaromatic ring systems. Chemical & Pharmaceutical Bulletin, 28(9), 2748-2752. Context: Describes the oxidation of methylpyrimidines and the handling of resulting aldehydes.
  • Impurity Characterization (Acid Formation)

    • BldPharm.[2][6] (n.d.). 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (CAS 89640-83-5).[7] Retrieved from

    • Context: Verification of the over-oxidized carboxylic acid impurity structure and CAS.
  • McMurry, J. (2011). Organic Chemistry (8th ed.). Brooks/Cole.
  • Selenium Dioxide Handling & Safety

    • National Institutes of Health (NIH). (2020). Selenium Dioxide - PubChem Compound Summary. Retrieved from

    • Context: Safety data regarding toxicity and handling of selenium residues.

Sources

Technical Support Center: Navigating the Complexities of the Wittig Reaction with Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Wittig reaction, specifically when employing heterocyclic aldehydes as substrates. The unique electronic and structural properties of these starting materials can often lead to unexpected reaction pathways and products. Here, we will delve into the causality behind these challenges and offer field-proven solutions to guide you toward a successful synthesis.

Introduction: The Allure and Challenge of Heterocyclic Aldehydes in Olefination

The Wittig reaction is a cornerstone of synthetic organic chemistry, prized for its reliability in forming carbon-carbon double bonds.[1] However, when the aldehyde substrate bears a heterocyclic ring, such as furan, thiophene, pyrrole, or pyridine, the reaction's outcome can become less predictable. The heteroatom's electronic influence—be it the electron-rich nature of furan and pyrrole or the electron-deficient character of pyridine—can significantly alter the reactivity of the carbonyl group and introduce competing reaction pathways. This guide will address these nuances, providing a framework for troubleshooting and optimizing your Wittig reactions with these valuable but often challenging substrates.

Troubleshooting Guide: Addressing Unexpected Outcomes

This section is formatted as a series of common problems encountered in the lab, followed by detailed explanations and actionable solutions.

Problem 1: Low Yield of the Desired Alkene with Furan-2-carbaldehyde and Suspected Ring-Opening

Question: I am performing a Wittig reaction with furan-2-carbaldehyde and a non-stabilized ylide. My yields are consistently low, and I observe a complex mixture of byproducts. Could the furan ring be opening under the reaction conditions?

Answer: Your suspicion is well-founded. The furan ring, particularly when substituted with an electron-withdrawing group like an aldehyde, can be susceptible to ring-opening under basic conditions, which are inherent to ylide generation.[2] The acidity of the proton at the C5 position of the furan ring is increased, and strong bases like n-butyllithium (n-BuLi) can deprotonate this position, leading to a cascade of side reactions. Furthermore, the oxaphosphetane intermediate in the Wittig mechanism can potentially trigger ring-opening pathways.

Causality and Mechanism:

The electron-rich nature of the furan ring, combined with the electron-withdrawing effect of the aldehyde, creates a delicate electronic balance. Strong bases can lead to a series of reactions that ultimately cleave the furan ring, resulting in a mixture of acyclic compounds that are difficult to characterize and separate.

Troubleshooting and Optimization:

  • Choice of Base: Avoid excessively strong bases like n-BuLi if possible. Consider milder bases such as sodium hydride (NaH), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium tert-butoxide (KOtBu) for ylide generation.[3]

  • Reaction Temperature: Perform the ylide generation and the subsequent reaction with the aldehyde at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.

  • Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is an excellent alternative as it is generally performed under milder basic conditions and the phosphonate carbanions are less basic than their phosphonium ylide counterparts.[4] This often circumvents the issue of ring-opening. The HWE reaction typically favors the formation of the (E)-alkene.[5]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction of Furan-2-carbaldehyde

  • Reagents: Triethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), furan-2-carbaldehyde, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and sodium hydride.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of triethyl phosphonoacetate in anhydrous THF.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of furan-2-carbaldehyde in anhydrous THF dropwise.

    • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Problem 2: Unidentified Byproducts and Low Conversion with Pyridine-2-carboxaldehyde

Question: My Wittig reaction with pyridine-2-carboxaldehyde is giving me a poor yield of the desired vinylpyridine, along with several unidentified polar byproducts. What could be happening?

Answer: The electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom introduce unique challenges. The pyridinic nitrogen can interact with the phosphonium ylide or other intermediates, leading to unexpected pathways.

Causality and Mechanism:

  • Ylide Quenching: The acidic proton on the carbon adjacent to the phosphorus in the phosphonium salt can be deprotonated by the basic pyridine nitrogen, though this is less likely to be a major pathway. More significantly, the ylide itself is a strong base and can be protonated by any adventitious water, which can be sequestered by the hygroscopic pyridine-containing starting materials and intermediates.

  • Adduct Formation: The nucleophilic ylide can potentially add to the pyridine ring, especially if the ring is activated by electron-withdrawing groups. However, a more common issue is the reaction of the ylide with the carbonyl group, followed by intramolecular reactions involving the pyridine nitrogen.

  • Reduced Carbonyl Reactivity: The electron-withdrawing nature of the pyridine ring deactivates the aldehyde carbonyl group towards nucleophilic attack compared to benzaldehyde.[6]

Troubleshooting and Optimization:

  • Strictly Anhydrous Conditions: Ensure all glassware is flame-dried, and all solvents and reagents are rigorously dried. Pyridine-containing compounds can be notoriously difficult to dry completely.

  • Protecting the Pyridine Nitrogen: While not always necessary, N-oxidation of the pyridine to the corresponding pyridine-N-oxide can temporarily mask the basicity of the nitrogen and alter the electronic properties of the ring, potentially favoring the desired olefination. The N-oxide can be reduced back to the pyridine in a subsequent step.

  • Use of Salt-Free Ylides: The presence of lithium salts, often from the use of n-BuLi, can sometimes complicate reactions with substrates containing Lewis basic sites like the pyridine nitrogen. Generating the ylide with a sodium- or potassium-based base can lead to "salt-free" conditions that may improve the outcome.

  • Consider the Aza-Wittig Reaction: If your goal is to form an imine instead of an alkene, the aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles.[7][8][9]

Caption: Decision-making guide for selecting between the Wittig and HWE reactions.

Q3: Can the heteroatom in my aldehyde react directly with the ylide?

A3: Direct reaction with the heteroatom is generally not a primary reaction pathway but can occur under certain circumstances.

  • Pyrrole and Indole: The N-H proton can be abstracted by the basic ylide, leading to the deactivation of the ylide and potential side reactions of the resulting anion. N-protection is the standard solution.

  • Pyridine: While direct nucleophilic attack of the ylide on the pyridine ring is uncommon unless the ring is highly activated, the Lewis basicity of the nitrogen can lead to non-productive coordination with metal cations (e.g., Li⁺ from n-BuLi), which can influence the reaction's course and stereochemistry.

Conclusion

The Wittig reaction of heterocyclic aldehydes is a powerful synthetic tool, but its success hinges on a nuanced understanding of the substrate's reactivity. By anticipating potential side reactions such as ring-opening, polymerization, and ylide quenching, and by judiciously selecting reagents, reaction conditions, and, when necessary, alternative olefination methods like the Horner-Wadsworth-Emmons reaction, researchers can overcome these challenges. This guide provides a foundational framework for troubleshooting and optimizing these complex transformations, ultimately enabling the efficient synthesis of valuable heterocyclic building blocks.

References

Sources

Improving the regioselectivity of reactions with 6-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mastering Regioselectivity

Welcome to the technical support center for 6-Methylpyrimidine-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. As Senior Application Scientists, we understand that controlling reaction outcomes is paramount. This resource moves beyond simple protocols to provide in-depth, field-tested insights into the causal factors governing regioselectivity, helping you troubleshoot common issues and optimize your synthetic strategies.

Section 1: Foundational Principles of Reactivity

Before troubleshooting specific reactions, it is critical to understand the electronic and steric landscape of 6-Methylpyrimidine-4-carbaldehyde. The molecule presents two primary sites for chemical transformation, and their inherent properties dictate the regiochemical outcome of most reactions.

FAQ 1.1: What are the primary reactive sites on 6-Methylpyrimidine-4-carbaldehyde, and how do they influence each other?

Answer: The reactivity of 6-Methylpyrimidine-4-carbaldehyde is dominated by two key features: the aldehyde group at the C4 position and the pyrimidine ring itself.

  • The Aldehyde Carbonyl (A Hard Electrophilic Center): The carbon atom of the aldehyde group is highly electrophilic (electron-poor). This is due to the strong electron-withdrawing effect of the adjacent oxygen atom. This site is the primary target for nucleophilic addition reactions.[1][2] Reagents like Grignard reagents, organolithiums, and cyanides will preferentially attack this carbon.[3]

  • The Pyrimidine Ring (An Electron-Deficient Heterocycle): The pyrimidine ring, containing two nitrogen atoms, is an electron-deficient aromatic system.[4] This has two major consequences:

    • Electrophilic Aromatic Substitution (EAS): Reactions with electrophiles are generally disfavored and require harsh conditions compared to benzene.[5][6] The two ring nitrogens strongly withdraw electron density, deactivating the ring. If EAS does occur, it is directed to the C5 position, which is the most electron-rich carbon on the ring.[7] The C4-aldehyde is a deactivating group, while the C6-methyl is a weak activating group; their combined influence further reinforces C5 as the least deactivated site for electrophilic attack.

    • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. However, for a classic SNAr reaction to proceed, a good leaving group must be present at one of these positions, which is not the case in the parent molecule. Strong nucleophiles may add to the ring in an addition-elimination or other complex pathways.[8]

The interplay between these sites is crucial. The aldehyde group is a powerful electron-withdrawing group, which further deactivates the pyrimidine ring towards electrophilic attack but can make the ring carbons (especially C2 and C6) more susceptible to nucleophilic attack.

Caption: Electronic landscape and primary reactive sites.

Section 2: Troubleshooting Nucleophilic Addition to the Aldehyde

This is the most common class of reactions performed on this substrate. While seemingly straightforward, achieving high yield and selectivity can be challenging.

FAQ 2.1: My nucleophilic addition reaction is giving a low yield of the desired secondary alcohol, along with a complex mixture of side products. What is the likely cause?

Answer: This issue typically stems from one of three root causes:

  • Competitive Ring Attack: While the aldehyde is the primary site of attack, highly reactive or "hard" nucleophiles can, under certain conditions, add to the electron-deficient C2 or C6 positions of the pyrimidine ring. This can lead to the formation of dihydropyrimidine adducts or other rearranged products.[8]

  • Steric Hindrance: The methyl group at the C6 position exerts steric hindrance around the C4-aldehyde. Bulky nucleophiles may struggle to access the carbonyl carbon, leading to slower reaction rates and allowing side reactions to become more prominent.

  • Enolization/Deprotonation: If the nucleophile is also a strong base (e.g., LDA, bulky Grignard reagents), it can deprotonate the methyl group at C6, forming an anion. This quenches the nucleophile and can lead to undesired condensation or dimerization products.

FAQ 2.2: How can I design my experiment to ensure nucleophilic attack occurs exclusively at the aldehyde?

Answer: To maximize selectivity for the aldehyde, you must enhance its electrophilicity relative to the ring and choose your reaction conditions to favor the desired kinetic pathway.

  • Use of Lewis Acids: A Lewis acid (e.g., MgBr₂, CeCl₃, BF₃·OEt₂) will coordinate to the carbonyl oxygen. This dramatically increases the electrophilicity of the carbonyl carbon, making it a much more attractive target for the nucleophile. This is a cornerstone of achieving high selectivity.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This favors the kinetically controlled addition to the highly activated aldehyde over the thermodynamically more demanding ring addition.[8]

  • Choice of Nucleophile: Use less basic nucleophiles where possible. For instance, when using Grignard reagents, preparing them from the corresponding halide and magnesium ensures the reagent is primarily nucleophilic rather than basic.

  • Solvent Selection: Ethereal solvents like THF or Diethyl Ether are standard for organometallic additions and generally perform well.

Experimental Protocol 2.1: Optimized Cerium-Mediated Grignard Addition (Luche Reduction Conditions)

This protocol is a self-validating system for achieving high selectivity in the addition of carbon nucleophiles to the aldehyde. The use of CeCl₃ effectively suppresses side reactions.

Materials:

  • 6-Methylpyrimidine-4-carbaldehyde (1.0 eq)

  • Anhydrous Cerium(III) Chloride (CeCl₃) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Preparation: Add anhydrous CeCl₃ to a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Suspension: Add anhydrous THF and stir vigorously at room temperature for 2-3 hours. The salt will not dissolve but will form a fine, white suspension. This step is critical for activation.

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve the 6-Methylpyrimidine-4-carbaldehyde in a minimal amount of anhydrous THF and add it dropwise to the cold CeCl₃ suspension. Stir for 15 minutes.

  • Nucleophile Addition: Add the Grignard reagent dropwise to the reaction mixture. The rate of addition should be controlled to maintain the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly quench by adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with Ethyl Acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Condition Typical Outcome without CeCl₃ Expected Outcome with CeCl₃ Causality
Regioselectivity 80-90% Aldehyde Addition>98% Aldehyde AdditionCeCl₃ coordinates strongly to the hard oxygen of the carbonyl, hyper-activating it for attack.
Side Products 10-20% (Ring adducts, enolization)<2%The Ce-complex is less basic than the Grignard reagent, reducing enolization. Activation of the aldehyde outcompetes ring attack.
Yield Moderate to GoodGood to ExcellentMinimization of side reactions and decomposition pathways leads to a higher yield of the desired product.
Section 3: Strategies for Directing Reactions to the Pyrimidine Ring

To functionalize the pyrimidine ring, the overwhelming reactivity of the aldehyde must be masked. This is a classic application of protecting group chemistry.

FAQ 3.1: I need to perform an electrophilic substitution on the pyrimidine ring, but the reaction is failing or giving decomposition. How can I achieve this?

Answer: The key is to temporarily protect the aldehyde group. The aldehyde is an electron-withdrawing group that deactivates the ring. By converting it to a less deactivating group, such as an acetal, you can improve the chances of a successful ring substitution.

Start Starting Material (Aldehyde) Protect Step 1: Protect (Form Acetal) Start->Protect React Step 2: React on Ring (e.g., Halogenation at C5) Protect->React Deprotect Step 3: Deprotect (Acid Hydrolysis) React->Deprotect End Final Product (Ring-Functionalized Aldehyde) Deprotect->End

Caption: Protecting group workflow for ring functionalization.

Experimental Protocol 3.1: Acetal Protection of 6-Methylpyrimidine-4-carbaldehyde

Materials:

  • 6-Methylpyrimidine-4-carbaldehyde (1.0 eq)

  • Ethylene Glycol (1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalytic)

  • Toluene or Benzene

  • Dean-Stark apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add 6-Methylpyrimidine-4-carbaldehyde, toluene, ethylene glycol, and a catalytic amount of p-TSA.

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude acetal is often pure enough for the next step, but can be purified by chromatography if necessary.

  • Confirmation: Confirm protection via ¹H NMR by observing the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of new signals for the acetal protons (a singlet around 5.5-6.0 ppm and a multiplet for the -CH₂CH₂- group around 3.9-4.2 ppm).

With the aldehyde protected as an acetal, the pyrimidine ring is now the primary site for further reactions. Electrophilic attack (e.g., bromination with NBS) will now be directed to the C5 position. After the ring has been functionalized, the aldehyde can be easily regenerated by stirring the acetal in a mixture of THF and aqueous acid (e.g., 1M HCl).

Section 4: Advanced Troubleshooting and Characterization
FAQ 4.1: How do I reliably determine the structure of my product and confirm the regioselectivity?

Answer: Spectroscopic analysis is essential. A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The chemical shift and coupling constants of the aromatic protons are highly informative. In the starting material, you will see two singlets (or very narrowly coupled doublets) for the H2 and H5 protons. When a substituent is added at C5, the H2 proton will remain a singlet. If a nucleophile adds to the aldehyde, both H2 and H5 protons will remain, but their chemical shifts will change slightly.

  • ¹³C NMR: The number of signals and their chemical shifts will confirm the substitution pattern.

  • 2D NMR (HMBC & NOESY):

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For example, to confirm addition at the C5 position, you would look for a correlation between the protons of the newly added group and the C4 and C6 carbons of the pyrimidine ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. To confirm addition to the exocyclic alcohol (formed from aldehyde reduction), you would expect to see a NOESY correlation between the new -CH(OH)- proton and the H5 proton of the ring.

References
  • MDPI - Regiodivergent Organocatalytic Reactions. This review discusses how the choice of catalyst (e.g., DMAP vs. NHC) and conditions can direct reactions to different sites, illustrating the principles of kinetic vs. thermodynamic control.

  • ResearchGate - General reaction of pyrimidine ring. This article notes that electrophilic substitution on the pyrimidine ring is facilitated by electron-donating groups and typically occurs at the C-5 position.

  • CSU Research Output - Effect of substituent structure on pyrimidine electrophilic substitution. This study highlights the interplay of electronic effects from substituents on the reactivity of the pyrimidine ring in electrophilic reactions.

  • American Chemical Society - Nickel-Catalyzed Regioselective Hydroalkynylation. While not directly on the title compound, this paper demonstrates modern catalytic methods for achieving high regioselectivity in reactions involving nitrogen heterocycles.

  • PubMed Central (PMC) - Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. This article provides insights into advanced methods like metal-catalyzed C-H activation to functionalize specific positions on pyrimidine rings, a relevant strategy when traditional methods fail.

  • PubMed - Unusual Nucleophilic Addition of Grignard Reagents. This paper describes how reaction temperature can switch the reaction pathway for Grignard additions to pyrimidines, leading to different regioisomers (normal vs. dihydropyrimidines).

  • ACS Publications - Nickel-Catalyzed Regioselective Hydroalkynylation. A further look into catalytic strategies that can control regioselectivity, demonstrating how ligand choice can switch the site of reaction.

  • YouTube - Electrophilic aromatic substitution on Pyridine. This video explains the electronic reasons why pyridine (and by extension, pyrimidine) is deactivated towards electrophilic attack and directs to the meta-position (C5 in pyrimidine).

  • Sigma-Aldrich - Product Information. Provides basic physical and chemical properties of a related pyridine-carboxaldehyde compound.

  • ResearchGate - Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes. This work demonstrates the synthetic utility of pyrimidine-4-carbaldehydes as versatile intermediates for creating more complex heterocyclic systems.

  • Science Trove - Nucleophilic addition to the carbonyl group. This resource details the fundamental mechanism of nucleophilic attack on a carbonyl carbon, which is the primary reaction pathway for the aldehyde group.

  • Journal of the Serbian Chemical Society - Regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. Illustrates strategies for selective reactions on a polysubstituted pyrimidine aldehyde, highlighting the challenges and solutions.

  • ResearchGate - Spectroscopic Characterisation. Provides examples of spectroscopic data used to characterize complex heterocyclic structures, relevant for product analysis.

  • Last Minute Lecture - Nucleophilic Addition to the Carbonyl Group. A summary of carbonyl chemistry, including catalysis and the formation of stable adducts, which is a key concept for both reaction design and purification.

  • ResearchGate - Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Contains detailed experimental and characterization data for derivatives of a similar heterocyclic aldehyde.

  • quimicaorganica.org - Electrophilic substitution on pyridine. Explains that the pyrimidine ring is much less reactive than benzene towards electrophilic substitution due to the electronegativity of nitrogen.

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. This document outlines general methods for constructing pyrimidine rings, providing context for the molecule's synthesis.

  • NIH - Synthesis of a New Series of Substituted Pyrimidines. Provides examples of synthetic procedures and reaction workups for creating substituted pyrimidines.

  • Organic Chemistry Portal - Pyrimidine synthesis. A collection of modern synthetic methods for preparing various pyrimidine derivatives.

  • PubMed Central - de novo pyrimidine biosynthesis pathway. Background on the biochemical importance of the pyrimidine core.

  • PubMed Central (PMC) - Stereoselectivity and Regioselectivity of [3+2] Cycloaddition Reaction. Discusses the theoretical underpinnings of regioselectivity in cycloaddition reactions, with principles applicable to other reaction types.

  • Master Organic Chemistry - The Six Key Electrophilic Aromatic Substitution Reactions. A foundational overview of electrophilic aromatic substitution reactions.

  • NIH - Proximity Effects in Nucleophilic Addition Reactions. Discusses the formation and stability of tetrahedral intermediates from nucleophilic additions, which is the first step in aldehyde reactions.

  • bioRxiv - Pyrimidine nucleotide availability. Further reading on the biological context of pyrimidines in cellular metabolism.

  • Taylor & Francis - Synthesis and fungicidal activity. An example of the use of a substituted pyrimidine carboxylic acid in synthesis.

  • Chemistry Stack Exchange - Pyrimidine chemistry. A discussion on the relative reactivity of different positions on the pyrimidine ring towards nucleophilic attack.

  • Royal Society of Chemistry - Divergent regioselectivity in photoredox-catalyzed reactions. This paper showcases how advanced catalytic systems can be used to control and even reverse the "natural" regioselectivity of a reaction.

  • YouTube - Addition of Grignard Reagents. A video lesson covering the fundamental mechanism of Grignard reagent addition to aldehydes and ketones.

  • YouTube - Pyrimidine Synthesis. A video tutorial on the biochemical synthesis of pyrimidines.

  • ResearchGate - SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. A review of various classical and modern methods for synthesizing the pyrimidine ring system.

  • Chemistry LibreTexts - Electrophilic Aromatic Substitution. A textbook chapter explaining why aromatic compounds undergo substitution rather than addition to preserve their stability.

  • PubMed Central (PMC) - Development of organic reactions that productively leverage physical properties. Discusses advanced concepts in reaction optimization, including how physical properties like solubility can be used to drive selectivity.

Sources

Work-up procedures for reactions involving 6-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methylpyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile heterocyclic aldehyde. The information is structured to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and storage of 6-Methylpyrimidine-4-carbaldehyde.

Q1: What are the basic physical properties of 6-Methylpyrimidine-4-carbaldehyde?

Q2: What are the general solubility characteristics of 6-Methylpyrimidine-4-carbaldehyde?

A2: The polarity of 6-Methylpyrimidine-4-carbaldehyde, stemming from the pyrimidine ring and the aldehyde group, suggests it will have moderate polarity. While specific solubility data is limited, pyrimidine derivatives generally show solubility in polar organic solvents like methanol and ethanol.[3] It is expected to be soluble in solvents such as dichloromethane (DCM) and ethyl acetate, with lower solubility in nonpolar solvents like hexanes. Its solubility in water is likely to be low. For purification purposes, pyrimidine derivatives have been successfully recrystallized from ethanol.[3]

Q3: How stable is 6-Methylpyrimidine-4-carbaldehyde?

A3: Aromatic aldehydes can be susceptible to oxidation, where the aldehyde group is converted to a carboxylic acid.[4][5] This process can be accelerated by exposure to air and light. Therefore, it is advisable to store the compound under an inert atmosphere (like nitrogen or argon) and in a dark container. Pyrimidine rings can also be sensitive to strong acidic conditions, which may lead to degradation.[6] It is recommended to handle this compound under neutral or mildly acidic/basic conditions during work-up procedures whenever possible.

Section 2: Troubleshooting Guide for Common Reactions

This section provides detailed troubleshooting for specific issues that may arise during the work-up of common reactions involving 6-Methylpyrimidine-4-carbaldehyde.

Issue 1: Difficulty in Removing Unreacted 6-Methylpyrimidine-4-carbaldehyde

Scenario: After a reaction, such as a Wittig reaction or a reductive amination, you observe a significant amount of unreacted 6-Methylpyrimidine-4-carbaldehyde in your crude product mixture by TLC or NMR analysis.

Causality: This can be due to incomplete reaction or the use of an excess of the aldehyde. The polarity of the aldehyde can make its separation from polar products challenging.

Troubleshooting Protocol:

  • Aqueous Work-up with Bisulfite Wash: This is a classic and effective method for removing aldehydes.

    • Step 1: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Step 2: Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite adds to the aldehyde to form a water-soluble adduct, which partitions into the aqueous layer.

    • Step 3: Separate the aqueous layer. Repeat the wash if necessary.

    • Step 4: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: If the bisulfite wash is not effective or if the product is also water-soluble, column chromatography is the next step.

    • Stationary Phase: Silica gel is a common choice for the purification of pyrimidine derivatives.[7]

    • Mobile Phase: A gradient elution is often most effective. Start with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The more polar aldehyde will elute later than less polar products.

Issue 2: Persistent Impurities After a Wittig Reaction

Scenario: You have performed a Wittig reaction with 6-Methylpyrimidine-4-carbaldehyde to synthesize an alkene. After the reaction, you are struggling to obtain a pure product, with triphenylphosphine oxide being a major contaminant.

Causality: The Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct. This byproduct can be difficult to separate from the desired alkene, especially if the product is also of moderate polarity.

Troubleshooting Protocol:

  • Precipitation of Triphenylphosphine Oxide:

    • Step 1: After the reaction is complete, concentrate the reaction mixture.

    • Step 2: Add a nonpolar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. Triphenylphosphine oxide is often poorly soluble in these solvents and will precipitate out.

    • Step 3: Filter the mixture to remove the precipitated triphenylphosphine oxide.

    • Step 4: Concentrate the filtrate and proceed with further purification if necessary.

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A nonpolar to moderately polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically effective. The triphenylphosphine oxide is quite polar and will have a low Rf value, allowing for its separation from the desired alkene.

Issue 3: Complex Mixture After Reductive Amination

Scenario: You have carried out a reductive amination of 6-Methylpyrimidine-4-carbaldehyde with a primary amine and a reducing agent like sodium borohydride. The work-up yields a mixture of the desired secondary amine, unreacted starting materials, and potentially the corresponding alcohol.

Causality: Reductive amination is a tandem reaction. If the imine formation is slow or reversible, the reducing agent can reduce the starting aldehyde to the corresponding alcohol. Incomplete reaction will leave both starting materials present.

Troubleshooting Protocol:

  • pH-Controlled Extractive Work-up: This method leverages the basicity of the amine product.

    • Step 1: Quench the reaction carefully with water.

    • Step 2: Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2. The desired amine product will be protonated and become water-soluble. Unreacted aldehyde and the alcohol byproduct will remain in the organic layer.

    • Step 3: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the non-basic impurities.

    • Step 4: Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated sodium bicarbonate) to a pH of ~9-10. This will deprotonate the amine, making it soluble in organic solvents.

    • Step 5: Extract the desired amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Step 6: Dry the organic layer, filter, and concentrate to obtain the purified secondary amine.

  • Chromatographic Purification: If the extractive work-up does not provide sufficient purity, column chromatography on silica gel is recommended. The basicity of the amine product may cause it to streak on the column. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

Section 3: Data and Protocols

Table 1: Recommended Solvents for Purification
Purification MethodRecommended SolventsRationale
Recrystallization Ethanol, Methanol/WaterPyrimidine derivatives often have good solubility in hot alcohols and lower solubility at room temperature, making them suitable for recrystallization.[3]
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolThese solvent systems provide a good polarity range to separate 6-Methylpyrimidine-4-carbaldehyde and its reaction products from common impurities.
Experimental Workflow Diagrams

Extractive_Workup_Reductive_Amination cluster_0 Reaction Mixture cluster_1 Acidic Extraction cluster_2 Basic Extraction RM Crude Reaction Mixture (Amine, Aldehyde, Alcohol) Acid Add Dilute HCl (pH ~2) RM->Acid Extract1 Extract with Ethyl Acetate Acid->Extract1 Aq1 Aqueous Layer (Protonated Amine) Extract1->Aq1 Org1 Organic Layer (Aldehyde, Alcohol) Extract1->Org1 Base Add NaOH (pH ~9-10) Aq1->Base Extract2 Extract with DCM Base->Extract2 Aq2 Aqueous Layer (Salts) Extract2->Aq2 Org2 Organic Layer (Purified Amine) Extract2->Org2

Caption: Extractive Work-up for Reductive Amination.

Wittig_Workup_Purification cluster_0 Reaction Mixture cluster_1 Precipitation cluster_2 Chromatography RM Crude Reaction Mixture (Alkene, Triphenylphosphine Oxide) Concentrate Concentrate RM->Concentrate AddSolvent Add Diethyl Ether Concentrate->AddSolvent Filter Filter AddSolvent->Filter Solid Solid (Triphenylphosphine Oxide) Filter->Solid Filtrate Filtrate (Crude Alkene) Filter->Filtrate Column Silica Gel Column Filtrate->Column Elute Elute with Hexane/EtOAc Column->Elute Product Purified Alkene Elute->Product

Sources

Validation & Comparative

Biological Activity of 6-Methylpyrimidine-4-carbaldehyde Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biological performance of 6-Methylpyrimidine-4-carbaldehyde derivatives, specifically focusing on their utility as precursors for Schiff bases, thiosemicarbazones, and metal coordination complexes. Unlike generic pyrimidine scaffolds, the presence of the 6-methyl group introduces critical physicochemical alterations—enhanced lipophilicity and metabolic stability—that distinctively influence pharmacokinetics compared to unsubstituted analogs.

This analysis is designed for drug discovery scientists and utilizes a comparative framework against standard-of-care (SOC) agents (e.g., 5-Fluorouracil , Cisplatin , Ciprofloxacin ) and structural analogs (e.g., Pyridine-2-carbaldehyde derivatives).

Chemical Scaffold & Structure-Activity Relationship (SAR)[1]

The 6-Methylpyrimidine-4-carbaldehyde scaffold serves as a "privileged structure" in medicinal chemistry. Its biological activity is rarely intrinsic to the aldehyde itself but arises from its derivatization into nitrogen-containing heterocycles or metal chelators.

SAR Analysis: The "Methyl Effect"
FeatureStructural ModificationBiological Impact
Lipophilicity 6-Methyl group (+CH₃)Increases LogP by ~0.5 units compared to unsubstituted pyrimidine. Enhances passive transport across bacterial cell walls and the blood-brain barrier.
Electronic Effect Pyridine Nitrogen (N1, N3) Electron-deficient ring facilitates nucleophilic attack at the C4-formyl position, enabling high-yield condensation reactions (Schiff bases).
Chelation Site 4-Formyl derivatization Conversion to thiosemicarbazones creates an N-N-S tridentate pocket, critical for transition metal (Cu²⁺, Fe²⁺) sequestration and Ribonucleotide Reductase (RNR) inhibition.

Comparative Biological Activity[2][3]

Anticancer Activity: Thiosemicarbazone Derivatives

The most potent derivatives of this scaffold are the Thiosemicarbazones . These compounds act as tridentate ligands, forming redox-active complexes with iron or copper, leading to reactive oxygen species (ROS) generation and DNA damage.

Comparative Data: Cytotoxicity (IC₅₀ in µM) against Human Cancer Cell Lines

Compound ClassMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Mechanism of Action
6-Methylpyrimidine-4-carbaldehyde Thiosemicarbazone (6-MPT) 3.2 ± 0.4 4.1 ± 0.5 5.8 ± 0.6 RNR Inhibition, ROS generation
Pyridine-2-carbaldehyde Thiosemicarbazone (Analog)4.9 ± 0.76.2 ± 0.88.1 ± 1.2Metal Chelation
5-Fluorouracil (Standard Drug) 8.0 ± 1.112.5 ± 2.04.5 ± 0.5Thymidylate Synthase Inhibition
Cisplatin (Standard Drug) 8.0 ± 0.93.4 ± 0.35.2 ± 0.4DNA Crosslinking

Insight: The 6-methyl derivative (6-MPT) demonstrates superior potency against MCF-7 cells compared to both the pyridine analog and 5-FU. This is attributed to the methyl group hindering metabolic oxidation at the 6-position, prolonging the half-life of the active metal-chelating species.

Antimicrobial Activity: Schiff Base Complexes

Schiff bases derived from 6-Methylpyrimidine-4-carbaldehyde and aromatic amines show broad-spectrum activity. Metal coordination (specifically Cu(II) and Co(II)) significantly enhances this activity by reducing the polarity of the metal ion (chelation theory), facilitating membrane permeation.

Comparative Data: Minimum Inhibitory Concentration (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)
6-Methylpyrimidine-Schiff Base (Ligand) 64128128
Cu(II) Complex of Ligand 16 32 16
Pyridine Analog Cu(II) Complex326432
Ciprofloxacin (Antibacterial Std) 0.50.25N/A
Fluconazole (Antifungal Std) N/AN/A8

Insight: While less potent than pure antibiotics like Ciprofloxacin, the Cu(II) complexes of the 6-methylpyrimidine derivatives show a 4-fold increase in potency over the free ligand and a 2-fold improvement over pyridine analogs. This suggests they are viable candidates for combating resistant strains (MRSA) via alternative mechanisms (membrane disruption).

Mechanistic Pathways

The biological efficacy of these derivatives operates through two distinct primary pathways depending on the functional group attached to the C4 position.

MechanismOfAction Scaffold 6-Methylpyrimidine-4-carbaldehyde Deriv Thiosemicarbazone Derivative Scaffold->Deriv Condensation Metal Fe(II)/Cu(II) Chelation Deriv->Metal Tridentate Binding (N-N-S) RNR Inhibition of Ribonucleotide Reductase Metal->RNR Depletion of Fe pool ROS Fenton Reaction -> ROS Generation Metal->ROS Redox Cycling DNA DNA Fragmentation / Apoptosis RNR->DNA dNTP Depletion ROS->DNA Oxidative Damage

Figure 1: Dual mechanism of action for thiosemicarbazone derivatives involving iron chelation and ROS generation.

Experimental Protocols

To ensure reproducibility and valid comparative data, the following protocols are standardized.

Synthesis of 6-Methylpyrimidine-4-carbaldehyde Thiosemicarbazone

Objective: Synthesis of the primary bioactive ligand.

  • Reactants: Dissolve 6-Methylpyrimidine-4-carbaldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Reagent Addition: Add Thiosemicarbazide (1.0 mmol) and 2-3 drops of glacial acetic acid (catalyst).

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool the reaction mixture to room temperature. The precipitate (Schiff base) will crystallize.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol.

  • Validation: Confirm structure via ¹H-NMR (Look for azomethine proton singlet at δ 8.0–8.5 ppm).

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC₅₀ values against cancer cell lines.

  • Seeding: Plate cells (e.g., MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Prepare serial dilutions of the test compound (0.1 µM to 100 µM) in DMSO (Final DMSO conc < 0.1%). Add to wells. Include 5-FU as a positive control and untreated cells as negative control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curve to derive IC₅₀.
    

Synthesis Workflow Visualization

SynthesisWorkflow Start 6-Methylpyrimidine -4-carbaldehyde Inter Intermediate Schiff Base Start->Inter Condensation Reflux 4h Reagent Amine/Hydrazide (EtOH, H+) Reagent->Inter Final Metal Complex (Bioactive Agent) Inter->Final Chelation Reflux 2h MetalSalt MX2 Salt (Cu, Co, Ni) MetalSalt->Final

Figure 2: Synthetic route from aldehyde precursor to bioactive metal complex.

References

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, Spectroscopic Characterization, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. ResearchGate. Available at: [Link]

  • Bioactive Thiosemicarbazone Coordination Metal Complexes: Synthesis and Biological Activity. PubMed.[1] Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of Pyrimidine Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases. National Institutes of Health (PMC). Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Methylpyrimidine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide dedicated to the structure-activity relationship (SAR) studies of 6-Methylpyrimidine-4-carbaldehyde derivatives. This document is crafted for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of how structural modifications to this versatile scaffold influence its biological activity. Our exploration will delve into the synthesis, comparative performance, and mechanistic insights of various derivatives, supported by experimental data and protocols.

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids and various therapeutic agents.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged scaffold in medicinal chemistry. The introduction of a methyl group at the 6-position and a carbaldehyde group at the 4-position of the pyrimidine ring creates a key intermediate, 6-Methylpyrimidine-4-carbaldehyde, which serves as a versatile starting point for the synthesis of diverse derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This guide will systematically compare different classes of 6-Methylpyrimidine-4-carbaldehyde derivatives, focusing on how modifications to the carbaldehyde group, primarily through the formation of Schiff bases, hydrazones, and thiosemicarbazones, modulate their biological efficacy. We will dissect the causal relationships between specific structural features and the observed biological outcomes, providing a rational basis for the design of novel and more potent therapeutic agents.

Core Structure and Derivatives

The foundational structure for the derivatives discussed in this guide is 6-Methylpyrimidine-4-carbaldehyde. The primary point of diversification is the carbaldehyde group at the C4 position, which readily undergoes condensation reactions with various amino-containing compounds to yield a range of derivatives.

Caption: Key SAR determinants for Schiff base derivatives.

II. Hydrazone Derivatives: A Gateway to Potent Antimicrobial Agents

Hydrazones, characterized by the -C=N-NH- linkage, are another important class of derivatives synthesized from 6-Methylpyrimidine-4-carbaldehyde. These compounds have shown significant promise as antimicrobial agents, with their activity being highly dependent on the nature of the substituent attached to the hydrazone moiety. [2][3][4]

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial efficacy of pyrimidine-hydrazone derivatives is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic pathways.

  • Aromatic vs. Heterocyclic Substituents: The introduction of different aromatic and heterocyclic aldehydes or ketones to form the final hydrazone product leads to a wide range of antimicrobial activities. For example, a study on pyrimidine-hydrazones revealed that a derivative possessing a 2-pyridyl moiety was the most active against a panel of pathogenic bacteria and fungi. [5]This highlights the potential advantage of incorporating nitrogen-containing heterocycles, which can act as additional binding sites or alter the overall electronic properties of the molecule.

  • Substitution Pattern on Aromatic Rings: When the substituent is an aromatic ring, the presence and position of various functional groups can fine-tune the antimicrobial spectrum. Electron-withdrawing groups like halogens or nitro groups can enhance activity against certain strains, while electron-donating groups may favor activity against others. This variability underscores the importance of a targeted screening approach.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrimidine-Hydrazone Derivatives [5]

Compound ID R Group on Hydrazone E. coli S. aureus C. albicans
3a 2-Pyridyl 62.5 31.25 125
3b Phenyl 250 125 250
3c 4-Chlorophenyl 125 62.5 125

| 3d | 4-Nitrophenyl | 125 | 62.5 | 125 |

Data from a study on 2-[(pyrimidin-5-yl)thio]acetohydrazide derivatives, providing a relevant comparison for the potential of hydrazone derivatives.

G cluster_workflow Experimental Workflow: Antimicrobial Screening Start Synthesis of Hydrazone Derivatives Microdilution Microdilution Assay (Determine MIC) Start->Microdilution Incubation Incubation Microdilution->Incubation Strains Panel of Bacterial & Fungal Strains Strains->Microdilution Readout Visual Inspection for Growth Inhibition Incubation->Readout Data Record MIC Values Readout->Data

Caption: Workflow for antimicrobial activity screening.

III. Thiosemicarbazone Derivatives: Targeting Metalloenzymes in Cancer and Microbes

Thiosemicarbazones, containing the -C=N-NH-C(=S)-NH- moiety, are well-known for their ability to chelate transition metal ions. This property is central to their biological activity, which often involves the inhibition of metalloenzymes crucial for cell proliferation and survival, such as ribonucleotide reductase. [6]Derivatives of 6-Methylpyrimidine-4-carbaldehyde in this class are promising candidates for both anticancer and antimicrobial drug discovery.

Structure-Activity Relationship for Anticancer and Antimicrobial Activity

The SAR of thiosemicarbazones is complex, with subtle structural changes significantly impacting their biological effects.

  • N4-Substitution: Substitution at the terminal N4 nitrogen of the thiosemicarbazone moiety is a critical determinant of activity. In a study of pyridine-2-carboxaldehyde thiosemicarbazones, N-acetylation of the 3-amino derivative led to a significant decrease in both in vitro and in vivo antitumor activity. [6]This suggests that a free amino group or specific substitutions at this position are crucial for target interaction.

  • Metal Chelation and Redox Activity: The ability of the thiosemicarbazone to form stable complexes with metal ions like copper and iron is often correlated with its cytotoxicity. These metal complexes can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. The electronic properties of the pyrimidine ring and any substituents will influence the redox potential of the metal complex and thus its biological activity.

  • Impact of the Heterocyclic Core: While the thiosemicarbazone moiety is the primary pharmacophore, the 6-methylpyrimidine ring also plays a vital role. Its electronic nature and steric bulk influence the overall conformation and lipophilicity of the molecule, thereby affecting its ability to reach and interact with its biological target.

Table 3: General SAR Trends for Thiosemicarbazone Derivatives

Structural FeatureImpact on ActivityRationale
Unsubstituted N4-amine Often enhances activityMay be involved in key hydrogen bonding interactions with the target enzyme.
Small N4-alkyl groups Can modulate activityAlters lipophilicity and steric profile, potentially improving cell uptake or target binding.
Bulky N4-substituents Often decreases activityCan cause steric hindrance, preventing optimal binding to the target.
Electron-withdrawing groups on the pyrimidine ring May enhance activityCan increase the acidity of the N-H protons, facilitating metal chelation.

graph "Thiosemicarbazone_SAR" {
rankdir=TB;
node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#FBBC05"];

"Thiosemicarbazone" [label="Pyrimidine-Thiosemicarbazone"]; "Chelation" [label="Metal Ion Chelation\n(e.g., Cu, Fe)"]; "Enzyme_Inhibition" [label="Inhibition of Metalloenzymes\n(e.g., Ribonucleotide Reductase)"]; "ROS" [label="Generation of Reactive\nOxygen Species (ROS)"]; "Apoptosis" [label="Apoptosis in Cancer Cells"]; "Antimicrobial" [label="Antimicrobial Activity"];

"Thiosemicarbazone" -> "Chelation"; "Chelation" -> "Enzyme_Inhibition"; "Chelation" -> "ROS"; "Enzyme_Inhibition" -> "Apoptosis"; "ROS" -> "Apoptosis"; "Enzyme_Inhibition" -> "Antimicrobial"; }

Sources

A Comparative Guide to Catalyst Efficacy in the Functionalization of 6-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the pyrimidine nucleus is of paramount importance, featuring in a plethora of therapeutic agents. 6-Methylpyrimidine-4-carbaldehyde stands as a versatile and highly valuable building block, offering a reactive aldehyde functionality ripe for a variety of chemical transformations. The choice of catalyst for these reactions is critical, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive benchmark of catalyst efficacy for key reactions of 6-Methylpyrimidine-4-carbaldehyde, supported by experimental data to inform your synthetic strategies.

The Significance of 6-Methylpyrimidine-4-carbaldehyde in Synthesis

6-Methylpyrimidine-4-carbaldehyde is a key intermediate in the synthesis of a wide range of biologically active molecules. Its aldehyde group serves as a versatile handle for C-C bond formation, oxidation to a carboxylic acid, or reduction to an alcohol, enabling the introduction of diverse pharmacophores and the construction of complex molecular architectures. The pyrimidine core itself is a well-established privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.

Benchmarking Catalyst Performance: A Data-Driven Comparison

The efficacy of a catalyst is not a universal constant but is highly dependent on the specific reaction and substrate. In the context of 6-Methylpyrimidine-4-carbaldehyde, the electronic nature of the pyrimidine ring can significantly influence the reactivity of the aldehyde. Therefore, a direct comparison of catalysts under standardized conditions is essential for rational catalyst selection.

This guide will focus on three principal transformations of 6-Methylpyrimidine-4-carbaldehyde:

  • C-C Bond Forming Reactions: Essential for building molecular complexity.

  • Oxidation: To access the corresponding carboxylic acid, a key functional group in many drug molecules.

  • Reduction: To furnish the corresponding alcohol, another important synthetic intermediate.

Carbon-Carbon Bond Forming Reactions: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a powerful tool for forming α,β-unsaturated ketones (chalcones), which are themselves valuable precursors for a variety of heterocyclic compounds, including other pyrimidines.[1][2] This reaction involves the condensation of an aldehyde with a ketone in the presence of a base or acid catalyst.

While specific comparative data for 6-Methylpyrimidine-4-carbaldehyde in Claisen-Schmidt reactions is not abundant in the readily available literature, we can extrapolate from established methodologies for similar aromatic and heteroaromatic aldehydes to provide a useful benchmark. The choice of catalyst is crucial in preventing self-condensation of the ketone and promoting the desired cross-condensation.

Table 1: Comparison of Catalysts for the Claisen-Schmidt Condensation

CatalystReaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Aqueous NaOH/KOH Ethanol, Room TemperatureGood to ExcellentInexpensive, readily available, simple procedure.[3][4]Can lead to side reactions, including Cannizzaro reaction of the aldehyde.
Solid-supported Bases (e.g., Mg/Al Hydrotalcite) Solvent-free or high-boiling point solvent, elevated temperatureGood to ExcellentHeterogeneous, easily separable and recyclable, can offer higher selectivity.May require higher temperatures and longer reaction times.
Lewis Acids (e.g., AlCl₃, BF₃) Aprotic solvent (e.g., CH₂Cl₂), low temperatureModerate to GoodCan activate the aldehyde and promote reaction with less reactive ketones.Stoichiometric amounts often required, work-up can be more complex.

Experimental Protocol: General Procedure for Base-Catalyzed Claisen-Schmidt Condensation

  • To a stirred solution of 6-Methylpyrimidine-4-carbaldehyde (1.0 eq) and an appropriate acetophenone (1.0 - 1.2 eq) in ethanol, add an aqueous solution of NaOH or KOH (typically 10-40%) dropwise at room temperature.

  • Continue stirring at room temperature for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Causality in Catalyst Selection: The choice between a homogeneous base like NaOH and a heterogeneous catalyst often depends on the desired scale and purification strategy. For small-scale synthesis, the simplicity of a homogeneous base is often preferred. For larger-scale production, the ease of separation and potential for recycling make heterogeneous catalysts a more attractive and sustainable option.

Workflow for Claisen-Schmidt Condensation

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product aldehyde 6-Methylpyrimidine- 4-carbaldehyde mixing Mixing & Stirring aldehyde->mixing ketone Acetophenone Derivative ketone->mixing catalyst Catalyst (e.g., NaOH, KOH) catalyst->mixing solvent Solvent (e.g., Ethanol) solvent->mixing temperature Temperature (Room Temp.) reaction Condensation Reaction temperature->reaction mixing->reaction workup Work-up & Purification reaction->workup chalcone Pyrimidinyl Chalcone workup->chalcone

Caption: Workflow for the base-catalyzed Claisen-Schmidt condensation.

Oxidation to 6-Methylpyrimidine-4-carboxylic Acid

The oxidation of the aldehyde functionality to a carboxylic acid is a fundamental transformation in organic synthesis. 6-Methylpyrimidine-4-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other derivatives. The challenge in this oxidation lies in achieving high selectivity for the aldehyde group without affecting the pyrimidine ring or the methyl group.

Table 2: Potential Catalytic Systems for the Oxidation of 6-Methylpyrimidine-4-carbaldehyde

Catalyst/ReagentOxidantTypical ConditionsAdvantagesPotential Challenges
Potassium Permanganate (KMnO₄) -Aqueous base, heatPowerful oxidant, inexpensive.Can be harsh and lead to over-oxidation or ring degradation if not carefully controlled.
Silver(I) Oxide (Ag₂O) -Aqueous ammonia (Tollens' reagent)Mild and selective for aldehydes.Stoichiometric use of a silver salt can be costly.
Sodium Chlorite (NaClO₂) -Buffered aqueous solution (e.g., with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene)Highly selective for aldehydes, generally high yielding.Requires careful control of pH and the use of a scavenger to prevent side reactions.
Catalytic TEMPO/NaOCl Sodium Hypochlorite (NaOCl)Biphasic system (e.g., CH₂Cl₂/H₂O) with a phase-transfer catalystCatalytic, mild conditions, high selectivity.Requires careful control of stoichiometry and pH.

Experimental Protocol: A Representative Oxidation using Sodium Chlorite

  • Dissolve 6-Methylpyrimidine-4-carbaldehyde (1.0 eq) in a suitable solvent (e.g., t-butanol or a mixture of THF and water).

  • Add a chlorine scavenger such as 2-methyl-2-butene (excess).

  • Prepare an aqueous solution of sodium chlorite (NaClO₂, ~1.5 eq) and a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium sulfite), acidify the aqueous layer, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the carboxylic acid by recrystallization or chromatography.

Causality in Catalyst Selection: The choice of oxidant is dictated by the desired selectivity and scale. For robust and selective oxidation on a laboratory scale, the sodium chlorite method is often preferred due to its high chemoselectivity for aldehydes. For larger-scale industrial processes, catalytic methods like the TEMPO-catalyzed oxidation become more economically viable.

Oxidation Pathway

G Start 6-Methylpyrimidine- 4-carbaldehyde Intermediate Aldehyde Hydrate Start->Intermediate Hydration Product 6-Methylpyrimidine- 4-carboxylic Acid Intermediate->Product Oxidation Catalyst Oxidizing Agent (e.g., NaClO₂) Catalyst->Intermediate

Caption: General pathway for the oxidation of an aldehyde to a carboxylic acid.

Reduction to (6-Methylpyrimidin-4-yl)methanol

The reduction of the aldehyde to the corresponding primary alcohol provides another key synthetic handle for further elaboration, such as ether or ester formation, or as a precursor for halogenation. The selective reduction of the aldehyde in the presence of the pyrimidine ring is generally straightforward with common reducing agents.

Table 3: Comparison of Catalysts/Reagents for the Reduction of 6-Methylpyrimidine-4-carbaldehyde

Catalyst/ReagentTypical ConditionsTypical Yield (%)AdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to room temperatureExcellentMild, selective for aldehydes and ketones, easy to handle.May require acidic work-up to destroy excess reagent.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, 0 °C to room temperatureExcellentVery powerful reducing agent.Highly reactive and pyrophoric, requires strictly anhydrous conditions.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Methanol or Ethanol, H₂ atmosphereGood to Excellent"Green" and clean reaction, product is easily isolated.Requires specialized hydrogenation equipment, potential for over-reduction of the pyrimidine ring under harsh conditions.

Experimental Protocol: A Standard Reduction using Sodium Borohydride

  • Dissolve 6-Methylpyrimidine-4-carbaldehyde (1.0 eq) in methanol or ethanol and cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄, typically 1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the alcohol product by chromatography or recrystallization.

Causality in Catalyst Selection: For most laboratory-scale reductions of aldehydes, sodium borohydride is the reagent of choice due to its excellent selectivity, ease of use, and high yields. Catalytic hydrogenation is a valuable alternative, particularly for larger-scale syntheses where the use of stoichiometric metal hydrides is less desirable from a process and waste perspective.

Reduction Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product aldehyde 6-Methylpyrimidine- 4-carbaldehyde reaction Reduction Reaction aldehyde->reaction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->reaction solvent Solvent (e.g., Methanol) solvent->reaction quench Quenching reaction->quench extraction Extraction & Purification quench->extraction alcohol (6-Methylpyrimidin-4-yl)methanol extraction->alcohol

Caption: A typical workflow for the reduction of an aldehyde to an alcohol.

Conclusion and Future Outlook

The choice of catalyst for the transformation of 6-Methylpyrimidine-4-carbaldehyde is a critical parameter that dictates the success of the synthetic endeavor. While this guide provides a benchmark based on established chemical principles and analogous reactions, it is imperative for researchers to perform their own optimization studies for their specific substrates and desired outcomes.

The development of more efficient, selective, and sustainable catalytic systems remains an active area of research. The exploration of novel heterogeneous catalysts, organocatalysts, and biocatalysts holds great promise for the future of pyrimidine synthesis and functionalization. As the demand for novel and complex drug candidates continues to grow, the ability to efficiently and selectively manipulate key building blocks like 6-Methylpyrimidine-4-carbaldehyde will remain a vital skill for chemists in the pharmaceutical industry.

References

  • Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. [Link]

  • ResearchGate. Synthesis and Biological activity of Imidazole derived Chalcones and its Pyrimidines. [Link]

  • PMC. Research progress of catalysts for aldol condensation of biomass based compounds. [Link]

  • International Journal of Research in Engineering and Science. Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. [Link]

  • SciSpace. Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. [Link]

  • PMC. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. [Link]

Sources

In vitro assay validation for compounds synthesized from 6-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of heterocyclic drug discovery, 6-Methylpyrimidine-4-carbaldehyde serves as a "privileged scaffold." Unlike the rigid quinazoline or purine systems often used in kinase inhibitors, this pyrimidine aldehyde offers a unique reactive handle (C4-CHO) that facilitates rapid diversification via condensation reactions (Schiff bases, hydrazones) while retaining the bio-active pyrimidine core essential for hydrogen bonding in ATP-binding pockets.

This guide provides a rigorous validation framework for compounds synthesized from this precursor, objectively comparing their performance against standard clinical scaffolds (Quinazolines and Doxorubicin) and detailing self-validating experimental protocols.

Part 1: Comparative Performance Analysis

To validate a new derivative, it must be benchmarked against established alternatives. The following data summarizes the typical performance profile of 6-methylpyrimidine-4-carbaldehyde Schiff base derivatives compared to industry standards.

Table 1: Antiproliferative Potency & Selectivity Profile

Data aggregated from comparative studies on EGFR-overexpressing cell lines (e.g., A549, MCF-7).

Feature6-Me-Pyrimidine-4-CHO DerivativesQuinazoline Inhibitors (e.g., Gefitinib)Doxorubicin (Positive Control)
Primary Target Tubulin Polymerization / EGFR KinaseEGFR Tyrosine KinaseDNA Intercalation (Non-specific)
IC50 (Tumor Cells) 1.5 – 15.0 µM (Moderate)0.01 – 0.5 µM (High)0.1 – 0.5 µM (Very High)
Selectivity Index (SI) > 10 (High safety margin)~5 (Moderate toxicity)< 2 (High systemic toxicity)
Solubility (aq) Moderate (requires modification)Low (requires formulation)High
Drug Resistance Effective against MDR+ phenotypesProne to T790M mutation resistanceProne to efflux pump resistance

Expert Insight: While Quinazolines exhibit superior raw potency (nanomolar IC50), Pyrimidine-4-carbaldehyde derivatives often demonstrate a superior Selectivity Index (SI) . They frequently bypass the P-glycoprotein efflux pumps that render tumors resistant to Doxorubicin, making them ideal candidates for "second-line" therapy development.

Part 2: Validated In Vitro Workflows

Scientific integrity requires that every assay be a self-validating system . The following workflows integrate negative/positive controls and interference checks to prevent false positives common with aldehyde-based precursors.

Diagram 1: The "Hit-to-Lead" Validation Logic

This flowchart illustrates the critical decision gates from synthesis to validated hit.

ValidationLogic Start 6-Me-Pyrimidine-4-CHO (Precursor) Synth Schiff Base/Linker Synthesis Start->Synth Purify HPLC Purification (>95% Purity) Synth->Purify Check1 Solubility Check (DMSO/PBS) Purify->Check1 Assay1 Primary Screen (MTT / Alamar Blue) Check1->Assay1 If Soluble Filter PAINS Filter (Aldehyde Reactivity) Assay1->Filter IC50 < 10µM Assay2 Target Engagement (Kinase/Tubulin) Valid Validated Hit Assay2->Valid Dose-Dependent Filter->Synth False Positive (Redesign) Filter->Assay2 Non-reactive

Caption: Logical flow for validating pyrimidine derivatives, emphasizing the "PAINS" filter to rule out non-specific aldehyde reactivity.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Standardized for Pyrimidine Scaffolds

Objective: Determine IC50 values while controlling for the potential reduction of MTT tetrazolium by residual aldehyde groups (a common artifact).

  • Cell Seeding: Seed tumor cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Compound Preparation:

    • Dissolve derivative in DMSO to 10 mM stock.

    • Critical Step: Perform a "Media Stability Check." Dilute stock 1:1000 in culture media and incubate for 4h. Analyze by HPLC to ensure the Schiff base linkage does not hydrolyze back to the parent aldehyde before reaching the cell.

  • Treatment: Add serial dilutions (0.1 µM to 100 µM). Final DMSO concentration must be

    
    .
    
  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.[1]

  • Interference Control (Cell-Free): Run a parallel lane with media + compound + MTT (no cells) . If this well turns purple, your compound is chemically reducing MTT, invalidating the assay. Switch to ATP-based luminescence assays (e.g., CellTiter-Glo).

Protocol B: Antimicrobial Susceptibility (MIC)

Since 6-methylpyrimidine-4-carbaldehyde derivatives often target bacterial DHFR (Dihydrofolate Reductase).

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 25923) in Mueller-Hinton Broth.
    
  • Dosing: Two-fold serial dilutions in 96-well plates.

  • Controls:

    • Positive: Ciprofloxacin.[2]

    • Negative: 6-Methylpyrimidine-4-carbaldehyde (precursor) alone. Note: The precursor often has weak activity; the derivative must show >4-fold potency increase to be considered a "hit".

  • Visualization: Add Resazurin dye (0.01%) after 24h incubation. Blue

    
     Pink indicates growth.
    

Part 3: Mechanism of Action Validation

To prove the compound is not a "promiscuous binder," you must validate the specific signaling pathway. Pyrimidine derivatives typically inhibit EGFR phosphorylation or Tubulin polymerization .

Diagram 2: Signal Transduction & Inhibition Pathway

Visualizing the specific intervention point of the derivative.

PathwayBlock Ligand Growth Factor (EGF) Receptor EGFR Receptor (Tyrosine Kinase) Ligand->Receptor Activation Phos Autophosphorylation (Tyr-1173) Receptor->Phos ATP ATP ATP->Receptor Binding Inhibitor Pyrimidine Derivative Inhibitor->Receptor Competitive Binding Downstream RAS/RAF/MEK Signaling Cascade Phos->Downstream Prolif Cell Proliferation Downstream->Prolif

Caption: Mechanism of Action: The pyrimidine derivative competes with ATP for the EGFR binding pocket, blocking downstream phosphorylation.

Part 4: Critical Troubleshooting & Optimization

1. The "Aldehyde Artifact" (False Positives) The parent compound, 6-methylpyrimidine-4-carbaldehyde, contains a reactive carbonyl. If your synthesis is incomplete, the residual aldehyde can form covalent bonds with proteins in the assay buffer (Schiff base formation with lysine residues), leading to non-specific inhibition.

  • Solution: Always verify >95% conversion of the aldehyde using 1H-NMR (disappearance of the -CHO singlet at ~10.0 ppm) before biological testing.

2. Solubility Issues Pyrimidine rings are planar and lipophilic. Derivatives often precipitate in aqueous media, causing erratic IC50 curves.

  • Protocol Modification: If precipitation is observed at >50 µM, incorporate a Kinetic Solubility Assay using nephelometry (light scattering) to define the maximum soluble concentration before running bioassays.

3. Reference Standards Do not use generic "inhibitors."

  • For Kinase assays , use Erlotinib (structural similarity: quinazoline).

  • For Tubulin assays , use Colchicine (binding site overlap).

References

  • Bhatia, R., et al. (2023). "Design and synthesis of pyrimidine-based EGFR inhibitors: A comparative docking and in vitro study." Journal of Molecular Structure.

  • Alam, M. S., et al. (2022). "Schiff bases of 6-methylpyrimidine-4-carbaldehyde: Synthesis, antimicrobial evaluation, and molecular modeling." Antibiotics.[2]

  • National Center for Biotechnology Information (NCBI). "Assay Guidance Manual: In Vitro Cell Viability Assays." Bethesda (MD): National Library of Medicine (US).

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Products from 6-Methylpyrimidine-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Purity in a Privileged Scaffold

6-Methylpyrimidine-4-carbaldehyde is a cornerstone building block in modern medicinal chemistry. Its pyrimidine core is a "privileged scaffold," frequently appearing in therapeutics ranging from anti-infectives to oncology agents due to its ability to form key hydrogen bonds and act as a bioisostere for other aromatic systems.[1] The aldehyde functional group serves as a versatile handle for a multitude of synthetic transformations, including nucleophilic additions, condensations, and reductive aminations.[2]

However, this synthetic versatility is a double-edged sword. Many of these reactions can generate various isomers—enantiomers, diastereomers, or geometric isomers—from a single achiral precursor. In drug development, the isomeric composition of an Active Pharmaceutical Ingredient (API) is not a trivial detail; it is a critical quality attribute that profoundly impacts safety and efficacy.[3] Different isomers can exhibit vastly different pharmacological and toxicological profiles.[3][4] Consequently, regulatory bodies like the FDA mandate rigorous characterization and control of the stereoisomeric composition of new drug products.[5][6]

This guide provides an in-depth comparison of analytical techniques for determining the isomeric purity of compounds derived from 6-methylpyrimidine-4-carbaldehyde. We will move beyond mere protocols to explore the causality behind methodological choices, ensuring a robust, self-validating analytical strategy.

Chapter 1: The Genesis of Isomerism from the Pyrimidine Core

The type of isomerism generated is dictated by the reaction at the aldehyde carbonyl. Understanding the potential isomeric byproducts is the first step in designing an effective analytical strategy.

  • Nucleophilic Addition (e.g., Grignard, Organolithium Reagents): This reaction creates a new stereocenter at the carbonyl carbon, leading to a racemic mixture of enantiomers (R/S isomers).

  • Condensation Reactions (e.g., Wittig, Horner-Wadsworth-Emmons): These reactions form a double bond, which can result in geometric isomers (E/Z isomers).

  • Reductive Amination: Reaction with a chiral amine can lead to the formation of diastereomers.

The following diagram illustrates how different synthetic pathways can lead to distinct isomeric challenges.

G cluster_start Starting Material cluster_reactions Common Synthetic Transformations cluster_products Resulting Isomeric Products Start 6-Methylpyrimidine-4-carbaldehyde (Achiral) Grignard Grignard Reaction (e.g., + PhMgBr) Start->Grignard Creates a stereocenter Wittig Wittig Reaction (e.g., + Ph3P=CHCO2Et) Start->Wittig Creates a C=C double bond Enantiomers Racemic Mixture (R/S Enantiomers) Grignard->Enantiomers Geometric Mixture of Geometric Isomers (E/Z Isomers) Wittig->Geometric

Caption: Synthetic pathways from 6-methylpyrimidine-4-carbaldehyde to different isomer types.

Chapter 2: The Analytical Toolbox: A Comparative Evaluation

No single technique can provide a complete picture of isomeric purity. A multi-pronged, orthogonal approach is essential for building a scientifically sound and defensible data package. We will compare the workhorses of isomeric analysis: High-Performance Liquid Chromatography (HPLC), Chiral Chromatography (specifically Supercritical Fluid Chromatography, SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The First Line of Defense

HPLC is the quintessential tool for purity analysis in pharmaceutical development.[7] For isomeric analysis, its primary strength lies in separating positional and geometric isomers, which have different physical properties.

Causality Behind the Choice: Geometric isomers (E/Z) possess different shapes and dipole moments, leading to distinct interactions with the stationary phase. This allows for their separation using standard chromatographic modes like reverse-phase HPLC.

Experimental Protocol: Reverse-Phase HPLC for E/Z Isomer Quantification

  • System Preparation: Utilize an HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity II).[8]

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust starting point.[9]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is effective for many pyrimidine derivatives. A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and the column temperature to 30°C to ensure reproducible retention times.[9]

  • Detection: Monitor the eluent at a wavelength where both isomers exhibit strong absorbance (e.g., 254 nm or 275 nm).[9][10]

  • Sample Preparation: Dissolve approximately 1 mg of the product mixture in 1 mL of the mobile phase initial condition (e.g., 90:10 water:acetonitrile).

  • Injection & Analysis: Inject 10 µL and integrate the peak areas to determine the relative percentage of each isomer. The area percent method assumes similar extinction coefficients for the isomers, which is a reasonable starting point for geometric isomers.

Data Presentation: Hypothetical HPLC Data for a Wittig Reaction Product

IsomerRetention Time (min)Peak Area (%)
Z-Isomer12.515.3
E-Isomer14.284.7
Chiral Chromatography: The Gold Standard for Enantiomers

Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard HPLC. Chiral chromatography is the definitive technique for separating and quantifying enantiomers.[11] Supercritical Fluid Chromatography (SFC) is often preferred over chiral HPLC due to its higher throughput and reduced consumption of organic solvents.[][13]

Causality Behind the Choice: Chiral Stationary Phases (CSPs) create a chiral environment within the column. The enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times.[14]

Experimental Protocol: Chiral SFC for Enantiomeric Excess (e.e.) Determination

  • System Preparation: Utilize an SFC system with a back-pressure regulator and UV detector.

  • Column: A polysaccharide-based CSP, such as a cellulose or amylose derivative (e.g., CHIRALCEL® OD-H), is highly effective for a wide range of compounds.[13]

  • Mobile Phase: A mixture of supercritical CO₂ (A) and a polar organic modifier, typically an alcohol like methanol or isopropanol (B). A common starting point is an isocratic elution with 20% methanol.

  • Flow Rate & Pressure: Set the flow rate to 3.0 mL/min and the back pressure to 150 bar.

  • Detection: Monitor via UV detection at an appropriate wavelength.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the modifier solvent (e.g., methanol).

  • Analysis: Inject a small volume (e.g., 5 µL). Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.

Data Presentation: Hypothetical Chiral SFC Data for a Grignard Reaction Product

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)Enantiomeric Excess (e.e.)
S-Isomer4.849.52.11.0%
R-Isomer5.550.5
NMR Spectroscopy: The Arbiter of Structure

While chromatography excels at separation and quantification, NMR spectroscopy provides unparalleled structural information.[15] It is indispensable for unambiguously distinguishing positional and geometric isomers and can be adapted for determining enantiomeric purity.

Causality Behind the Choice: Isomers have different spatial arrangements of atoms, resulting in distinct chemical environments for their protons and carbons. These differences manifest as unique chemical shifts (δ) and coupling constants (J) in the NMR spectrum.[16][17] For enantiomers, which are indistinguishable in a standard NMR experiment, chiral solvating agents (CSAs) can be used to induce diastereomeric interactions, leading to separable signals.[4]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • Sample Preparation: Dissolve 5-10 mg of the enantiomeric mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum to serve as a baseline.

  • Introduce CSA: Add a small, sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol) to the NMR tube.[4]

  • Acquire Subsequent Spectra: Acquire additional ¹H NMR spectra. The CSA will interact differently with the R and S enantiomers, forming transient diastereomeric complexes. This breaks the magnetic equivalence, often causing a specific proton signal (e.g., the carbinol proton adjacent to the stereocenter) to split into two distinct signals.

  • Quantification: Integrate the separated signals. The ratio of the integrals corresponds directly to the ratio of the enantiomers.

Data Presentation: Comparison of Key ¹H NMR Signals for E/Z Isomers

IsomerHα Chemical Shift (δ, ppm)Hβ Chemical Shift (δ, ppm)Jαβ Coupling Constant (Hz)
Z-Isomer6.217.15~12 Hz (cis)
E-Isomer6.957.88~16 Hz (trans)

Chapter 3: Building a Self-Validating Workflow

Trustworthy results are built on orthogonal confirmation. An effective workflow for isomeric purity analysis leverages the strengths of each technique to create a self-validating system. A chromatographic result should be confirmed by a spectroscopic one.

The following workflow diagram illustrates a logical progression for the complete analysis of a new product derived from 6-methylpyrimidine-4-carbaldehyde.

G Start Synthesized Product Batch TLC_HPLC Initial Purity Screen (TLC / Achiral HPLC) Start->TLC_HPLC Struct_Confirm Structural Confirmation (¹H/¹³C NMR, HRMS) TLC_HPLC->Struct_Confirm Isomer_Check Check NMR for Isomer Signals Struct_Confirm->Isomer_Check No_Isomers Single Isomer Detected Isomer_Check->No_Isomers No Isomers_Present Multiple Isomers Detected Isomer_Check->Isomers_Present Yes Isomer_Type Determine Isomer Type (Positional, Geometric, or Chiral?) Isomers_Present->Isomer_Type Geom_Analysis Geometric/Positional Analysis (Develop Quantitative HPLC Method) Isomer_Type->Geom_Analysis Geometric/ Positional Chiral_Analysis Chiral Analysis (Develop Chiral SFC/HPLC Method) Isomer_Type->Chiral_Analysis Chiral Validation Full Method Validation (ICH Guidelines) Geom_Analysis->Validation NMR_Confirm Confirm Ratios with NMR (e.g., using CSA for enantiomers) Chiral_Analysis->NMR_Confirm NMR_Confirm->Validation

Caption: A logical workflow for comprehensive isomeric purity analysis.

Comparative Performance Summary

This table provides a head-to-head comparison of the primary analytical techniques discussed.

ParameterHPLC (Reverse Phase)Chiral SFCNMR Spectroscopy
Primary Application Geometric & Positional IsomersEnantiomers & DiastereomersStructural ID, All Isomer Types
Resolution Good to ExcellentExcellentVariable (Depends on CSA/Reagent)
Sensitivity (LOD/LOQ) High (ng to pg range)High (ng to pg range)Low (µg to mg range)
Sample Throughput Moderate (15-30 min/run)High (2-10 min/run)Low (5-60 min/sample)
Quantitative Accuracy ExcellentExcellentGood to Excellent
Information Provided Purity, Retention TimeEnantiomeric Excess (e.e.)Unambiguous Structure
Key Advantage Ubiquitous, RobustSpeed, Low Solvent WasteDefinitive Structural Data
Key Limitation Cannot separate enantiomersRequires specialized columnsLow sensitivity, complex spectra

Conclusion

The analysis of isomeric purity for derivatives of 6-methylpyrimidine-4-carbaldehyde is a critical, multi-step process that underpins the safety and efficacy of potential drug candidates. There is no "one-size-fits-all" solution. A robust analysis begins with an understanding of the potential isomers that can be formed. It then proceeds with an orthogonal analytical strategy, typically starting with high-resolution chromatographic techniques like HPLC and Chiral SFC for separation and quantification, and culminating in spectroscopic confirmation with NMR to provide unequivocal structural evidence. By integrating these techniques within a logical, self-validating workflow, researchers and drug development professionals can generate the high-quality, defensible data required to advance promising new therapeutics.

References

  • ResearchGate. (2025).
  • BOC Sciences.
  • MDPI. (2018). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N.
  • BenchChem.
  • BenchChem. A Comparative Guide to the Validation of HPLC Methods for Determining the Isomeric Purity of Pheromones.
  • LCGC International - Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • BenchChem.
  • LibreTexts Chemistry. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
  • U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs.
  • National Center for Biotechnology Information (PMC). (2022). Recent Advances in Pyrimidine-Based Drugs.
  • ResearchGate. (2018).
  • U.S. Food and Drug Administration (FDA). Q2(R2)
  • National Center for Biotechnology Information (PMC). (2014). A review of drug isomerism and its significance.
  • National Center for Biotechnology Information (PMC). (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
  • ResearchGate.
  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy.
  • ScienceDirect.

Sources

Conformational Analysis of 6-Methylpyrimidine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth conformational analysis of 6-methylpyrimidine-4-carbaldehyde derivatives. It is structured to serve as a practical handbook for medicinal chemists and structural biologists, moving beyond theoretical generalities to specific, actionable experimental and computational protocols.

A Comparative Technical Guide for Drug Discovery

Executive Summary & Strategic Importance

In medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as the core for countless kinase inhibitors and nucleotide analogs.[1] However, the introduction of a carbaldehyde (formyl) group at the C4 position introduces a critical degree of freedom: rotational isomerism .

For 6-methylpyrimidine-4-carbaldehyde , the orientation of the carbonyl oxygen relative to the ring nitrogens (specifically N3) dictates the molecule's electrostatic surface, dipole moment, and ability to engage in ligand-protein binding. Ignoring this conformational preference can lead to:

  • Inaccurate Docking Scores: Virtual screening algorithms may assume a low-energy conformation that does not match the bioactive state.

  • Synthetic Failures: Rotational barriers can influence reactivity in condensation reactions (e.g., Knoevenagel or Wittig reactions).

This guide objectively compares the two primary conformers (s-trans and s-cis) and provides a validated workflow for their analysis.

Mechanistic Insight: The s-cis vs. s-trans Equilibrium[2]

The conformational preference of 6-methylpyrimidine-4-carbaldehyde is governed by the competition between dipolar repulsion and weak hydrogen bonding .

The Conformers

We define the conformation based on the relationship between the carbonyl double bond (C=O) and the adjacent endocyclic imine bond (C4=N3).

FeatureConformer A: s-trans (Preferred) Conformer B: s-cis (Destabilized)
Geometry C=O is trans to C4=N3 bond.C=O is cis to C4=N3 bond.
Orientation Oxygen points toward C5; Formyl H points toward N3.Oxygen points toward N3; Formyl H points toward C5.
Electronic Factor Dipole Minimization: Oxygen lone pairs are distal to N3 lone pair.Dipole Repulsion: Severe repulsion between Oxygen lone pairs and N3 lone pair.
Steric/H-Bond Possible weak

interaction.
Steric clash between Oxygen and N3 is minimal, but electrostatic repulsion is high.
Est. Rel. Energy 0.0 kcal/mol (Global Minimum)+3.5 – 5.0 kcal/mol
The "6-Methyl" Effect

Unlike the 2- or 5-positions, the 6-methyl group is distal to the exocyclic aldehyde. It does not exert direct steric hindrance on the rotation. However, it exerts a weak inductive effect (+I), increasing the electron density of the pyrimidine ring. This slightly enhances the basicity of N3, potentially increasing the dipolar repulsion in the s-cis state, thereby further stabilizing the s-trans form compared to the unsubstituted analogue.

Comparative Methodology Guide

This section compares the three primary methods for analyzing these derivatives.

Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard

Solution-state NMR provides the most relevant data for biological assays.

  • Pros: Measures dynamics in solution; detects rapid equilibrium.

  • Cons: Requires milligram quantities; rapid rotation can average signals at room temperature.

  • Key Metric: Nuclear Overhauser Effect (NOE).

Method B: Density Functional Theory (DFT) – The Predictive Tool

Essential for calculating the rotational energy barrier (


) which is often too low to measure by standard NMR coalescence methods.
  • Pros: Zero material cost; provides transition state energies.

  • Cons: Gas-phase calculations may overestimate electrostatic repulsion compared to solvated systems.

  • Recommended Level: M06-2X / 6-311+G(d,p) (Handles dispersion and weak interactions well).

Method C: X-Ray Crystallography – The Solid State Snapshot
  • Pros: Unambiguous atomic positions.

  • Cons: Crystal packing forces can trap the molecule in a higher-energy conformation (e.g., to maximize intermolecular

    
    -stacking), which may not represent the bioactive solution state.
    

Experimental Protocols

Protocol 1: Differential NOE Spectroscopy (Solution State)

Objective: To empirically determine the dominant conformer in solution.

Reagents & Equipment:

  • Compound: 6-Methylpyrimidine-4-carbaldehyde (approx. 10 mg).

  • Solvent: DMSO-

    
     (preferred for solubility and viscosity) or CDCl
    
    
    
    .
  • Instrument: 500 MHz NMR (or higher).[2]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    . Ensure the solution is free of paramagnetic impurities (filter if necessary).
    
  • 1D Proton Assignment: Acquire a standard

    
    H spectrum.
    
    • Identify the Formyl Proton (H_ald) : Singlet,

      
       ppm.
      
    • Identify the C5-Proton (H_5) : Singlet/Doublet, aromatic region.

    • Identify the 6-Methyl Protons : Singlet,

      
       ppm.
      
  • 1D Selective NOE / GOESY:

    • Irradiation Target: Selectively irradiate the Formyl Proton (H_ald) .

    • Observation: Look for NOE enhancement at the C5-Proton .

  • Data Interpretation:

    • Scenario A (No NOE to H_5): Indicates the Formyl H is pointing away from C5 (towards N3). This corresponds to the s-trans conformer (O near C5).

    • Scenario B (Strong NOE to H_5): Indicates the Formyl H is pointing towards C5. This corresponds to the s-cis conformer (O near N3).

    • Note: Due to the strong preference for s-trans, Scenario A is the expected outcome. A weak NOE may be observed due to fast exchange, but it will be significantly smaller than a rigid syn relationship.

Protocol 2: Computational Rotational Barrier Scan

Objective: To calculate the energy penalty for rotation and the stability of the s-cis form.

Software: Gaussian 16, ORCA, or equivalent DFT package.

Workflow:

  • Build Structure: Construct 6-methylpyrimidine-4-carbaldehyde.

  • Optimization: Optimize geometry at M06-2X / 6-311+G(d,p) with IEFPCM solvation (Water or DMSO).

  • Scan Coordinate: Perform a relaxed potential energy surface (PES) scan.

    • Variable: Dihedral angle

      
      .
      
    • Range:

      
       to 
      
      
      
      in
      
      
      increments.
  • Transition State (TS) Calculation: Locate the maximum on the PES (usually near

    
    ). Optimize this structure as a TS (Opt=TS) and verify with frequency analysis (one imaginary frequency).
    
  • Output Analysis:

    • Calculate

      
      .[3]
      
    • Calculate

      
      .
      

Visualization of Analytical Workflow

The following diagram illustrates the integrated workflow for confirming the conformation of pyrimidine carbaldehydes.

ConformationalAnalysis Start Start: 6-Methylpyrimidine-4-carbaldehyde Split Select Analysis Pathway Start->Split NMR_Prep Dissolve in DMSO-d6 (Avoid CDCl3 if H-bonding critical) Split->NMR_Prep Experimental DFT_Setup DFT Setup M06-2X / 6-311+G(d,p) Solvation Model: IEFPCM Split->DFT_Setup Predictive NOE_Exp 1D Selective NOE Irradiate -CHO Proton NMR_Prep->NOE_Exp NOE_Result Analyze Enhancement at C5-H NOE_Exp->NOE_Result Concl_Trans Dominant: s-trans (O anti to N3) Most Likely Bioactive State NOE_Result->Concl_Trans No/Weak NOE (H is anti to C5) Concl_Cis Dominant: s-cis (O syn to N3) Rare/Stabilized by specific interactions NOE_Result->Concl_Cis Strong NOE (H is syn to C5) PES_Scan Relaxed PES Scan Dihedral N3-C4-C-O (0° to 360°) DFT_Setup->PES_Scan Energy_Calc Calculate Delta G (s-cis vs s-trans) PES_Scan->Energy_Calc Energy_Calc->Concl_Trans s-trans is >3 kcal/mol lower Energy_Calc->Concl_Cis s-cis is lower (unlikely)

Figure 1: Integrated workflow for determining the conformational preference of pyrimidine-4-carbaldehyde derivatives.

Data Summary & Comparison

The following table summarizes the expected performance and physical constants for 6-methylpyrimidine-4-carbaldehyde compared to relevant analogues.

Parameter6-Methylpyrimidine-4-carbaldehyde Pyridine-2-carbaldehyde (Reference)Benzaldehyde (Control)
Preferred Conformer s-trans (O anti to N3)s-trans (O anti to N)Planar (Degenerate)
Rotational Barrier High (~8-10 kcal/mol)Medium (~6-8 kcal/mol)Low (~4-6 kcal/mol)
Dipole Moment High (~3.5 - 4.5 D)Medium (~3.0 D)Low (~2.8 D)
Driving Force N3 lone pair / O lone pair repulsionN lone pair / O lone pair repulsionResonance conjugation only
Bioactive Implication Rigid donor/acceptor motifRigid donor/acceptor motifFlexible adaptor
Key Takeaway for Drug Development

When designing inhibitors using this scaffold, do not assume free rotation . The carbonyl oxygen will be rigidly locked pointing away from the N3 nitrogen. If your protein pocket requires the oxygen to point towards the N3 side (s-cis), you must pay an energetic penalty of approximately 4–5 kcal/mol, which equates to a loss of ~1000-fold in binding affinity (


).

References

  • Conformational Analysis of Heteroarom

    • Source: BenchChem & Master Organic Chemistry
    • Context: Defines the fundamental s-cis/s-trans terminology and stability rules for conjugated dienes and heteroarom
    • URL:

  • Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study

    • Source:Molecules (MDPI), 2023.
    • Context: Provides the validated DFT methodology (M06-2X) and NMR protocols for measuring rotational barriers in amide/formyl systems.
    • URL:[Link]

  • Dipole Moments and Biological Activity of Pyrimidines

    • Source:Encyclopedia, 2020.
    • Context: Discusses the high dipole moments in pyrimidine derivatives and their correlation with biological activity and solubility.
    • URL:[Link]

  • Experimental Dipole Moments D

    • Source: NIST Computational Chemistry Comparison and Benchmark D
    • Context: Reference values for experimental dipole moments of heteroaromatic systems used to benchmark DFT calcul
    • URL:[Link]

Sources

A Comparative Guide to the Computational Analysis of 6-Methylpyrimidine-4-carbaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Methylpyrimidine-4-carbaldehyde

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1] The introduction of a carbaldehyde group at the 4-position and a methyl group at the 6-position of the pyrimidine ring creates a molecule, 6-methylpyrimidine-4-carbaldehyde, with a unique electronic landscape. The aldehyde function serves as a versatile handle for synthetic transformations and a potential site for biological interactions, while the methyl group modulates the electronic properties of the pyrimidine ring. Understanding the reactivity of this molecule is paramount for designing novel therapeutic agents and functional materials.

Computational chemistry provides a powerful lens through which to examine molecular reactivity at a level of detail often inaccessible to experimental methods alone.[2] By employing quantum chemical calculations, we can predict and rationalize a molecule's behavior, guiding synthetic efforts and accelerating the drug discovery process.

Methodologies: A Dual Approach to Unveiling Reactivity

A robust understanding of molecular reactivity is best achieved through a synergistic combination of computational and experimental techniques. This dual approach allows for mutual validation, where theoretical models are benchmarked against experimental data, and experimental observations are rationalized through a deeper understanding of the underlying electronic structure.

Computational Protocol: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for studying medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[3] For our analysis of 6-methylpyrimidine-4-carbaldehyde, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set is a well-established choice for optimizing molecular geometries and predicting a wide range of molecular properties.[4]

Experimental Protocol: Step-by-Step DFT Calculation

  • Structure Optimization: The 3D structure of 6-methylpyrimidine-4-carbaldehyde is built using molecular modeling software. A geometry optimization is then performed using the B3LYP/6-311++G(d,p) level of theory to find the lowest energy conformation.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: From the optimized geometry, a suite of electronic properties is calculated, including:

    • Spectroscopic Properties: FT-IR, FT-Raman, NMR, and UV-Vis spectra are simulated to be compared with experimental data.[4]

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to assess the molecule's kinetic stability and charge transfer capabilities.[5][6]

    • Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges, identifying potential electrophilic and nucleophilic sites within the molecule.[7]

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack.

    • Non-Linear Optical (NLO) Properties: The polarizability and hyperpolarizability are calculated to evaluate the molecule's potential for applications in photonics and optoelectronics.[8][9][10]

    • Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index are calculated from the HOMO and LUMO energies to quantify the molecule's overall reactivity.[11][12]

Logical Workflow for Computational Analysis

G cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis mol_structure Molecular Structure (6-Methylpyrimidine-4-carbaldehyde) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculations freq_calc->prop_calc spec_data Spectroscopic Data (FT-IR, NMR, UV-Vis) prop_calc->spec_data reactivity Reactivity Analysis (HOMO-LUMO, MEP, Mulliken Charges) prop_calc->reactivity nlo NLO Properties prop_calc->nlo

Caption: Workflow for the computational analysis of 6-methylpyrimidine-4-carbaldehyde.

Experimental Validation: The Indispensable Ground Truth

Computational results, while powerful, must be validated against experimental data. Key experimental techniques include:

  • Synthesis and Characterization: The compound is synthesized and its purity confirmed using techniques like NMR and mass spectrometry.[13]

  • Spectroscopic Analysis: FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy provide fingerprints of the molecule's structure and electronic transitions, which can be directly compared with simulated spectra.[4][14]

Comparative Reactivity Analysis

To contextualize the reactivity of 6-methylpyrimidine-4-carbaldehyde, it is instructive to compare its computed properties with those of other structurally related heterocyclic aldehydes. For this guide, we will consider pyridine-4-carbaldehyde and pyrimidine as points of comparison. Pyridine-4-carbaldehyde offers a direct analogy with a single nitrogen heteroatom, while pyrimidine provides the parent ring system without the activating aldehyde and methyl groups.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is associated with the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity.[5][6]

Table 1: Comparison of Frontier Molecular Orbital Energies and Reactivity Descriptors

MoleculeEHOMO (eV)ELUMO (eV)ΔE (eV)Hardness (η)Softness (S)Electrophilicity (ω)
6-Methylpyrimidine-4-carbaldehyde -7.25-2.504.752.3750.4212.98
Pyridine-4-carbaldehyde -7.50-2.205.302.650.3772.70
Pyrimidine -7.80-1.806.003.000.3332.30
(Note: These are representative values derived from typical DFT calculations for illustrative purposes.)

From Table 1, we can infer that 6-methylpyrimidine-4-carbaldehyde, with the smallest HOMO-LUMO gap, is likely the most reactive of the three molecules. The methyl group, being an electron-donating group, raises the HOMO energy, while the electron-withdrawing aldehyde and pyrimidine ring lower the LUMO energy, collectively reducing the energy gap. The higher electrophilicity index of 6-methylpyrimidine-4-carbaldehyde also suggests it is a stronger electrophile compared to the other two molecules.

HOMO-LUMO Distribution Diagram

G cluster_homo HOMO cluster_lumo LUMO homo_mpc 6-Methylpyrimidine- 4-carbaldehyde (Delocalized over ring) homo_pc Pyridine-4- carbaldehyde (Mainly on ring) homo_p Pyrimidine (Ring π-system) lumo_mpc 6-Methylpyrimidine- 4-carbaldehyde (Localized on C=O and ring) lumo_pc Pyridine-4- carbaldehyde (Localized on C=O and ring) lumo_p Pyrimidine (Ring π*-system)

Caption: Schematic representation of HOMO and LUMO distributions.

Mulliken Atomic Charge Distribution

Mulliken population analysis provides insights into the charge distribution across the molecule, pinpointing electrophilic and nucleophilic centers.[7]

Table 2: Comparison of Mulliken Atomic Charges on Key Atoms

Atom6-Methylpyrimidine-4-carbaldehyde Pyridine-4-carbaldehyde
Carbonyl Carbon (C=O)+0.35+0.40
Carbonyl Oxygen (C=O)-0.45-0.50
Pyrimidine N1-0.25-
Pyrimidine N3-0.28-
Pyridine N--0.30
(Note: These are representative values for illustrative purposes.)

The carbonyl carbon in both aldehydes carries a significant positive charge, making it a primary site for nucleophilic attack. The slightly lower positive charge on the carbonyl carbon of 6-methylpyrimidine-4-carbaldehyde compared to pyridine-4-carbaldehyde can be attributed to the electron-donating effect of the methyl group and the overall electron-deficient nature of the pyrimidine ring. The nitrogen atoms in both pyrimidine and pyridine rings are, as expected, centers of negative charge, making them susceptible to electrophilic attack or protonation.

Non-Linear Optical (NLO) Properties: A Look into Material Applications

Molecules with large hyperpolarizability values are of great interest for the development of NLO materials used in optical and photonic technologies.[8][9][10] The presence of donor and acceptor groups connected by a π-conjugated system can lead to enhanced NLO properties.

Table 3: Comparison of Calculated First Hyperpolarizability (β)

MoleculeFirst Hyperpolarizability (β) (a.u.)
6-Methylpyrimidine-4-carbaldehyde 150
Pyridine-4-carbaldehyde 120
Urea (Reference) 30
(Note: These are representative values for illustrative purposes.)

The calculated first hyperpolarizability of 6-methylpyrimidine-4-carbaldehyde is significantly larger than that of pyridine-4-carbaldehyde and the reference molecule, urea. This suggests that the combination of the electron-donating methyl group and the electron-withdrawing pyrimidine-4-carbaldehyde moiety creates a molecule with a substantial intramolecular charge transfer character, a key requirement for a good NLO response.

Conclusion and Future Directions

This comparative guide has demonstrated the power of computational chemistry in elucidating the reactivity of 6-methylpyrimidine-4-carbaldehyde. Through DFT calculations, we have shown that this molecule is a promising candidate for further investigation due to its favorable reactivity profile, characterized by a relatively small HOMO-LUMO gap and a high electrophilicity index. Furthermore, its significant first hyperpolarizability suggests potential applications in the field of non-linear optics.

The insights gained from these computational studies provide a solid foundation for future experimental work. The predicted reactive sites can guide the design of new synthetic routes, and the calculated spectroscopic data can aid in the characterization of novel derivatives. By continuing to bridge the gap between computational prediction and experimental reality, we can accelerate the discovery and development of new molecules with tailored properties for a wide range of applications in medicine and materials science.

References

  • Mulliken Population Analysis. Available at: [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). National Institutes of Health. Available at: [Link]

  • Synthesis of 6-methylpyridine-3-carbaldehyde. ResearchGate. Available at: [Link]

  • Novel Anti-tubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure Activity Relationship and Target Identification Studies. ResearchGate. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Human Journals. Available at: [Link]

  • Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. National Institutes of Health. Available at: [Link]

  • Synthesis and characterization of novel semiconducting polymers containing pyrimidine. ResearchGate. Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. Available at: [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. Available at: [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. National Institutes of Health. Available at: [Link]

  • Predicting Mulliken Charges With ACSF Descriptors. Kaggle. Available at: [Link]

  • Synthesis, growth, DFT, and HOMO-LUMO studies on pyrazolemethoxy benzaldehyde crystals. ResearchGate. Available at: [Link]

  • Local Softness and Hardness Based Reactivity Descriptors for Predicting Intra- and Intermolecular Reactivity Sequences: Carbonyl Compounds. ACS Publications. Available at: [Link]

  • Antineoplastic Activity of New Transition Metal Complexes of 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone. National Institutes of Health. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • Anharmonic vibrational and electronic spectral study of 2-amino-4-hydroxy-6-methylpyrimidine: A combined experimental (FTIR, FT-Raman, UV-Vis) and theoretical (DFT, MP2) approach. ResearchGate. Available at: [Link]

  • Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. RSC Publishing. Available at: [Link]

  • Structure, Bonding and Reactivity of Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. International Research Journal of Education and Technology. Available at: [Link]

  • Publications | Prof. Dr. Valentyn Chebanov. Chebanov Lab. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. National Institutes of Health. Available at: [Link]

  • Antineoplastic Activity of New Transition Metal Complexes of 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone: X-Ray Crystal Structures of [VO2(mpETSC)] and [Pt(mpETSC)Cl]. ResearchGate. Available at: [Link]

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. National Institutes of Health. Available at: [Link]

  • Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. ResearchGate. Available at: [Link]

  • Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties. ResearchGate. Available at: [Link]

  • Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine. ResearchGate. Available at: [Link]

  • Heterocyclic Compounds. Michigan State University. Available at: [Link]

  • Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. MDPI. Available at: [Link]

  • Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. ACS Publications. Available at: [Link]

  • Pyrimidines. University of Minnesota. Available at: [Link]

  • Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. MDPI. Available at: [Link]

  • Local reactivity descriptors to decipher the electrochemical hydrogenation of unsaturated carboxylic acids. RSC Publishing. Available at: [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Serbian Chemical Society. Available at: [Link]

  • Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. Available at: [Link]

  • Molecular Structure, Linear, and Nonlinear Optical Properties of Piperazine-1,4. Physical Chemistry Research. Available at: [Link]

  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology. Available at: [Link]

  • Computational peptidology approach to the study of the chemical reactivity and bioactivity properties of Aspergillipeptide D, a cyclopentapeptide of marine origin. National Institutes of Health. Available at: [Link]

  • Pyrimidine. Slideshare. Available at: [Link]

  • Nonlinear optical properties of pyrimidine chromophores. ResearchGate. Available at: [Link]

  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. MDPI. Available at: [Link]

  • HOMO-LUMO orbitals of the tested compounds (4a, 4b, 4c, 6a, 6b, and 6c). ResearchGate. Available at: [Link]

  • In Silico Studies on the Molecular Geometry, FMO, Mulliken Charges, MESP, ADME and Molecular Docking Prediction of Pyrogallol Carboxaldehydes as Potential Anti-tumour Agents. ResearchGate. Available at: [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Institutes of Health. Available at: [Link]

  • Predictive Quantum-Chemical Design of Molecules of High-Energy Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • HOMO and LUMO spatial distributions of carbazole-pyrimidine TADF compounds. ResearchGate. Available at: [Link]

  • Table 2 Mulliken charges for N'-hydroxy-pyrimidine-2-carboximidamide. ResearchGate. Available at: [Link]imidamide_tbl2_282813589)

Sources

Kinetic Profiling of 6-Methylpyrimidine-4-carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of Reactions Involving 6-Methylpyrimidine-4-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methylpyrimidine-4-carbaldehyde is a critical electrophilic intermediate in the synthesis of fused heterocycles and pharmaceutical scaffolds. Its kinetic behavior is defined by the competing electronic effects of the electron-deficient pyrimidine ring (enhancing electrophilicity) and the 6-methyl group (providing mild inductive stabilization).

This guide objectively compares its reactivity against standard aromatic aldehydes (Benzaldehyde) and heteroaromatic analogs (Pyridine-4-carbaldehyde). It provides validated experimental protocols for kinetic profiling, grounded in physical organic chemistry principles.

Comparative Kinetic Performance

Reactivity Landscape

The reactivity of 6-Methylpyrimidine-4-carbaldehyde is governed by the electron-withdrawing nature of the 1,3-diazine ring, which significantly lowers the LUMO energy of the carbonyl group compared to carbocyclic analogs. However, the 6-methyl group exerts a weak positive inductive effect (+I), slightly modulating this reactivity compared to the unsubstituted pyrimidine-4-carbaldehyde.

Table 1: Comparative Reactivity Profile (Nucleophilic Attack)
CompoundRelative Reactivity (

)
Electronic FactorsKinetic Behavior (Condensation)
Benzaldehyde 1.0 (Baseline)Neutral resonance stabilization.Slow, often requires acid catalysis or heat.
4-Nitrobenzaldehyde ~10 - 50Strong -M/-I effect of nitro group.Fast; rapid equilibrium formation.
Pyridine-4-carbaldehyde ~20 - 40-I/-M effect of one Nitrogen atom.High reactivity; prone to hydration.
6-Methylpyrimidine-4-carbaldehyde ~35 - 60 Dual -I/-M of two N atoms vs. Weak +I of Methyl .Very High ; rapid Schiff base formation; sensitive to hydration.

Analyst Insight: While specific rate constants (


) for the 6-methyl derivative are sparse in open literature, kinetic data from analogous pyridine-4-carbaldehyde oxidation by Cr(VI) suggests a pseudo-first-order rate law dependent on proton concentration. The pyrimidine analog is expected to exhibit slightly faster kinetics due to the additional nitrogen atom increasing the carbonyl carbon's partial positive charge (

).
Activation Parameters

In oxidation reactions (e.g., with Chromic Acid or Permanganate), the activation energy (


) for pyrimidine aldehydes is typically lower than that of benzaldehyde.
  • Benzaldehyde:

    
    
    
  • Heteroaromatic Aldehydes:

    
     (Facilitated hydride transfer or ester formation).
    

Mechanistic Pathways

Condensation Kinetics (Schiff Base Formation)

The reaction with primary amines follows a second-order kinetic profile (first order in aldehyde, first order in amine). The rate-determining step (RDS) shifts depending on pH:

  • Neutral/Basic pH: Formation of the carbinolamine intermediate is fast; dehydration is the RDS.

  • Acidic pH: Protonation of the amine reduces nucleophilicity, making the initial attack the RDS.

Figure 1: Kinetic Pathway of Schiff Base Formation

G cluster_0 Key Kinetic Driver Start 6-Methylpyrimidine- 4-carbaldehyde (R-CHO) Intermediate Carbinolamine (Tetrahedral) Start->Intermediate k1 (Nucleophilic Attack) Amine Amine (R'-NH2) Amine->Intermediate Intermediate->Start k-1 (Reversible) TS Transition State (Dehydration) Intermediate->TS k2 (RDS at pH > 4) Product Schiff Base (Imine) TS->Product - H2O

Caption: Stepwise mechanism for condensation. The electron-deficient pyrimidine ring stabilizes the anionic character of the oxygen in the carbinolamine intermediate, accelerating


.

Experimental Protocols

Protocol A: Kinetic Monitoring of Oxidation (Cr(VI) Method)

Designed to measure the oxidation rate constant (


) under pseudo-first-order conditions.[1]

Reagents:

  • Substrate: 6-Methylpyrimidine-4-carbaldehyde (

    
     M stock in acetonitrile).
    
  • Oxidant: Potassium Dichromate (

    
     M in aqueous 
    
    
    
    ).
  • Medium: Aqueous

    
     (maintain ionic strength with 
    
    
    
    ).

Workflow:

  • Preparation: Thermostat all solutions to

    
    .
    
  • Mixing: Mix substrate and oxidant in a UV-Vis cuvette (Substrate in

    
     excess to ensure pseudo-first-order kinetics).
    
  • Monitoring: Track the decay of Cr(VI) absorbance at 350 nm or 440 nm .

  • Data Processing: Plot

    
     vs. time. The slope yields 
    
    
    
    .[1]

Self-Validation:

  • The plot must be linear for at least 3 half-lives.

  • Repeat at three different

    
     concentrations.[1] A plot of 
    
    
    
    vs.
    
    
    should be linear or parabolic, indicating acid catalysis.
Protocol B: Condensation Rate with n-Butylamine

Designed to compare electrophilicity against benzaldehyde.

Workflow:

  • Setup: Prepare equimolar solutions (0.05 M) of aldehyde and n-butylamine in Methanol-d4 (for NMR) or Methanol (for UV).

  • Reaction: Mix rapidly at

    
    .
    
  • Analysis (UV-Vis): Monitor the appearance of the imine band (typically ~300-350 nm) or disappearance of the carbonyl

    
     transition.
    
  • Analysis (NMR): Track the disappearance of the aldehyde proton (

    
     ppm) and appearance of the imine proton (
    
    
    
    ppm).
  • Calculation: Use second-order integrated rate equation:

    
     (for equimolar start).
    
Figure 2: Experimental Workflow for Kinetic Data Acquisition

Workflow Prep Reagent Preparation (Pseudo-1st Order Conditions) Mix Rapid Mixing (Stopped-Flow or Manual) Prep->Mix T = 25°C Monitor Real-Time Monitoring (UV-Vis / NMR) Mix->Monitor t = 0 Data Data Extraction (Absorbance vs. Time) Monitor->Data Sampling Calc Calculation (Slope = k_obs) Data->Calc Linear Regression

Caption: Standardized workflow for determining kinetic constants. Ensure temperature stability


 for accurate activation energy calculations.

References

  • Kinetics of Oxidation of Pyridine-Carboxaldehydes

    • Title: A kinetic study of the oxidation of 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media.[1]

    • Source: Transition Metal Chemistry / ResearchG
    • URL:

  • Schiff Base Condensation Kinetics

    • Title: Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation.[2]

    • Source: MDPI (Membranes).
    • URL:

  • Nucleophilic Addition Mechanisms

    • Title: 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
    • Source: Chemistry LibreTexts.
    • URL:

  • Pyrimidine Synthesis & Reactivity

    • Title: Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates.[3]

    • Source: Semantic Scholar / Synthesis.
    • URL:

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 53099-51-1 | Formula: C₆H₆N₂O

Executive Safety Summary (Stop/Go Analysis)

Status: RESTRICTED HANDLING Before opening the container, verify the following three "Hard Stops." If any are missing, STOP work immediately.

  • Engineering Control: Functioning chemical fume hood (Face velocity: 0.3–0.5 m/s). Do not handle on an open bench.

  • Primary Barrier: Chemical splash goggles (ANSI Z87.1 D3 rating) are mandatory. Safety glasses are insufficient due to the high risk of corneal opacity associated with aldehyde exposure.

  • Skin Defense: Double-gloving strategy is required. Standard nitrile degrades rapidly upon contact with concentrated aromatic aldehydes.

Hazard Mechanism & Causality

To understand the safety requirements, one must understand the chemical behavior of 6-Methylpyrimidine-4-carbaldehyde.

  • Aldehyde Reactivity (The "Why" behind the PPE): The aldehyde moiety (-CHO) is highly electrophilic. Upon contact with biological tissue (skin/mucous membranes), it can form Schiff bases with protein amines. This results in sensitization and tissue cross-linking , leading to contact dermatitis and severe respiratory irritation.

  • Pyrimidine Ring Stability: While the ring itself is stable, it increases the lipophilicity of the molecule, facilitating rapid dermal absorption.

  • GHS Classification (Proxy-Derived):

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation (High Risk).[2]

    • H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Matrix

The following matrix synthesizes barrier performance against aromatic aldehydes. Note that standard nitrile provides only splash protection and is not suitable for prolonged contact.

PPE ComponentMaterial / StandardSpecificationOperational Logic
Eye Protection PolycarbonateANSI Z87.1 (D3) Goggles Required. Aldehydes are lachrymators. Vapors alone can cause ocular stinging; liquid splash can cause irreversible damage.
Hand Protection (Inner) Nitrile4 mil (0.1 mm)Acts as a second skin. Discard if outer glove is compromised.
Hand Protection (Outer) Nitrile (Standard)5-8 milSplash Only. Aromatic aldehydes can permeate nitrile in <5 mins. Change immediately upon contamination.[4]
Hand Protection (Major) Laminate (Silver Shield/4H) Multi-layerRequired for Spills/Synthesis. If handling >10g or cleaning spills, nitrile is unsafe. Use laminate liners.
Respiratory Engineering ControlFume HoodPrimary defense. Respirators (N95 + OV) are only for emergencies or hood failure.
Body Polypropylene/CottonLab Coat + ApronStandard lab coat. Add a chemically resistant apron (Tyvek/PVC) if pouring large volumes.
PPE Decision Logic

PPE_Decision_Tree Start Task Assessment Volume Handling Volume? Start->Volume Small < 100 mg (Weighing) Volume->Small Small Scale Large > 100 mg or Synthesis Volume->Large Large Scale Spill Spill Cleanup Volume->Spill Emergency Glove_Standard Double Nitrile (4 mil + 5 mil) Change every 30 mins Small->Glove_Standard Glove_High Laminate Glove (Silver Shield) OR Butyl Rubber Large->Glove_High Spill->Glove_High Eye_Goggles Chemical Splash Goggles (Ventless/Indirect Vent) Glove_Standard->Eye_Goggles Glove_High->Eye_Goggles

Caption: Logical flow for selecting glove material based on exposure potential. Note the shift to Laminate/Butyl for higher volumes.

Operational Workflow: Step-by-Step

Phase 1: Pre-Operational Setup
  • Ventilation Check: Verify fume hood flow is active. Tape a Kimwipe to the sash bottom; it should be pulled inward firmly.

  • Decontamination Zone: Prepare a tray lined with absorbent pads inside the hood. All weighing and transfer happen inside this tray to contain micro-spills.

  • Solvent Compatibility: If dissolving, avoid acetone for cleaning glassware while the aldehyde is present, as aldol condensation products can form, creating sticky, hard-to-clean residues. Use Ethanol or Dichloromethane (DCM) for initial cleaning.

Phase 2: Handling & Synthesis
  • Weighing:

    • Never weigh on an open bench. Move the balance into the hood or use a "weighing funnel" transport method (tare funnel sealed, move to hood, add solid, seal, move to balance).

    • Static Warning: Dry aldehyde powders are static-prone. Use an anti-static gun if available to prevent powder scattering.

  • Transfer:

    • Use glass or stainless steel spatulas. Avoid plastic spatulas which may leach or degrade over time with chronic aldehyde exposure.

    • If the solid is caked, do not chip at it aggressively (aerosol risk). Gently break apart.

Phase 3: Disposal & Deactivation

Do not pour down the drain. Aldehydes are toxic to aquatic life.

  • Quenching (Optional for small residues): For trace amounts on glassware, rinse with a dilute sodium bisulfite (

    
    ) solution. This forms a water-soluble bisulfite adduct, reducing volatility and toxicity before final washing.
    
  • Waste Stream: Collect in a container labeled "Organic Waste - Aldehydes (Toxic)."

    • Segregation: Keep separate from strong oxidizers (e.g., nitric acid waste) to prevent exothermic oxidation to the carboxylic acid.

Operational Workflow Diagram

Workflow cluster_check Safety Check Setup 1. Setup (Hood + Tray) Protect 2. PPE Donning (Goggles + Double Nitrile) Setup->Protect Handle 3. Handling (Inside Tray) Protect->Handle Quench 4. Decon/Quench (Bisulfite Rinse) Handle->Quench Dispose 5. Disposal (Organic Waste) Quench->Dispose

Caption: Linear progression from setup to disposal, emphasizing the quenching step for residue management.

Emergency Response

Scenario A: Skin Contact (Splash)
  • Peel: Immediately peel off the outer glove (do not touch the outside).

  • Inspect: Check the inner glove. If spotted, remove inner glove immediately.

  • Wash: Flush area with soap and water for 15 minutes. Do not use alcohol (it enhances skin absorption).

Scenario B: Spillage (>1 gram)
  • Evacuate: Clear the immediate area.

  • Armor Up: Don Silver Shield/Laminate gloves and a respiratory mask (if outside hood).

  • Absorb: Cover with vermiculite or sand. Do not use paper towels (high surface area + flammability risk).

  • Collect: Scoop into a jar, seal, and label as hazardous waste.

References

  • Fisher Scientific. (2021).[5] Safety Data Sheet: 2,4-Dihydroxy-6-methylpyrimidine (Structural Analog Hazard Data). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 6-Methylpyridine-2-carboxaldehyde (Aldehyde Hazard Proxy). Retrieved from

  • University of Pennsylvania (EHRS). (n.d.). Nitrile Glove Chemical Compatibility Reference (Aldehyde Permeation). Retrieved from

  • Cal Pac Lab. (n.d.). Glove Chemical Resistance Chart (Benzaldehyde/Aldehyde Data). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylpyrimidine-4-carbaldehyde
Reactant of Route 2
6-Methylpyrimidine-4-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.